molecular formula C9H8INO3 B127232 2-Iodohippuric acid CAS No. 147-58-0

2-Iodohippuric acid

Cat. No.: B127232
CAS No.: 147-58-0
M. Wt: 305.07 g/mol
InChI Key: CORFWQGVBFFZHF-UHFFFAOYSA-N
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Description

2-iodohippuric acid is a member of the class of benzamides resulting from the formal condensation of the carboxy group of 2-iodobenzoic acid with the amino group of glycine. It is a N-acylglycine, an organoiodine compound and a member of benzamides. It is a conjugate acid of a 2-iodohippurate.
Iodohippuric acid is under investigation in clinical trial NCT02599844 (Impact of Pediatric Acute Renal Injury in Severe Sepsis in Young Adults).
An iodine-containing compound used in pyelography as a radiopaque medium. If labeled with radioiodine, it can be used for studies of renal function.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-iodobenzoyl)amino]acetic acid
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InChI

InChI=1S/C9H8INO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORFWQGVBFFZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO3
Source PubChem
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DSSTOX Substance ID

DTXSID8046161
Record name 2-Iodohippuric acid
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Molecular Weight

305.07 g/mol
Source PubChem
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CAS No.

147-58-0
Record name N-(2-Iodobenzoyl)glycine
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Record name Iodohippuric acid
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Record name Iodohippuric acid
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Record name 2-iodohippuric acid
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Record name IODOHIPPURIC ACID
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Foundational & Exploratory

Introduction: The Enduring Significance of 2-Iodohippuric Acid in Renal Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Iodohippuric Acid

This compound, also known as ortho-iodohippurate (OIH), is a synthetic derivative of hippuric acid that has become an indispensable tool in the fields of nephrology, nuclear medicine, and pharmacokinetic research.[1][2] Its chemical structure, analogous to p-aminohippuric acid (PAH), allows it to be actively processed by the kidneys, making it an exceptional agent for evaluating renal function.[2][3] When labeled with a radioactive isotope of iodine, OIH serves as a premier radiopharmaceutical for dynamic renal imaging, or renography, providing critical data on renal plasma flow and tubular secretion.[2][4]

This guide offers a comprehensive exploration of the core chemical properties of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, physicochemical characteristics, radiolabeling methodologies, and the analytical techniques required to ensure its purity and stability, providing both foundational knowledge and practical, field-proven insights.

Molecular Structure and Physicochemical Properties

This compound (IUPAC Name: 2-[(2-Iodobenzoyl)amino]acetic acid) is an N-acyl glycine.[2] Its structure consists of a glycine molecule acylated by 2-iodobenzoic acid. This deceptively simple structure is key to its biological behavior. The carboxylic acid group and the amide linkage provide the necessary polarity and hydrogen bonding capabilities for interaction with renal transporters, while the iodine atom offers a convenient site for radiolabeling without drastically altering its biological clearance profile.

Core Chemical Identifiers and Properties

A summary of the fundamental physicochemical properties of non-radioactive this compound is presented below. These data are critical for its handling, formulation, and use as a reference standard in analytical chemistry.[1]

PropertyValueSource(s)
Molecular Formula C₉H₈INO₃[1][5]
Molecular Weight 305.07 g/mol [1][5]
CAS Number 147-58-0[1][5]
Appearance White to off-white or yellowish powder[1]
Melting Point 170 - 172 °C[1][6]
Synonyms N-(2-Iodobenzoyl)glycine, o-Iodohippurate[1]
Purity (Typical) ≥98%[6]
Storage Room Temperature (for solid)[1]

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis and Radiolabeling

The preparation of this compound and its subsequent radiolabeling are foundational processes for its application in research and medicine.

Chemical Synthesis: The Schotten-Baumann Reaction

A common and robust method for synthesizing hippuric acid derivatives is the Schotten-Baumann reaction.[7] This involves the acylation of an amino acid (glycine) with an acyl chloride (2-iodobenzoyl chloride) under basic conditions.

Diagram: Synthesis Workflow for this compound```dot

synthesis_workflow start Start: 2-Iodobenzoic Acid step1 React with Thionyl Chloride (SOCl₂) - Reflux for 2 hours start->step1 intermediate Intermediate: 2-Iodobenzoyl Chloride step1->intermediate step2 Schotten-Baumann Reaction: - Glycine in aqueous NaOH - Simultaneous addition of 2-Iodobenzoyl Chloride intermediate->step2 step3 Acidification (e.g., with HCl) - Precipitates the product step2->step3 step4 Purification - Filtration and Recrystallization step3->step4 end Final Product: this compound step4->end

References

An In-depth Technical Guide to the Synthesis of N-(2-Iodobenzoyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-Iodobenzoyl)glycine, a key intermediate in various pharmaceutical and research applications. The document delineates the prevalent synthetic pathway, focusing on the Schotten-Baumann reaction, a robust method for the N-acylation of amino acids. We will explore the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to implement or optimize the synthesis of this important molecule.

Introduction: The Significance of N-(2-Iodobenzoyl)glycine

N-(2-Iodobenzoyl)glycine, also known as 2-iodohippuric acid, is a member of the benzamide class of compounds.[1] It is structurally characterized by the formal condensation of the carboxyl group of 2-iodobenzoic acid with the amino group of glycine, the simplest proteinogenic amino acid.[1][2] This molecule serves as a valuable building block in organic synthesis and has been investigated for its potential applications in medicinal chemistry. Its derivatives have shown promise in various therapeutic areas, underscoring the importance of a reliable and efficient synthetic route.[3]

The core structure, an N-acylglycine, is a motif found in various biologically active molecules.[4] The presence of the iodine atom at the ortho position of the benzoyl group offers a unique handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecular architectures.[5]

The Synthetic Pathway: A Mechanistic Perspective

The most common and efficient method for synthesizing N-(2-Iodobenzoyl)glycine is through the N-acylation of glycine with 2-iodobenzoyl chloride.[6] This reaction is a classic example of the Schotten-Baumann reaction , a widely used method for forming amides from amines and acid chlorides.[7][8]

Two-Step Synthesis Overview

The overall synthesis can be conceptually broken down into two primary stages:

  • Preparation of the Acylating Agent: Synthesis of 2-iodobenzoyl chloride from its corresponding carboxylic acid, 2-iodobenzoic acid.

  • N-Acylation of Glycine: The reaction of 2-iodobenzoyl chloride with glycine under basic conditions to form the final product.

Stage 1: Synthesis of 2-Iodobenzoyl Chloride

The first step involves the conversion of 2-iodobenzoic acid into the more reactive acyl chloride. This is typically achieved by reacting 2-iodobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][9]

Reaction: 2-Iodobenzoic Acid + Thionyl Chloride → 2-Iodobenzoyl Chloride + SO₂ + HCl

The use of excess thionyl chloride, often under reflux, drives the reaction to completion.[9] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the purification of the resulting 2-iodobenzoyl chloride.[9]

Stage 2: The Schotten-Baumann Reaction for N-Acylation

The core of the synthesis lies in the Schotten-Baumann reaction, where the amine group of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-iodobenzoyl chloride.[10][11]

Key Features of the Schotten-Baumann Reaction:

  • Base-Catalyzed: The reaction is performed in the presence of a base, typically an aqueous solution of sodium hydroxide (NaOH).[11] The base serves two crucial purposes:

    • Neutralization: It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and decrease the reaction yield.[10][11]

    • Equilibrium Shift: By consuming the acid byproduct, the base drives the equilibrium towards the formation of the amide product.[11]

  • Two-Phase System: The reaction is often carried out in a biphasic solvent system, consisting of water and an organic solvent.[7][12] The base resides in the aqueous phase, while the starting materials and the final product are typically more soluble in the organic phase.[7] This setup facilitates the separation of the product from the inorganic byproducts.

Mechanism:

  • Deprotonation (Activation): In the alkaline aqueous solution, the glycine exists in equilibrium with its conjugate base, the glycinate anion. While the amine group is the primary nucleophile, the basic conditions ensure its availability.[13]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of glycine attacks the carbonyl carbon of 2-iodobenzoyl chloride, forming a tetrahedral intermediate.[8]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.[11]

  • Deprotonation: A final deprotonation step by the base yields the stable N-(2-Iodobenzoyl)glycine product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of N-(2-Iodobenzoyl)glycine.

Materials and Equipment
Reagents & SolventsEquipment
2-Iodobenzoic AcidRound-bottom flasks
Thionyl Chloride (SOCl₂)Reflux condenser
GlycineMagnetic stirrer and stir bar
Sodium Hydroxide (NaOH)Dropping funnel
Hydrochloric Acid (HCl), concentratedIce bath
Water (distilled or deionized)Beakers and Erlenmeyer flasks
Dichloromethane (DCM) or Diethyl EtherBuchner funnel and filter paper
Crushed IcepH paper or pH meter
Anhydrous Sodium Sulfate (Na₂SO₄)Rotary evaporator
Step-by-Step Procedure

Part A: Synthesis of 2-Iodobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), place 2-iodobenzoic acid (1.0 mmol).

  • Carefully add an excess of thionyl chloride (e.g., 5 mL) to the flask.[9]

  • Heat the mixture to reflux and maintain for 2 hours.[9] The reaction is complete when the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-iodobenzoyl chloride is obtained and can often be used in the next step without further purification.[9]

Part B: Synthesis of N-(2-Iodobenzoyl)glycine

  • Prepare a solution of glycine (e.g., 32.383 mmol) in water (e.g., 50 mL) in a beaker.[6]

  • In a separate container, dissolve sodium hydroxide (e.g., 17.800 mmol) in water to create an aqueous NaOH solution.[6]

  • Dissolve the crude 2-iodobenzoyl chloride (e.g., 8.950 mmol) in a suitable organic solvent like dichloromethane (DCM).[6]

  • Combine the glycine solution and the 2-iodobenzoyl chloride solution in a reaction flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add the sodium hydroxide solution dropwise to the vigorously stirred mixture, ensuring the pH remains slightly alkaline (pH 8-9).[6]

  • After the addition is complete, continue stirring the mixture vigorously. Add crushed ice to the solution to maintain a low temperature.[6]

  • Once the reaction is complete (can be monitored by TLC), carefully acidify the mixture by adding concentrated HCl dropwise until the pH reaches 2-3.[6]

  • A white precipitate of N-(2-Iodobenzoyl)glycine will form. Cool the mixture in a refrigerator to maximize precipitation.[6]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate several times with cold water to remove any unreacted glycine and inorganic salts.[6]

  • Dry the product under vacuum to obtain the final N-(2-Iodobenzoyl)glycine as a white crystalline solid.[6]

Quantitative Data Summary
ParameterValueReference
Molecular FormulaC₉H₈INO₃[6]
Molar Mass305.07 g/mol [1][6]
AppearanceWhite to off-white solid[6]
Melting Point170-172 °C[6]
Typical Yield~62%[6]

Safety and Handling

  • 2-Iodobenzoyl chloride is corrosive and moisture-sensitive. It causes burns and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[14]

  • Thionyl chloride is also highly corrosive and reacts violently with water. All operations involving thionyl chloride must be conducted in a well-ventilated fume hood.

  • Sodium hydroxide and hydrochloric acid are corrosive and should be handled with care.

  • Avoid breathing the dust of the final product, N-(2-Iodobenzoyl)glycine, and avoid contact with skin and eyes.[6]

Visualization of the Synthesis Pathway

Chemical Reaction Pathway

N-(2-Iodobenzoyl)glycine Synthesis Overall Synthesis Pathway cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: N-Acylation (Schotten-Baumann) 2_Iodobenzoic_Acid 2-Iodobenzoic Acid 2_Iodobenzoyl_Chloride 2-Iodobenzoyl Chloride 2_Iodobenzoic_Acid->2_Iodobenzoyl_Chloride + SOCl₂, Reflux SOCl2 Thionyl Chloride (SOCl₂) N_Product N-(2-Iodobenzoyl)glycine 2_Iodobenzoyl_Chloride->N_Product + Glycine, NaOH Glycine Glycine NaOH NaOH (aq)

Caption: Chemical synthesis pathway for N-(2-Iodobenzoyl)glycine.

Experimental Workflow

Experimental Workflow Laboratory Workflow Start Start Step1 React 2-Iodobenzoic Acid with Thionyl Chloride Start->Step1 Step2 Remove Excess SOCl₂ (Vacuum) Step1->Step2 Step4 React Glycine Solution with 2-Iodobenzoyl Chloride Step2->Step4 Step3 Dissolve Glycine and NaOH in Water Step3->Step4 Step5 Acidify with HCl to Precipitate Product Step4->Step5 Step6 Filter and Wash the Solid Product Step5->Step6 Step7 Dry Product Under Vacuum Step6->Step7 End N-(2-Iodobenzoyl)glycine Step7->End

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of N-(2-Iodobenzoyl)glycine via the Schotten-Baumann reaction is a reliable and well-established method. By carefully controlling the reaction conditions, particularly the pH and temperature, high yields of the desired product can be consistently achieved. This technical guide provides the necessary theoretical background and practical steps for the successful synthesis of this important chemical intermediate. The versatility of N-(2-Iodobenzoyl)glycine ensures its continued relevance in the fields of organic synthesis and drug discovery.

References

The Evolution of Renal Scintigraphy: A Technical History of Hippuran and Its Successors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This in-depth technical guide chronicles the pivotal role of Hippuran (ortho-iodohippurate) in the evolution of renal imaging. We will traverse the historical landscape from the foundational principles of renal clearance analysis with p-aminohippuric acid to the advent of radioiodinated Hippuran, which revolutionized the functional assessment of the kidneys. This guide will meticulously detail the scientific rationale and technical methodologies that propelled the field forward, including the transition from Iodine-131 to Iodine-123 labeling and the eventual succession by Technetium-99m based agents. For researchers, scientists, and drug development professionals, this document provides a comprehensive understanding of the experimental choices, technological advancements, and the enduring legacy of Hippuran in nuclear nephrology.

The Precursor Principle: p-Aminohippuric Acid and the Measurement of Renal Plasma Flow

The story of functional renal imaging begins not with a radiopharmaceutical, but with a fundamental understanding of renal physiology. In the mid-20th century, researchers sought a substance that could be completely cleared from the blood by the kidneys in a single pass. This would allow for an accurate measurement of effective renal plasma flow (ERPF), a critical indicator of kidney function. The ideal candidate was found in p-aminohippuric acid (PAH) .[1][2][3]

PAH is both filtered by the glomeruli and actively secreted by the proximal tubules, resulting in a high extraction ratio from the blood.[1][4] This unique property established PAH clearance as the gold standard for ERPF measurement.[2][5] However, the determination of PAH clearance was a cumbersome process, requiring continuous intravenous infusion and multiple blood and urine samples, making it impractical for routine clinical use.[5] This clinical need for a simpler, non-invasive method to assess renal function set the stage for the development of radiolabeled compounds.

The Dawn of Radionuclide Renography: The Introduction of Radioiodinated Hippuran

The breakthrough came in 1960 when Tubis and colleagues first labeled ortho-iodohippuric acid (OIH), commercially known as Hippuran, with Iodine-131 (¹³¹I).[6] Hippuran, being an analog of PAH, exhibited similar renal handling characteristics, primarily tubular secretion, making it an excellent agent for renography.[6] The "radioactive renogram" using ¹³¹I-Hippuran allowed for the non-invasive assessment of individual kidney function by externally monitoring the uptake and excretion of the radiotracer.[2][7]

The Workhorse Radiopharmaceutical: ¹³¹I-Ortho-iodohippurate (¹³¹I-OIH)

For many years, ¹³¹I-OIH was the cornerstone of renal scintigraphy.[6] Its use in conjunction with probe detectors, and later gamma cameras, provided valuable clinical information in the investigation of hypertension and various renal diseases.[7][8][9][10] The renogram curve, a graphical representation of radioactivity over time, depicted three distinct phases:

  • Phase I (Vascular Phase): An initial rapid rise in radioactivity representing the arrival of the radiotracer in the kidney's vascular space.

  • Phase II (Secretory/Functional Phase): A continued, slower rise to a peak, reflecting the extraction of the tracer from the blood and its accumulation in the renal tubules.

  • Phase III (Excretory/Drainage Phase): A subsequent decline in radioactivity as the tracer is excreted from the kidney into the bladder.

G cluster_0 Renogram Phases Vascular Phase Vascular Phase Secretory Phase Secretory Phase Vascular Phase->Secretory Phase Blood Flow & Uptake Excretory Phase Excretory Phase Secretory Phase->Excretory Phase Tubular Function & Drainage

However, ¹³¹I possessed several suboptimal physical characteristics for imaging. Its high-energy gamma emissions (364 keV) and beta particle emissions resulted in a relatively high radiation dose to the patient and were not ideal for the sodium iodide crystals used in gamma cameras of the era.[6]

An Improved Alternative: The Advent of ¹²³I-Ortho-iodohippurate (¹²³I-OIH)

The quest for a more suitable radionuclide led to the introduction of Iodine-123 (¹²³I) labeled Hippuran. ¹²³I offered significant advantages over ¹³¹I, including a shorter half-life (13.2 hours versus 8 days) and a more favorable gamma energy (159 keV) for imaging with gamma cameras.[6] This resulted in a lower radiation dose to the patient and significantly improved image quality, allowing for better visualization of renal morphology and function.[11] Despite its superior imaging characteristics, the cyclotron production of ¹²³I made it more expensive and less readily available than ¹³¹I, limiting its widespread adoption.[6]

The Technetium Revolution: The Shift to Tc-99m Labeled Agents

The 1970s and 1980s marked a paradigm shift in nuclear medicine with the widespread availability of the Technetium-99m (⁹⁹ᵐTc) generator.[12] ⁹⁹ᵐTc's near-ideal imaging properties, including a 6-hour half-life and a 140 keV gamma emission, spurred the development of new radiopharmaceuticals for renal imaging.

⁹⁹ᵐTc-Diethylenetriaminepentaacetic Acid (⁹⁹ᵐTc-DTPA)

One of the first successful ⁹⁹ᵐTc-based renal agents was ⁹⁹ᵐTc-DTPA.[13] Unlike Hippuran, ⁹⁹ᵐTc-DTPA is cleared almost exclusively by glomerular filtration, making it a valuable tool for measuring the glomerular filtration rate (GFR).[13] However, its lower extraction efficiency compared to Hippuran resulted in poorer image quality, especially in patients with impaired renal function.[14]

The Modern Gold Standard: ⁹⁹ᵐTc-Mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3)

In 1986, a significant advancement was made with the development of ⁹⁹ᵐTc-MAG3.[12] This agent was designed to mimic the biological behavior of Hippuran, being primarily cleared by tubular secretion.[15] ⁹⁹ᵐTc-MAG3 offered the superior imaging characteristics of ⁹⁹ᵐTc while providing functional information comparable to that of Hippuran.[15][16]

Comparative studies demonstrated that while the plasma clearance of ⁹⁹ᵐTc-MAG3 was lower than that of Hippuran, its higher plasma concentration resulted in similar rates of excretion and comparable renogram curves.[17] The superior image quality and lower radiation dose of ⁹⁹ᵐTc-MAG3 led to its rapid adoption as the preferred radiopharmaceutical for dynamic renal imaging, effectively replacing radioiodinated Hippuran in routine clinical practice.[12][15]

Comparative Analysis of Key Renal Radiopharmaceuticals

The evolution of renal imaging agents was driven by a continuous search for improved diagnostic accuracy and patient safety. The following table summarizes the key characteristics of the pivotal radiopharmaceuticals in this journey.

Feature¹³¹I-Hippuran¹²³I-Hippuran⁹⁹ᵐTc-DTPA⁹⁹ᵐTc-MAG3
Primary Clearance Mechanism Tubular SecretionTubular SecretionGlomerular FiltrationTubular Secretion
Radionuclide Half-life 8 days13.2 hours6 hours6 hours
Gamma Energy 364 keV159 keV140 keV140 keV
Image Quality FairGoodGoodExcellent
Radiation Dose HighModerateLowLow
Clinical Utility ERPF, RenographyERPF, RenographyGFR, RenographyERPF, Renography

Methodologies and Protocols

Radiolabeling of Hippuran with Iodine Isotopes

The labeling of Hippuran with iodine isotopes is typically achieved through an isotopic exchange reaction. A common method involves heating a mixture of Hippuran and the radioactive iodide in a sealed vial.

Experimental Protocol: Preparation of ¹²³I-Hippuran [18]

  • Preparation of Reagents:

    • Ortho-iodohippuric acid (Hippuran)

    • Carrier-free ¹²³I-iodide solution

    • Sterile, pyrogen-free isotonic saline

  • Labeling Procedure:

    • In a sterile, sealed ampoule, combine Hippuran with the ¹²³I-iodide solution.

    • Heat the ampoule in a heating block at 180°C for 15 minutes to facilitate the exchange reaction.

    • Allow the ampoule to cool to room temperature.

    • Dissolve the labeled Hippuran in sterile, pyrogen-free isotonic saline.

    • Pass the solution through a Millipore filter for sterilization.

  • Quality Control:

    • Determine radiochemical purity using thin-layer chromatography.

    • The percentage of free ¹²³I-iodide should be less than 1.0%.[18]

G Hippuran + ¹²³I-iodide Hippuran + ¹²³I-iodide Heating (180°C) Heating (180°C) Hippuran + ¹²³I-iodide->Heating (180°C) ¹²³I-Hippuran ¹²³I-Hippuran Heating (180°C)->¹²³I-Hippuran Dissolution & Filtration Dissolution & Filtration ¹²³I-Hippuran->Dissolution & Filtration Final Product Final Product Dissolution & Filtration->Final Product

Quality Control of Radioiodinated Hippuran

Ensuring the radiochemical purity of radioiodinated Hippuran is crucial for accurate clinical results, as free radioiodide is cleared by the kidneys at a much lower rate and can lead to an underestimation of ERPF.[19] Miniaturized chromatography systems and paper electrophoresis are common methods for determining the proportion of inorganic radioactive iodide.[20]

Conclusion

The history of Hippuran in renal imaging is a testament to the relentless pursuit of scientific advancement in medicine. From its conceptual origins in PAH clearance to its realization as a revolutionary radiopharmaceutical, Hippuran laid the groundwork for modern functional renal imaging. While it has been largely succeeded by the superior ⁹⁹ᵐTc-labeled agents, the principles established through the use of Hippuran continue to underpin our understanding and assessment of renal pathophysiology. The journey from ¹³¹I-Hippuran to ⁹⁹ᵐTc-MAG3 reflects a remarkable evolution in radiopharmaceutical design, prioritizing enhanced image quality, reduced radiation exposure, and improved diagnostic confidence for the benefit of patients worldwide.

References

An In-depth Technical Guide to 2-Iodohippuric Acid (CAS 147-58-0)

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Molecule

2-Iodohippuric acid, also known as ortho-iodohippurate (OIH) or N-(2-Iodobenzoyl)glycine, is far more than a simple N-acylglycine. To the discerning eye in renal physiology and nuclear medicine, it represents a cornerstone tool for the quantitative assessment of renal function. Its significance lies not in its intrinsic pharmacology, but in its elegant mimicry of endogenous para-aminohippuric acid (PAH), allowing it to trace the vital process of renal plasma flow. This guide moves beyond a mere recitation of properties to provide a deep, mechanistic, and practical understanding of this compound, from its synthesis to its sophisticated application in diagnostic imaging and drug development.

Physicochemical Properties and Identification

A solid understanding of the fundamental properties of a compound is the bedrock of its successful application. This compound is a white to off-white crystalline solid. Its identity is unequivocally established by its unique CAS (Chemical Abstracts Service) registry number: 147-58-0.

PropertyValueSource(s)
CAS Number 147-58-0[1]
Molecular Formula C₉H₈INO₃[1]
Molecular Weight 305.07 g/mol [1]
Melting Point 170-172 °C
Appearance White to off-white or yellowish powder
IUPAC Name 2-[(2-Iodobenzoyl)amino]acetic acid[2]
Synonyms N-(2-Iodobenzoyl)glycine, ortho-iodohippurate, OIH[2]

Synthesis: The Schotten-Baumann Reaction in Practice

The synthesis of this compound is a classic example of the Schotten-Baumann reaction, a robust method for forming amides from amines and acid chlorides.[3][4] The causality behind this choice of reaction is its efficiency under relatively mild, biphasic conditions, which protects the product from hydrolysis. The base neutralizes the HCl generated, driving the reaction to completion.[5]

Logical Flow of the Synthesis

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Glycine Glycine (in aq. NaOH) Reaction_Vessel Biphasic Mixture (Schotten-Baumann) Glycine->Reaction_Vessel Iodo_Cl 2-Iodobenzoyl Chloride (in organic solvent) Iodo_Cl->Reaction_Vessel Acidification Acidification (e.g., with HCl) Reaction_Vessel->Acidification Reaction Completion Precipitation Precipitation of Product Acidification->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (from hot water) Filtration->Recrystallization Crude Product Final_Product Pure this compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established Schotten-Baumann procedures for analogous compounds.[6][7]

  • Preparation of Glycine Solution: Dissolve glycine (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH) in an Erlenmeyer flask. Swirl until a clear solution is obtained. The use of a base is critical to deprotonate the amino group of glycine, making it a more potent nucleophile.

  • Reaction Setup: Cool the glycine solution in an ice bath. In a separate vessel, dissolve 2-iodobenzoyl chloride (1.0 eq) in a water-immiscible organic solvent like dichloromethane.

  • Acylation: While vigorously stirring the cooled glycine solution, add the 2-iodobenzoyl chloride solution dropwise. Concurrently, add a 10% NaOH solution portion-wise to maintain a slightly alkaline pH. This prevents the protonation of the unreacted glycine and neutralizes the hydrochloric acid byproduct.[4] Continue vigorous shaking or stirring for 10-15 minutes until the oily droplets of the acid chloride disappear.

  • Acidification and Precipitation: Pour the reaction mixture into a beaker containing ice-cold water. Slowly acidify the solution with concentrated hydrochloric acid (HCl) with continuous stirring until the pH is approximately 2-3. This protonates the carboxylate group, rendering the this compound insoluble and causing it to precipitate out of the solution.

  • Isolation of Crude Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid several times with cold water to remove unreacted glycine and inorganic salts.

  • Purification: For final purification, recrystallize the crude product from boiling water.[6] this compound is sparingly soluble in cold water but highly soluble in hot water, allowing for the separation of impurities. Filter the hot solution to remove any insoluble impurities and allow it to cool slowly. White, needle-shaped crystals of pure this compound will form. Collect the crystals by filtration and dry them in a vacuum oven.

Mechanism of Renal Clearance: A Tale of Two Transporters

The utility of this compound as a renal diagnostic agent is entirely dependent on its rapid and efficient excretion by the kidneys. This process is not passive; it is an active transport mechanism that mirrors the clearance of endogenous waste products. After intravenous administration, this compound is rapidly cleared from the bloodstream, with approximately 85% appearing in the urine within 30 minutes in individuals with normal kidney function.[2]

The clearance is dominated by tubular secretion (approximately 80%), with a smaller contribution from glomerular filtration (about 20%).[8] This active secretion is mediated primarily by Organic Anion Transporters 1 and 3 (OAT1 and OAT3) located on the basolateral membrane of the renal proximal tubular cells.[9]

The OAT1/OAT3 Transport Pathway

Renal_Clearance_Pathway cluster_blood Blood (Peritubular Capillary) cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) OIH_Blood 2-Iodohippurate (OIH) OAT1 OAT1 OIH_Blood->OAT1 Uptake from blood OAT3 OAT3 OIH_Blood->OAT3 OIH_Cell OIH OAT1->OIH_Cell OAT3->OIH_Cell Apical_Transporter Apical Transporter (e.g., MRP2/4) OIH_Cell->Apical_Transporter Secretion into urine OIH_Urine OIH Apical_Transporter->OIH_Urine

Caption: OAT1/OAT3-mediated transport of 2-Iodohippurate.

Implications for Drug Development: Drug-Drug Interactions (DDI)

The reliance of this compound on OAT1 and OAT3 for clearance makes it a sensitive probe for assessing the potential of new chemical entities (NCEs) to cause drug-drug interactions at the level of renal secretion.

  • Inhibition: Co-administration of a drug that inhibits OAT1 or OAT3 can significantly decrease the clearance of this compound. Probenecid is a classic and potent inhibitor of OAT transporters and will markedly reduce OIH uptake.[6] Other drugs, such as certain diuretics, ACE inhibitors, and NSAIDs, can also interfere with its transport.[6]

Radiolabeling for Diagnostic Application

For its use in diagnostic imaging, this compound must be radiolabeled, most commonly with iodine-123 (¹²³I) or, historically, iodine-131 (¹³¹I). ¹²³I is preferred for modern gamma camera studies due to its shorter half-life (13.2 hours) and ideal gamma emission energy (159 keV), which provides higher quality images with a lower radiation dose to the patient compared to ¹³¹I.[2]

The most common labeling method is a copper-catalyzed isotope exchange reaction.

Step-by-Step Radiolabeling Protocol (¹²³I)

This protocol is based on a well-established kit preparation method.[12]

  • Reagent Preparation: A sterile, pyrogen-free kit vial is prepared containing ortho-iodohippuric acid and a copper salt (e.g., CuSO₄·5H₂O) as a catalyst, typically in a lyophilized form or liquid buffer.

  • pH Adjustment: The reaction is pH-sensitive. An optimal pH of approximately 5 is required for efficient exchange.[7] Buffers are included in the kit to maintain this pH upon addition of the radioiodine.

  • Radioiodine Addition: Commercially available [¹²³I]sodium iodide in a dilute NaOH solution is aseptically added to the reaction vial.

  • Incubation: The reaction mixture is heated. A typical procedure involves warming for a short period (e.g., 10 minutes) followed by a reaction time of 20-30 minutes.[7] This provides the activation energy needed for the isotope exchange between the non-radioactive ¹²⁷I on the hippuran molecule and the radioactive ¹²³I from the sodium iodide.

  • Quality Control: Post-labeling, the radiochemical purity must be assessed. This is crucial as free radioiodide or radiolabeled impurities (like 2-iodobenzoic acid) can degrade image quality and affect quantitative analysis.

    • Method: Thin-Layer Chromatography (TLC) is the standard method.[8]

    • Stationary Phase: Silica gel plate.

    • Mobile Phase: A common system is Water: Glacial acetic acid: Butanol: Toluene (1:4:20:80 v/v/v/v).[8]

    • Analysis: The distribution of radioactivity on the plate is measured. The Rr value of the 2-[¹²³I]iodohippuric acid spot is compared to references for impurities.

    • Acceptance Criteria: Radiochemical purity should be ≥96%, with free ¹²³I-iodide ≤2% and ¹²³I-iodobenzoic acid ≤2%.[6]

Application in Renal Scintigraphy (Renography)

The primary application of radiolabeled this compound is in dynamic renal scintigraphy, or renography. This procedure provides a non-invasive method to evaluate kidney blood flow, tubular function, and urine outflow.[8]

Clinical Renography Protocol Overview

This is a generalized protocol based on the SNMMI/EANM practice guidelines.

  • Patient Preparation: Adequate hydration is essential. Patients should be instructed to drink water before the study. Any medications that could interfere with renal function (e.g., ACE inhibitors, NSAIDs, diuretics) should be noted.[6] The bladder should be voided immediately before the scan.

  • Radiopharmaceutical Administration: A bolus intravenous injection of [¹²³I]OIH is administered. The dose is carefully calculated based on patient factors and imaging equipment.

  • Image Acquisition:

    • Equipment: A large-field-of-view gamma camera equipped with a low-energy collimator is used.

    • Positioning: The patient is positioned supine with the camera placed posteriorly to view both kidneys, the aorta, and the bladder.

    • Dynamic Imaging: Image acquisition begins simultaneously with the injection. A rapid sequence of images (e.g., 1-3 seconds/frame) is acquired for the first 1-2 minutes to assess perfusion (the "flow" phase). This is followed by less frequent images (e.g., 15-30 seconds/frame) for 20-30 minutes to assess uptake and excretion (the "function" phase).

  • Data Analysis:

    • Regions of Interest (ROIs): Computer software is used to draw ROIs around each kidney and a background area.

    • Time-Activity Curves (Renograms): The radioactivity within each kidney ROI is plotted against time, generating a renogram curve. This curve has three distinct phases:

      • Phase 1 (Vascular/Perfusion): A sharp initial upstroke representing the arrival of the tracer in the kidney's blood vessels.

      • Phase 2 (Uptake/Secretion): A more gradual rising slope as the tubular cells extract the tracer from the blood. The peak of this curve (Tmax) reflects the point of maximum tracer accumulation.

      • Phase 3 (Excretion/Drainage): A descending slope as the tracer is excreted from the kidney into the collecting system and bladder.

    • Quantitative Parameters: From these curves, quantitative parameters are derived, including differential renal function (the contribution of each kidney to total function), time to peak activity (Tmax), and washout half-time (T½), especially after the administration of a diuretic like furosemide to assess for obstruction.

Safety and Toxicology

Non-radiolabeled this compound is classified as a skin and eye irritant and is harmful if swallowed.[1] Standard laboratory safety precautions, including the use of gloves and eye protection, should be employed when handling the solid compound.

In its clinical application as a radiopharmaceutical, adverse reactions are rare but can include nausea, vomiting, rash, and hypotension.[8] A clinical study involving 45 patients reported no adverse reactions or abnormal laboratory findings attributable to the administration of [¹²³I]OIH.[13] The primary risk is associated with the radiation dose, which is minimized by using ¹²³I and administering the lowest possible activity required to obtain diagnostic quality images.

Storage and Stability

  • Solid Form: Non-radiolabeled this compound should be stored at room temperature, tightly sealed, and protected from light.[9]

  • Radiolabeled Kits: Lyophilized (freeze-dried) kits for radiolabeling can be stored for up to 9 months. Liquid kits have a shorter shelf life of around 3 months.[12]

  • Radiolabeled Product: Once prepared, the [¹²³I]OIH injection has a shelf life of approximately 20 hours after the activity reference time and should be stored at room temperature.[6]

Conclusion

This compound (CAS 147-58-0) is a powerful diagnostic tool whose value is rooted in fundamental principles of organic chemistry and renal physiology. Its synthesis via the Schotten-Baumann reaction yields a molecule that expertly leverages the body's own active transport systems—OAT1 and OAT3—to provide a dynamic, quantitative window into renal function. For the drug development professional, it serves as a critical probe for evaluating potential drug-drug interactions. For the clinician and researcher, its radioiodinated form remains a gold standard for renography. A thorough, multi-disciplinary understanding of this compound, from the reaction flask to the gamma camera, is essential for unlocking its full potential in both preclinical and clinical settings.

References

Molecular weight of N-(2-Iodobenzoyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties and Analysis of N-(2-Iodobenzoyl)glycine

Executive Summary

N-(2-Iodobenzoyl)glycine, also known by its common synonym 2-Iodohippuric acid, is an N-acylglycine derivative of significant interest in the biomedical and pharmaceutical sciences. Structurally, it is formed by the formal condensation of 2-iodobenzoic acid and the amino acid glycine[1][2]. This guide provides a comprehensive technical overview of its core chemical and physical properties, with a primary focus on its molecular weight, synthesis, and analytical characterization. Furthermore, it delves into the compound's critical applications, particularly its use as a diagnostic agent for renal function, and explores its relevance within the broader class of N-acyl glycines as potential therapeutic modulators. This document is intended for researchers, chemists, and drug development professionals requiring detailed, field-proven insights into this molecule.

Molecular Identity and Physicochemical Properties

Nomenclature and Structure

N-(2-Iodobenzoyl)glycine is systematically named 2-[(2-iodobenzoyl)amino]acetic acid[2]. Its structure consists of a glycine backbone where the amino group is acylated by a 2-iodobenzoyl group. This places it in the chemical class of N-acylglycines and benzamides[2]. The presence of the iodine atom on the ortho position of the benzene ring is a key feature, critical for its use in radiopharmaceutical applications.

The structure can be unambiguously represented by the SMILES string: C1=CC=C(C(=C1)C(=O)NCC(=O)O)I[2].

Physicochemical Data

The fundamental physicochemical properties of N-(2-Iodobenzoyl)glycine are summarized in the table below. These data are essential for laboratory handling, analytical method development, and formulation.

PropertyValueSource(s)
Molecular Weight 305.07 g/mol [1][2][3][4]
Exact Mass304.95500 Da[3]
Molecular FormulaC₉H₈INO₃[1][2][3][4]
CAS Number147-58-0[1][2][3]
Melting Point170-172 °C[3][4]
Density1.871 g/cm³[3]
Boiling Point480.9 °C at 760 mmHg[3]
IUPAC Name2-[(2-iodobenzoyl)amino]acetic acid[2]
Common SynonymsThis compound, o-Iodohippuric acid[2][4]

Synthesis and Purification

Synthesis Pathway Overview

The most common and efficient synthesis of N-(2-Iodobenzoyl)glycine is achieved via the Schotten-Baumann reaction. This well-established method involves the acylation of the amino group of glycine with 2-iodobenzoyl chloride. The reaction is conducted in an aqueous alkaline medium. The base (e.g., sodium hydroxide) serves a dual purpose: it neutralizes the hydrochloric acid byproduct generated during the reaction and, more importantly, it maintains the glycine's amino group in its deprotonated, nucleophilic state, thus facilitating the attack on the electrophilic carbonyl carbon of the acid chloride.

Detailed Experimental Protocol

The following protocol is a self-validating system for the synthesis of N-(2-Iodobenzoyl)glycine, adapted from established procedures[4].

Materials:

  • Glycine

  • 2-Iodobenzoyl chloride

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Crushed Ice

Procedure:

  • Glycine Solution Preparation: Dissolve glycine (e.g., 32.4 mmol) in deionized water (e.g., 100 mL) in a flask equipped with a magnetic stirrer.

  • Acylation Reaction: While vigorously stirring the glycine solution, simultaneously add 2-iodobenzoyl chloride (e.g., 9.0 mmol) and a solution of NaOH (e.g., 17.8 mmol) in batches.

    • Causality Insight: The batchwise addition is critical to maintain a slightly alkaline pH. This prevents the protonation of the glycine's amino group, ensuring its availability for the nucleophilic attack, while also preventing the hydrolysis of the acid chloride, which would reduce the yield.

  • Reaction Monitoring: Continue vigorous stirring after the addition is complete. The reaction is typically rapid but can be stirred for an additional 30-60 minutes to ensure completion.

  • Product Precipitation: Cool the reaction mixture by adding crushed ice. Once cooled, slowly add concentrated HCl dropwise until the solution becomes acidic (pH 2-3), which can be checked with pH paper.

    • Causality Insight: Acidification protonates the carboxylate group of the product, rendering N-(2-Iodobenzoyl)glycine insoluble in the aqueous medium and causing it to precipitate out as a solid.

  • Isolation and Purification: Cool the acidified mixture in a refrigerator to maximize precipitation. Collect the white crystalline solid via vacuum filtration.

  • Washing: Wash the precipitate thoroughly with several portions of cold deionized water.

    • Causality Insight: This step is crucial to remove unreacted glycine and inorganic salts (NaCl), which are soluble in water, thus purifying the final product.

  • Drying: Dry the purified solid under vacuum to yield N-(2-Iodobenzoyl)glycine. A typical yield for this procedure is in the range of 60-65%[4].

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Glycine Glycine Reaction Aqueous NaOH (pH > 7) Vigorous Stirring Glycine->Reaction IodoChloride 2-Iodobenzoyl Chloride IodoChloride->Reaction Acidification Acidification (HCl) Reaction->Acidification Precipitation Filtration Filtration & Washing Acidification->Filtration Isolation Product N-(2-Iodobenzoyl)glycine (White Solid) Filtration->Product Drying

Figure 1. Synthesis workflow for N-(2-Iodobenzoyl)glycine.

Analytical Characterization for Structure Elucidation and Quality Control

Rationale for Multi-modal Analysis

To ensure the identity, structure, and purity of the synthesized N-(2-Iodobenzoyl)glycine, a multi-modal analytical approach is imperative. While mass spectrometry provides a direct confirmation of the molecular weight, NMR spectroscopy is essential for elucidating the precise atomic connectivity, and IR spectroscopy confirms the presence of key functional groups. This combination forms a self-validating system for comprehensive characterization.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the molecular weight of the compound.

  • Expected Result: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at an m/z value corresponding to its molecular weight. For N-(2-Iodobenzoyl)glycine, a prominent peak is expected at m/z 305 [2].

  • Trustworthiness: High-resolution mass spectrometry (HRMS) can further validate the elemental composition by providing an exact mass measurement (304.95489 Da), which should match the calculated value for C₉H₈INO₃ within a few parts per million (ppm)[1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the chemical environment of ¹H and ¹³C nuclei.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to:

    • Aromatic protons (4H) in the region of ~7.0-8.0 ppm.

    • A doublet or triplet for the methylene protons (-CH₂-) of the glycine unit (~4.0 ppm), coupled to the amide proton.

    • A broad singlet for the amide proton (-NH-) (~8.5-9.5 ppm).

    • A broad singlet for the carboxylic acid proton (-COOH) (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton, with expected signals for:

    • Two carbonyl carbons (amide and carboxylic acid) in the range of ~165-175 ppm.

    • Six distinct aromatic carbons, including the carbon atom bonded to iodine, which will have a characteristic chemical shift.

    • One methylene carbon (~40-45 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups.

  • Expected Absorptions: The IR spectrum should display characteristic absorption bands for:

    • O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹.

    • N-H stretch (amide): Around 3300 cm⁻¹.

    • C=O stretch (amide and carboxylic acid): Strong absorptions around 1700-1650 cm⁻¹.

    • Aromatic C=C and C-H stretches.

AnalyticalWorkflow cluster_primary Primary Verification cluster_structural Structural Elucidation cluster_functional Functional Group ID Sample Synthesized Product MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS_Result Confirms Molecular Weight (m/z = 305) MS->MS_Result Verified Structurally Verified N-(2-Iodobenzoyl)glycine MS_Result->Verified NMR_Result Confirms Connectivity & Carbon Skeleton NMR->NMR_Result NMR_Result->Verified IR_Result Confirms Amide, Carboxylic Acid & Aromatic Groups IR->IR_Result IR_Result->Verified

Figure 2. A multi-modal workflow for the analytical characterization of N-(2-Iodobenzoyl)glycine.

Applications in Research and Drug Development

The unique structure of N-(2-Iodobenzoyl)glycine underpins its utility in distinct areas of biomedical research and clinical practice.

Diagnostic Applications: Renal Function Testing

The most prominent application of this compound is in nuclear medicine for the assessment of renal function. When labeled with a radioactive isotope of iodine (e.g., ¹²³I or ¹³¹I), it is known as Iodohippuran. It is administered intravenously, and its rate of clearance from the blood by the kidneys provides a precise measure of effective renal plasma flow (ERPF). This diagnostic test is crucial for evaluating kidney health in various conditions, including renal artery stenosis and acute renal injury[2]. The compound is ideal for this purpose because it is efficiently secreted by the renal tubules with minimal glomerular filtration or reabsorption.

Role as a Glycine Transporter Modulator

N-(2-Iodobenzoyl)glycine belongs to the N-acyl amino acid family. This class of endogenous lipids and their synthetic analogs are recognized as important signaling molecules and are being actively investigated as drug candidates[5][6]. Specifically, inhibitors of glycine transporters (GlyT1 and GlyT2) are promising as novel analgesics for chronic and neuropathic pain[7][8]. By blocking the reuptake of glycine in the central nervous system, these inhibitors can enhance inhibitory glycinergic neurotransmission, thereby reducing pain signals[8]. While N-(2-Iodobenzoyl)glycine itself is not a leading GlyT inhibitor, its N-acyl glycine scaffold serves as a valuable chemical intermediate and a reference compound for the design and synthesis of more potent and selective GlyT inhibitors[7].

Applications Molecule N-(2-Iodobenzoyl)glycine 2-Iodobenzoyl Moiety N-Acyl Glycine Scaffold Mechanism1 Radiolabeling with Iodine Isotopes (e.g., ¹²³I) for Scintigraphy Molecule:f0->Mechanism1 enables Mechanism2 Scaffold for Glycine Transporter (GlyT) Inhibitor Synthesis Molecule:f1->Mechanism2 provides App1 Diagnostic Agent (Renal Function) App2 Chemical Intermediate (Drug Development) Mechanism1->App1 leads to Mechanism2->App2 leads to

Figure 3. Relationship between the molecular structure of N-(2-Iodobenzoyl)glycine and its primary applications.

Safety, Handling, and Storage

Hazard Identification

N-(2-Iodobenzoyl)glycine is classified as an irritant. According to the Globally Harmonized System (GHS), it has the following hazard statements[2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures

Given its irritant nature, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn when handling the solid compound. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[4]. Avoid all direct contact with skin and eyes[4].

Storage Conditions

The compound is a stable solid. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

N-(2-Iodobenzoyl)glycine is a well-characterized molecule with a definitive molecular weight of 305.07 g/mol . Its synthesis is straightforward via the Schotten-Baumann reaction, and its identity can be rigorously confirmed through a combination of mass spectrometry, NMR, and IR spectroscopy. Beyond its fundamental chemical properties, the compound holds significant value in medicine as the basis for the renal diagnostic agent Iodohippuran and serves as a relevant scaffold in the ongoing development of novel therapeutics targeting glycine transporters. This guide provides the essential technical framework for researchers to confidently synthesize, analyze, and utilize this important chemical entity.

References

The Dawn of Dynamic Renal Imaging: An In-depth Technical Guide to the Early Studies of ¹³¹I-Ortho-Iodohippurate (OIH) in Renography

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the foundational studies on ¹³¹I-Ortho-Iodohippurate (OIH) in renography. It is intended for researchers, scientists, and professionals in drug development who seek to understand the origins and core principles of dynamic renal function assessment. We will delve into the pioneering work that established the radioisotope renogram as a vital diagnostic tool, examining the scientific rationale, experimental designs, and the interpretation of results that laid the groundwork for modern nuclear nephrology.

Introduction: The Quest for a Window into Kidney Function

Prior to the advent of radionuclide techniques, the assessment of individual kidney function was invasive and often imprecise.[1][2] The need for a non-invasive method to evaluate renal blood flow, tubular function, and urinary excretion spurred the development of the radioisotope renogram.[2][3] The central challenge was to identify a substance that was selectively and efficiently handled by the kidneys, which could be labeled with a suitable radioisotope for external detection.

The ideal renal agent for renography would possess several key properties: it should be cleared from the blood exclusively by the kidneys with high efficiency, have no significant uptake in other organs, not be retained in the kidneys, and remain metabolically stable during its transit through the renal system.[4] Early researchers sought a compound that could emulate the physiological handling of para-aminohippuric acid (PAH), the gold standard for measuring effective renal plasma flow (ERPF), but with the advantage of external detection. This quest led to the development of ¹³¹I-Ortho-Iodohippurate (OIH).

¹³¹I-Ortho-Iodohippurate: The Pioneering Radiopharmaceutical

Ortho-iodohippurate, an analog of PAH, proved to be an excellent candidate. Its clearance is dominated by tubular secretion (approximately 80%) with a smaller component of glomerular filtration (about 20%).[5] The high extraction efficiency by the kidneys, ranging from 70-90% in a normal kidney, ensured that its clearance from the plasma was a reliable measure of effective renal plasma flow.[5]

The choice of Iodine-131 as the radiolabel was a pragmatic one for the era. It was readily available and its 364 keV gamma emission was energetic enough for external detection with the scintillation counters of the time. However, ¹³¹I also presented significant drawbacks, including a relatively high radiation dose to the patient and poor imaging characteristics due to its high-energy gamma photons and beta emissions.[5][6][7]

The Seminal Experiments: Establishing the ¹³¹I-OIH Renogram

The pioneering work of researchers like George V. Taplin and Chester C. Winter in the 1950s and 1960s was instrumental in establishing the clinical utility of the ¹³¹I-OIH renogram.[2][8][9][10][11] Their studies laid the foundation for the methodology and interpretation of this novel diagnostic test.

Causality in Experimental Design: A Self-Validating System

The early experimental protocols were designed to be self-validating by correlating the findings of the renogram with established clinical parameters and other diagnostic procedures. The logic was to demonstrate that the externally detected time-activity curve, the renogram, accurately reflected the known physiological processes of the kidney.

The experimental workflow was meticulously planned to isolate and observe the key phases of renal function: vascular transit, tubular uptake, and excretion.

G cluster_0 Pre-Procedure cluster_1 Procedure cluster_2 Post-Procedure Patient_Prep Patient Hydration Equipment_Setup Scintillation Probe Placement Patient_Prep->Equipment_Setup Injection Intravenous Injection of ¹³¹I-OIH Equipment_Setup->Injection Data_Acquisition Continuous Recording of Radioactivity Injection->Data_Acquisition Renogram_Generation Generation of Time-Activity Curve Data_Acquisition->Renogram_Generation Analysis Analysis of Renogram Phases Renogram_Generation->Analysis caption Figure 1: Experimental Workflow of Early ¹³¹I-OIH Renography.

Caption: Figure 1: Experimental Workflow of Early ¹³¹I-OIH Renography.

Detailed Experimental Protocol: A Step-by-Step Methodology

The following protocol is a synthesis of the methodologies described in the early literature on ¹³¹I-OIH renography:

  • Patient Preparation:

    • Adequate hydration of the patient was crucial to ensure a good urine flow rate, which is essential for the proper interpretation of the excretory phase.

    • The patient was positioned comfortably, typically in a seated or supine position, to minimize movement during the procedure.[5]

  • Instrumentation and Setup:

    • Two external scintillation detectors (probes) were used, one for each kidney.

    • Precise localization of the kidneys was performed, often with the aid of a preliminary plain radiograph or by using anatomical landmarks.

    • A third detector was sometimes placed over the heart or bladder to monitor the blood clearance of the tracer and its accumulation in the bladder.

  • Radiopharmaceutical Administration:

    • A sterile solution of ¹³¹I-Ortho-Iodohippurate was administered as an intravenous bolus injection.

    • The typical administered dose was in the range of 300 microcuries (µCi).[5][12]

  • Data Acquisition:

    • Immediately upon injection, the radioactivity detected by the scintillation probes was continuously recorded for a period of 20 to 30 minutes.[5]

    • The data was plotted as a time-activity curve, with the y-axis representing the counts per unit of time and the x-axis representing time. This curve is the renogram.

Interpreting the Renogram: A Window into Renal Physiology

The characteristic renogram curve is divided into three distinct phases, each corresponding to a specific physiological process.

G cluster_interpretation Physiological Correlation Phase1 Phase I (Vascular Phase) Phase2 Phase II (Secretory/Uptake Phase) Phase1->Phase2 Initial rise in radioactivity (0-1 min) Vascular_Transit Arrival of ¹³¹I-OIH in the renal vasculature Phase1->Vascular_Transit Phase3 Phase III (Excretory Phase) Phase2->Phase3 Continued sharp rise to peak (3-5 min) Tubular_Uptake Active uptake and secretion by proximal tubules Phase2->Tubular_Uptake Excretion_Complete Excretion_Complete Phase3->Excretion_Complete Decline in radioactivity Urinary_Excretion Passage of tracer from the kidney into the bladder Phase3->Urinary_Excretion caption Figure 2: Logical Relationships of the Three Phases of a Renogram.

Caption: Figure 2: Logical Relationships of the Three Phases of a Renogram.

  • Phase I (Vascular Phase): This initial rapid rise in radioactivity, lasting about 30-60 seconds, reflects the arrival of the ¹³¹I-OIH bolus in the renal vasculature and the surrounding tissues within the detector's field of view. The amplitude of this phase provides a qualitative measure of renal blood flow.

  • Phase II (Secretory or Uptake Phase): Following the vascular phase, there is a continued, sharper rise in radioactivity that typically peaks between 3 and 5 minutes.[13] This phase represents the active uptake of ¹³¹I-OIH from the blood by the proximal tubular cells and its secretion into the tubular lumen. The slope of this phase is a key indicator of tubular function.

  • Phase III (Excretory Phase): After reaching its peak, the curve begins to decline. This descending limb reflects the excretion of the tracer from the kidney into the renal pelvis and down the ureter. The rate of decline is indicative of the patency of the urinary tract. A prolonged or flattened third phase could suggest an obstruction.[13]

Quantitative Data from Early Studies: A Comparative Overview

The early studies on ¹³¹I-OIH renography provided valuable quantitative data that helped to establish normal ranges and identify pathological conditions.

ParameterNormal Range/ValueSignificanceSource
Time to Peak Activity (Tmax) 3 - 5 minutesReflects the time of maximum tracer accumulation in the kidney before excretion dominates. Prolonged Tmax can indicate renal artery stenosis or tubular dysfunction.[13]
Half-Time of Excretion (T1/2) 8 - 12 minutesThe time taken for the radioactivity in the kidney to decrease to half of its peak value. A prolonged T1/2 is suggestive of urinary tract obstruction.
Effective Renal Plasma Flow (ERPF) 500 - 600 mL/minCalculated from the clearance of ¹³¹I-OIH from the blood. Provides a quantitative measure of renal plasma flow.[6][7]
20-minute to Peak Ratio < 0.8A ratio of the radioactivity at 20 minutes to the peak radioactivity. A higher ratio indicates delayed excretion.
Differential Renal Function 45% - 55% for each kidneyThe relative contribution of each kidney to total renal function. Calculated by comparing the uptake in each kidney during Phase II.[14][15]

Significance and Limitations of Early ¹³¹I-OIH Studies

The early studies on ¹³¹I-OIH renography were a landmark in medical diagnostics. They provided the first non-invasive means of assessing individual kidney function, revolutionizing the diagnosis and management of a wide range of renal and urological disorders, including renal artery stenosis, urinary tract obstruction, and the evaluation of kidney transplant function.[8][9][13][16]

However, the use of ¹³¹I-OIH was not without its limitations:

  • High Radiation Dose: The beta and high-energy gamma emissions of ¹³¹I resulted in a significant radiation dose to the patient, particularly to the thyroid gland if not blocked.[5][7]

  • Poor Image Quality: The high-energy photons of ¹³¹I were not ideal for the gamma cameras of the time, leading to poor spatial resolution and noisy images.[5][6]

  • Need for Blood Sampling for Accurate ERPF: While the renogram provided qualitative and semi-quantitative information, accurate measurement of ERPF often required blood sampling to determine the clearance of the tracer.[17]

These limitations spurred further research into developing superior radiopharmaceuticals for renal imaging, ultimately leading to the development of Technetium-99m labeled agents like ⁹⁹ᵐTc-DTPA and ⁹⁹ᵐTc-MAG3, which offered lower radiation doses and better image quality.[1][12][13][18][19][20]

Conclusion: A Lasting Legacy

The early studies on ¹³¹I-OIH in renography represent a pivotal chapter in the history of nuclear medicine. They established the fundamental principles of dynamic renal imaging and provided clinicians with a powerful new tool for understanding and managing kidney disease. While ¹³¹I-OIH has largely been superseded by more advanced radiopharmaceuticals, the foundational knowledge gained from these pioneering investigations continues to underpin the practice of radionuclide renography today. The logical framework of the three-phase renogram, the concept of differential renal function, and the non-invasive assessment of renal physiology are all enduring legacies of this groundbreaking work.

References

2-Iodohippuric acid in environmental monitoring research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Iodohippuric Acid for Environmental Monitoring Research

Executive Summary

The increasing complexity of environmental systems necessitates the use of highly specific and reliable chemical tracers to understand contaminant transport, hydrological pathways, and the impact of anthropogenic activities. Among the class of emerging micropollutants known as Iodinated Contrast Media (ICM), this compound (OIH) presents a unique opportunity. Historically used as a diagnostic agent in medicine, its chemical stability, high water solubility, and persistence through wastewater treatment processes make it an ideal conservative tracer for aquatic environmental monitoring.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core principles, analytical methodologies, and practical applications of this compound as a powerful tool in environmental science. We will delve into the causality behind experimental choices, provide validated protocols for its quantification, and explore its role in elucidating the fate and transport of wastewater-derived contaminants.

Part 1: The Rationale for this compound as an Environmental Tracer

The discipline of environmental monitoring is fundamentally reliant on tracers—substances that can track the movement of water, air, or pollutants. An ideal tracer should be anthropogenic (to avoid background interference), persistent, highly soluble in the medium of interest, and detectable at very low concentrations.

Iodinated X-ray contrast media (ICM) are a class of pharmaceutical compounds that inadvertently meet these criteria.[2] Used ubiquitously in medical imaging procedures like CT scans, they are administered in large quantities, are metabolically inert, and are excreted largely unchanged via urine into the sewer system.[1][3] Conventional wastewater treatment plants (WWTPs) exhibit poor to moderate efficacy in removing ICMs, leading to their consistent presence in treated effluent and, consequently, in surface and even drinking water.[1][4]

While this persistence is an environmental concern, it is precisely this characteristic that makes them excellent tracers for wastewater effluent. This compound (ortho-iodohippuric acid, OIH), a component of this class, is particularly suitable. Its well-defined chemical structure and history as a renal function agent mean its physicochemical properties are well-understood.[5] Its journey from a clinical setting to an environmental indicator represents a powerful, albeit unintentional, tool for hydrological and pollution studies.

cluster_source Source & Pathway cluster_environment Environmental Compartments Medical Use Medical Use Patient Excretion Patient Excretion Medical Use->Patient Excretion Metabolically Inert Wastewater Wastewater Patient Excretion->Wastewater Enters Sewer System WWTP Wastewater Treatment Plant (WWTP) Wastewater->WWTP Influent Effluent Discharge Effluent Discharge WWTP->Effluent Discharge Incomplete Removal Aquatic Environment Rivers, Lakes Effluent Discharge->Aquatic Environment Monitoring Point Environmental Monitoring Aquatic Environment->Monitoring Point

Caption: Environmental Pathway of this compound.

Part 2: Core Properties and Environmental Behavior

Understanding the fundamental characteristics of this compound is critical to its application as a tracer. Its behavior in aquatic systems is dictated by its chemical structure, which confers high stability and mobility.

Chemical Profile

The key physicochemical properties of this compound are summarized below. Its structure, featuring a hydrophilic glycine conjugate and a stable iodinated aromatic ring, governs its environmental persistence.

PropertyValueSource
Chemical Name 2-[(2-Iodobenzoyl)amino]acetic acid[5]
Synonyms ortho-Iodohippuric acid, OIH, Hippuran[5]
CAS Number 147-58-0[6]
Molecular Formula C₉H₈INO₃[6]
Molar Mass 305.07 g/mol [6]
Melting Point 170-172 °C[6]
Appearance White to off-white solid
Environmental Fate and Transport

The concept of "fate and transport" describes what happens to a chemical in the environment—where it goes and how it is transformed.[7][8] For this compound, the key characteristics are:

  • Persistence: OIH is resistant to biodegradation in conventional WWTPs. The strong carbon-iodine bond and the overall molecular structure are not easily cleaved by microbial enzymes. This ensures that the molecule's concentration is primarily reduced by dilution rather than degradation, a hallmark of a conservative tracer.

  • Mobility: High water solubility and a low tendency to adsorb to particulate matter or sediment mean that OIH travels with the bulk flow of water. This makes it an excellent tool for tracking water movement, residence times, and dilution patterns in rivers and groundwater systems.[7]

  • Transformation Potential: While resistant to biodegradation, ICMs can undergo transformation during advanced water treatment processes, such as ozonation or UV disinfection. These processes can lead to the formation of potentially more toxic iodinated disinfection by-products (I-DBPs).[2] This is a critical consideration in drinking water treatment but is less of a factor for its application as a tracer in surface water monitoring where such treatments are absent.

Part 3: A Validated Workflow for Environmental Quantification

The successful use of this compound as a tracer hinges on the ability to reliably measure it at trace concentrations (ng/L to µg/L) in complex environmental matrices. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose due to its unparalleled sensitivity and selectivity.[9]

Experimental Workflow: From Field to Data

The following workflow provides a self-validating system for the accurate quantification of OIH. The causality for each step is explained to ensure robust and defensible data.

cluster_workflow Analytical Workflow cluster_validation Quality Control Sample Collection Sample Collection Sample Prep Sample Preparation (Solid-Phase Extraction) Sample Collection->Sample Prep LC-MS/MS LC-MS/MS Analysis Sample Prep->LC-MS/MS Data Analysis Quantification & Reporting LC-MS/MS->Data Analysis Internal Standard Internal Standard Spiking Internal Standard->Sample Prep Corrects for loss & matrix effects QC Samples QC Sample Analysis QC Samples->LC-MS/MS Verifies accuracy & precision

References

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Radiolabeling of ¹²³I-ortho-iodohippurate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed technical guide for the radiolabeling of ortho-iodohippuric acid (OIH) with Iodine-123 (¹²³I), yielding ¹²³I-ortho-iodohippurate, a key radiopharmaceutical for dynamic renal function studies. Intended for researchers, scientists, and drug development professionals, this guide synthesizes established methodologies with expert insights into the underlying chemical principles, quality control systems, and operational considerations. We present two reliable labeling protocols—the Isotopic Exchange in Melt method and the Copper-Catalyzed method—and a comprehensive, self-validating quality control workflow. The causality behind experimental choices is explained to empower users to not only replicate the procedure but also to troubleshoot and adapt it effectively. All procedures are grounded in authoritative pharmacopeial standards to ensure scientific integrity and regulatory compliance.

Introduction: The Significance of ¹²³I-ortho-iodohippurate in Renal Imaging

¹²³I-ortho-iodohippurate (also known as ¹²³I-OIH or Hippuran) is a cornerstone radiopharmaceutical for the diagnosis and evaluation of kidney dysfunction.[1] Its pharmacokinetic profile closely mirrors that of para-aminohippuric acid (PAH), allowing for the measurement of effective renal plasma flow (ERPF).[2] After intravenous administration, ¹²³I-OIH is rapidly cleared from the blood primarily through tubular secretion (~80%) with a smaller fraction undergoing glomerular filtration (~20%).[3] This efficient extraction results in high-quality gamma camera images, making it invaluable for renography, especially in patients with impaired renal function.[4][5]

The choice of Iodine-123 as the radionuclide offers significant advantages over Iodine-131. ¹²³I's principal gamma emission of 159 keV is ideal for modern scintillation cameras, and its shorter physical half-life of 13.2 hours reduces the radiation dose to the patient compared to ¹³¹I.[1][4] This guide details the synthesis and quality control of ¹²³I-OIH, ensuring a final product of high purity and efficacy for clinical and research applications.

The Chemistry of Radiolabeling: Isotopic Exchange

The synthesis of ¹²³I-OIH is achieved through an isotopic exchange reaction. In this process, a non-radioactive ¹²⁷I atom on the ortho-iodohippuric acid precursor molecule is swapped with a radioactive ¹²³I atom from a solution of [¹²³I]sodium iodide.

The underlying mechanism involves the reversible transfer of iodine atoms between the organic molecule and the iodide pool. By driving the reaction with a high concentration of radioactive [¹²³I]iodide, the equilibrium is shifted towards the formation of the ¹²³I-labeled product. This reaction can be facilitated by heat, as in the "melt" method, or by the use of a catalyst.[6][7]

G cluster_0 Isotopic Exchange Reaction Precursor o-Iodohippuric Acid (¹²⁷I-OIH) Product ¹²³I-o-Iodohippurate (¹²³I-OIH) Precursor->Product Heat or Catalyst (e.g., CuSO₄) Byproduct Sodium Iodide (Na¹²⁷I) Precursor->Byproduct Radioiodide [¹²³I]Sodium Iodide (Na¹²³I) Radioiodide->Product

Caption: Isotopic exchange mechanism for ¹²³I-OIH synthesis.

Essential Materials and Equipment

Successful and safe radiolabeling requires specialized equipment and adherence to good manufacturing practices (GMP).[8]

CategoryItemKey Specifications
Shielding & Containment Shielded Hot CellGrade A laminar air flow, negative pressure, stainless steel construction.[8][9]
Lead ShieldingBricks, L-blocks, and vial shields appropriate for 159 keV gamma rays.
ManipulatorsMaster-slave or ball-tong manipulators for remote handling.[9]
Reagents & Consumables o-Iodohippuric Acid (Hippuran)Precursor, non-radioactive.
[¹²³I]Sodium IodideHigh purity, no-carrier-added, sterile solution in 0.02 N NaOH.
Copper (II) Sulfate (CuSO₄·5H₂O)Catalyst for Method B.
Sterile VialsEvacuated, pyrogen-free, sealed.
Syringes & NeedlesSterile, various sizes.
Sterile 0.22 µm FilterFor final product sterilization.
Analytical Equipment Dose CalibratorFor accurate measurement of radioactivity.[8]
TLC Scanner / Well CounterFor radiochemical purity analysis.
pH Meter or pH StripsFor in-process checks.
TLC PlatesSilica Gel 60 F254 or equivalent.

Experimental Protocols: Synthesis of ¹²³I-OIH

Two primary methods are presented for the labeling of OIH with ¹²³I. Both methods must be performed within a shielded hot cell under aseptic conditions.

Protocol A: Isotopic Exchange in Melt

This method relies on thermal energy to facilitate the isotopic exchange in a near-solid state. It is straightforward but requires precise temperature control.

Step-by-Step Methodology:

  • Preparation: In a sterile reaction vial, place the required amount of non-radioactive o-iodohippuric acid.

  • Radioiodide Addition: Add the desired activity of [¹²³I]Sodium Iodide solution to the vial.

  • Evaporation: Gently evaporate the solvent to dryness under a stream of inert gas (e.g., nitrogen). This step creates an intimate mixture of the precursor and the radioiodide.

  • Melt Reaction: Seal the vial and place it in a pre-heated heating block inside the hot cell. Heat at 180°C for 15 minutes .[6]

  • Reconstitution: After cooling, dissolve the resulting melt in a sterile, pyrogen-free isotonic solution (e.g., phosphate buffer or 0.9% saline).

  • Final Formulation: Adjust the pH to a physiological range (typically 3.5-8.5).[3]

  • Sterilization: Draw the final solution through a sterile 0.22 µm filter into a sterile, shielded final product vial.

  • Quality Control: Proceed immediately to Section 5.0 for quality control analysis.

G start Start: OIH + [¹²³I]NaI evap Evaporate to Dryness (Inert Gas) start->evap melt Seal Vial & Heat (180°C, 15 min) evap->melt cool Cool to Room Temp. melt->cool dissolve Reconstitute in Isotonic Buffer cool->dissolve ph_adjust Adjust pH (3.5 - 8.5) dissolve->ph_adjust filter Sterile Filtration (0.22 µm filter) ph_adjust->filter qc Quality Control Analysis filter->qc end_prod Final Product: ¹²³I-OIH Injection qc->end_prod

Caption: Workflow for Protocol A: Isotopic Exchange in Melt.

Protocol B: Copper-Catalyzed Isotopic Exchange

This method utilizes Copper (II) sulfate as a catalyst to lower the activation energy of the exchange reaction, allowing it to proceed efficiently in an aqueous solution without high heat.[8]

Step-by-Step Methodology:

  • Kit Preparation: In a sterile reaction vial, combine o-iodohippuric acid and a catalytic amount of CuSO₄·5H₂O. The optimal mass of CuSO₄ must be determined empirically but is typically in the microgram range.[8]

  • Radioiodide Addition: To the prepared "kit" vial, add the required activity of [¹²³I]Sodium Iodide solution.

  • pH Adjustment: Adjust the pH of the reaction mixture. The optimal pH should be determined, as it is a critical variable in this method.[8]

  • Reaction: Incubate the vial at a controlled temperature (e.g., in a water bath or heating block) for a predetermined time. Optimized parameters from literature suggest this is typically done at elevated temperatures but below boiling.[8]

  • Final Formulation: After the reaction is complete, cool the vial and, if necessary, adjust the final pH to be within 3.5-8.5.[3]

  • Sterilization: Draw the final solution through a sterile 0.22 µm filter into a sterile, shielded final product vial.

  • Quality Control: Proceed immediately to Section 5.0 for quality control analysis.

A Self-Validating Quality Control System

Rigorous quality control (QC) is essential to guarantee the safety, efficacy, and identity of the final radiopharmaceutical product.[6] The QC process must verify identity, purity, and sterility.

Radionuclidic Purity

Objective: To ensure that the radioactivity is primarily from ¹²³I and to quantify any contaminating radioisotopes. Method: Gamma Spectroscopy. Procedure: Acquire a gamma spectrum of the final product using a calibrated detector (e.g., HPGe). Acceptance Criteria:

  • Principal photon emission detected at 159 keV.

  • Contaminants such as ¹²⁴I or ¹²⁵I must be below specified limits, which can vary based on production method and regulatory standards.[5] The presence of ¹²⁴I is particularly undesirable as it increases the patient radiation dose and degrades image quality.[4]

Radiochemical Purity and Identity

Objective: To quantify the percentage of radioactivity present as ¹²³I-OIH and identify and quantify radiochemical impurities, such as free [¹²³I]iodide. Method: Thin-Layer Chromatography (TLC).[3] Procedure:

  • Plate: Silica Gel 60.

  • Mobile Phase: A mixture of Water: Glacial Acetic Acid: Butanol: Toluene in a ratio of 1:4:20:80 (v/v/v/v).[3]

  • Application: Spot a small volume (~10 µL) of the final product onto the origin of the TLC plate.[3]

  • Development: Place the plate in a chromatography tank saturated with the mobile phase and allow it to develop over a path of 12 cm.[3]

  • Analysis: After development, dry the plate and determine the distribution of radioactivity using a TLC scanner.

Expected Results & Acceptance Criteria:

CompoundRf Value (Approximate)Acceptance Limit
¹²³I-o-iodohippurate Corresponds to reference≥ 97.0%
Free [¹²³I]Iodide~ 0.0≤ 3.0% (total other forms)
o-[¹²³I]iodobenzoic acid~ 1.0≤ 3.0% (total other forms)
(Acceptance criteria as per USP Monograph for Iodohippurate Sodium I 123 Injection)

The European Pharmacopoeia specifies limits of ≥96% for the main compound, ≤2% for free iodide, and ≤2% for 2-iodobenzoic acid.[3]

Final Product Specifications
ParameterSpecification
Appearance Clear, colorless solution, free of particulate matter.
pH 3.5 - 8.5[3]
Radiochemical Purity ≥ 97.0%
Sterility Must be sterile.
Bacterial Endotoxins Must meet the requirements set by pharmacopeia.

Radiation Safety and Handling

Handling ¹²³I and other radiopharmaceuticals requires strict adherence to safety protocols to minimize radiation exposure to personnel.

  • ALARA Principle: All work should be conducted following the principle of "As Low As Reasonably Achievable."

  • Time, Distance, Shielding: Minimize time spent handling radioactive materials, maximize distance from the source, and always use appropriate shielding (e.g., lead bricks, vial shields, syringe shields).

  • Personal Dosimetry: All personnel must wear whole-body and extremity dosimeters to monitor radiation exposure.

  • Contamination Control: Regularly perform wipe tests on surfaces and equipment to detect and manage any potential contamination.

  • Waste Disposal: All radioactive waste must be segregated and disposed of according to institutional and federal regulations.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Labeling Yield - Incorrect temperature or reaction time.- Impure [¹²³I]NaI (e.g., presence of oxidizing agents).- Incorrect pH for the reaction.- Precursor degradation.- Verify heating block temperature and reaction timing.- Use high-purity, fresh radioiodide.- Optimize and verify the pH of the reaction mixture.- Use a fresh vial of precursor.
High Free [¹²³I]Iodide - Incomplete reaction.- Radiolysis (decomposition due to radiation).- Inefficient purification (if applicable).- Increase reaction time or temperature slightly.- Consider adding a radical scavenger or antioxidant post-labeling.- Ensure the separation method is performing optimally.
Presence of other Impurities - Impurities in the precursor material.- Side reactions due to incorrect conditions (e.g., temperature too high).- Verify the purity of the starting o-iodohippuric acid.- Re-optimize reaction conditions, particularly temperature.

Conclusion

The radiolabeling of ortho-iodohippurate with ¹²³I is a well-established and robust process critical for nuclear medicine. By understanding the underlying principles of isotopic exchange and adhering strictly to the detailed protocols for synthesis and quality control outlined in this guide, researchers and practitioners can consistently produce high-quality ¹²³I-OIH. The emphasis on a self-validating QC system ensures that every batch meets the stringent purity and safety standards required for clinical use, ultimately benefiting patient care through reliable and accurate diagnostic imaging.

References

Application Notes & Protocols: Synthesis of ¹³¹I-Ortho-Iodohippurate for Clinical Renal Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ortho-iodohippurate labeled with Iodine-131 (¹³¹I-OIH), commercially known as Hippuran, remains a cornerstone radiopharmaceutical for the evaluation of renal function, particularly for measuring effective renal plasma flow (ERPF).[1][2][3] Its rapid clearance by the kidneys through both glomerular filtration and tubular secretion allows for dynamic imaging and quantitative assessment of kidney performance.[4][5] This document provides a comprehensive guide for the synthesis, quality control, and application of ¹³¹I-OIH for clinical use, intended for researchers and radiopharmaceutical development professionals. The protocols described herein are synthesized from established methodologies to ensure high radiochemical purity and yield.

Principle of Synthesis: Isotopic Exchange

The preparation of ¹³¹I-OIH is achieved through a nucleophilic isotopic exchange reaction. In this process, non-radioactive o-iodohippuric acid is incubated with a solution of radioactive sodium iodide ([¹³¹I]NaI). The iodine atom already present on the benzoyl ring of the precursor molecule is exchanged for a radioactive ¹³¹I atom from the sodium iodide.

This exchange is facilitated by a catalyst, typically trace amounts of copper (II) salts (e.g., CuSO₄), and is promoted by heating.[6][7] The reaction is carried out in an aqueous solution at a slightly acidic to neutral pH. The efficiency of this exchange reaction is critical for achieving high specific activity and radiochemical purity in the final product.

cluster_reactants Reactants cluster_conditions Reaction Conditions Precursor o-Iodohippuric Acid (Non-radioactive) Product ¹³¹I-o-Iodohippurate (Radioactive Product) Precursor->Product Isotopic Exchange Radioiodine [¹³¹I]Sodium Iodide (Na¹³¹I) Radioiodine->Product Catalyst Cu²⁺ Catalyst (e.g., CuSO₄) Catalyst->Product Heat Heat (e.g., 100-120°C) Heat->Product pH Optimal pH (~5.0-6.0) pH->Product

Caption: Isotopic exchange reaction for the synthesis of ¹³¹I-OIH.

Production Workflow

The production of ¹³¹I-OIH must be conducted in a controlled environment, such as a semi-hot cell with negative pressure, to manage the risks associated with volatile radioiodine. The entire process, from synthesis to dispensing, should adhere to current Good Radiopharmacy Practice (cGRPP) guidelines.

start Start Materials (o-Iodohippuric Acid, Na¹³¹I) reaction Isotopic Exchange Reaction start->reaction 1. Combine Reagents purification Purification (Column Chromatography) reaction->purification 2. Cool & Purify formulation Sterile Formulation & Filtration purification->formulation 3. Adjust pH, Add Excipients qc Quality Control Testing formulation->qc 4. Sample for QC release Release for Clinical Use qc->release Pass fail Reject Batch qc->fail Fail

Caption: General workflow for the production of clinical-grade ¹³¹I-OIH.

Detailed Synthesis Protocol

This protocol describes a common method for preparing ¹³¹I-OIH suitable for intravenous administration.

Materials and Equipment
  • Precursor: o-Iodohippuric acid

  • Radioisotope: High-purity [¹³¹I]Sodium Iodide in 0.1 M NaOH solution

  • Catalyst: Copper (II) sulfate pentahydrate (CuSO₄·5H₂O) solution

  • Buffers: Phosphate buffer, Sodium bicarbonate solution

  • Apparatus:

    • Lead-shielded semi-hot cell with manipulators

    • Reaction vial (e.g., 50 mL glass flask)

    • Heating block or water bath capable of 100-120°C

    • Vacuum system for solution transfer

    • Sterile membrane filters (0.22 µm)

    • Dose calibrator

    • Sterile, pyrogen-free multi-dose vials

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In the hot cell, add a sterile aqueous solution of o-iodohippuric acid to the reaction vial.

  • Catalyst Addition: Introduce a small, precise volume of the CuSO₄ catalyst solution. The use of copper salts has been shown to significantly improve labeling efficiency.[6][7]

  • pH Adjustment: Adjust the pH of the mixture to approximately 5.0 - 6.0. An optimal pH of around 5 is reported to be effective.

  • Radioiodine Addition: Transfer the required activity of [¹³¹I]NaI solution (e.g., ~60 GBq) into the reaction vial.

  • Reaction Incubation: Securely seal the vial and place it in a heating block. Heat the reaction mixture to 100-120°C for 30-90 minutes.[1][8] A typical reaction time is around 30 minutes following an initial 10-minute warming period.

  • Cooling: After incubation, allow the reaction vial to cool to room temperature behind lead shielding.

  • Purification (if necessary): While isotopic exchange methods can achieve high purity, purification via column chromatography can be employed to remove any free radioiodide or other impurities.[9]

  • Final Formulation: The purified ¹³¹I-OIH solution is diluted with a suitable sterile buffer (e.g., phosphate buffer) to the desired radioactive concentration. The pH is adjusted to the final specification range (typically 7.0-8.5).[10]

  • Sterilization: The final solution is passed through a 0.22 µm sterile filter into a pre-sterilized, sealed multi-dose vial.

  • Final Product: The preparation is delivered as a sterile injection solution. The average yield for this process is typically around 85%.

Quality Control for Clinical Release

A rigorous quality control (QC) process is mandatory to ensure the safety and efficacy of the radiopharmaceutical. All tests must be performed on a sample from the final batch before release.

Quality Control Specifications
ParameterSpecificationAuthority/Reference
Radionuclide Identity Gamma spectrum shows a major peak at 0.364 MeV.USP[10], Wikipedia[2]
pH 7.0 – 8.5USP[10]
Radiochemical Purity ≥ 97.0% as ¹³¹I-o-IodohippurateUSP[10]
(European Pharmacopoeia allows ≥ 96.0%)Ph. Eur.[4]
Free ¹³¹I-Iodide ≤ 2.0%Ph. Eur.[11]
Bacterial Endotoxins ≤ 175/V USP Endotoxin Units/mL (V=max dose in mL)USP[10]
Sterility Must be sterile.Standard Pharmacopoeia
Protocol for Radiochemical Purity (RCP) by TLC

This protocol is adapted from the European Pharmacopoeia and United States Pharmacopeia (USP) monographs for determining the radiochemical purity of ¹³¹I-OIH.[4][10]

  • Plate Preparation: Use a Thin Layer Chromatography (TLC) plate coated with Silica Gel GF254.

  • Mobile Phase Preparation: Prepare a solvent system consisting of Toluene, Butanol, Glacial Acetic Acid, and Water in a ratio of 80:20:4:1 (v/v/v/v).[4]

  • Sample Preparation: Spot a small volume (e.g., 10 µL) of the final ¹³¹I-OIH solution onto the origin line of the TLC plate.[4]

  • Development: Place the plate in a chromatography tank saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Drying and Detection:

    • Remove the plate and allow it to air dry completely.

    • Visualize the spot of non-radioactive o-iodohippuric acid under UV light at 254 nm.[4][10]

    • Determine the distribution of radioactivity by scanning the plate with a suitable radiation detector (e.g., radio-TLC scanner).

  • Analysis and Calculation:

    • Free Iodide (¹³¹I⁻): Remains at the origin (Rf = 0).

    • ¹³¹I-o-Iodohippurate: Migrates with the o-iodohippuric acid spot (Rf value corresponds to the reference spot).

    • 2-iodobenzoic acid (impurity): May migrate near the solvent front (Rf ≈ 1).[4]

    • Calculate the percentage of radioactivity associated with the ¹³¹I-OIH peak relative to the total radioactivity on the strip. The result must be ≥ 97.0%.[10]

Stability and Storage

¹³¹I-OIH is a relatively stable compound. Studies have shown that it can maintain a radiochemical purity of over 96% for up to 30 days when stored at various temperatures (4°C, 25°C, and 30°C), with no significant differences observed between the storage conditions.[9] However, for clinical use, it is typically assigned a shorter shelf-life based on the specific formulation and regulatory guidelines.

Clinical Application and Pharmacokinetics

¹³¹I-OIH is administered intravenously for dynamic renal scintigraphy.[9]

  • Biodistribution: Following injection, ¹³¹I-OIH is rapidly cleared from the bloodstream by the kidneys.[4]

  • Mechanism of Clearance: Excretion is highly efficient, occurring through both glomerular filtration (~20%) and tubular secretion (~80%).[4][5]

  • Pharmacokinetics: In individuals with normal renal function, the maximum uptake in the kidneys occurs within 2-5 minutes post-injection.[4] Approximately 50-75% of the dose is excreted in the urine within 25 minutes.[4] This rapid transit allows for the generation of renograms, which are time-activity curves that provide quantitative data on renal blood flow, tubular function, and urinary outflow.[4]

While ¹³¹I-OIH is highly effective, its use has been partially superseded by agents labeled with Technetium-99m (e.g., ⁹⁹ᵐTc-MAG3) or Iodine-123, which offer better imaging characteristics and a lower radiation dose to the patient.[2][12][13] Nevertheless, ¹³¹I-OIH remains a valuable and cost-effective tool, especially in settings where cyclotrons for ¹²³I production are not available.[12]

References

Application Note: A Stability-Indicating HPLC Method for Quality Control of 2-Iodohippuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quality control of 2-Iodohippuric acid, an active pharmaceutical ingredient (API). The developed isocratic reverse-phase HPLC method is designed for the accurate determination of purity and the quantification of potential impurities and degradation products. This protocol is tailored for researchers, scientists, and drug development professionals, providing a comprehensive guide from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound (o-Iodohippuric acid), a derivative of hippuric acid, is a critical compound, particularly in medical imaging for renal function assessment.[1][2][3] Its quality and purity are paramount to ensure safety and efficacy. A stability-indicating analytical method is essential to resolve the API from any process-related impurities and degradation products that may arise during synthesis, storage, or formulation. This document provides a detailed HPLC method, its validation, and the scientific rationale behind the chosen parameters, ensuring a trustworthy and self-validating system for quality control.

Chemical and Physical Properties of this compound:

PropertyValueReference
Synonyms N-(2-Iodobenzoyl)glycine, o-Iodohippuric acid[1]
CAS Number 147-58-0[1]
Molecular Formula C₉H₈INO₃[1]
Molecular Weight 305.07 g/mol [1]
Melting Point 170-172 °C[1]
Appearance White to off-white or yellowish powder[1]

Potential Impurities of this compound

A thorough understanding of potential impurities is fundamental to developing a specific and stability-indicating HPLC method. Impurities can originate from the synthesis process or from degradation of the API.

Process-Related Impurities

The common synthesis of this compound involves the acylation of glycine with 2-iodobenzoyl chloride.[4] Based on this, the following process-related impurities are anticipated:

  • Impurity A: 2-Iodobenzoic acid: An unreacted starting material.

  • Impurity B: Glycine: An unreacted starting material.

  • Impurity C: Unidentified synthesis by-products: Arising from potential side reactions during the benzoylation process.

Degradation Products

Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method. The primary degradation pathway for this compound is the hydrolysis of the amide bond.

  • Hydrolytic Degradation: Under acidic or basic conditions, this compound can hydrolyze to form 2-Iodobenzoic acid (Impurity A) and Glycine (Impurity B) .

  • Oxidative Degradation: Exposure to oxidizing agents may lead to various oxidation products, including potential modifications to the aromatic ring or other parts of the molecule.

  • Photolytic Degradation: Exposure to light, particularly UV, can induce degradation, potentially leading to de-iodination or other molecular rearrangements.

The workflow for identifying and controlling these impurities is outlined below:

G cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_degradation Degradation Pathways cluster_qc Quality Control 2-Iodobenzoic_acid 2-Iodobenzoic acid Acylation Acylation Reaction 2-Iodobenzoic_acid->Acylation Glycine_start Glycine Glycine_start->Acylation 2-Iodohippuric_acid_API This compound (API) Acylation->2-Iodohippuric_acid_API Impurity_A Impurity A: 2-Iodobenzoic acid Acylation->Impurity_A Unreacted Impurity_B Impurity B: Glycine Acylation->Impurity_B Unreacted Hydrolysis Hydrolysis (Acid/Base) 2-Iodohippuric_acid_API->Hydrolysis Oxidation Oxidation 2-Iodohippuric_acid_API->Oxidation Photolysis Photolysis 2-Iodohippuric_acid_API->Photolysis HPLC_Method Stability-Indicating HPLC Method 2-Iodohippuric_acid_API->HPLC_Method Impurity_A->HPLC_Method Impurity_B->HPLC_Method Degradation_Products Degradation Products Degradation_Products->HPLC_Method Hydrolysis->Impurity_A Hydrolysis->Impurity_B Oxidation->Degradation_Products Photolysis->Degradation_Products Purity_Assay Purity Assay HPLC_Method->Purity_Assay Impurity_Quantification Impurity Quantification HPLC_Method->Impurity_Quantification

Caption: Workflow for identification and control of this compound impurities.

HPLC Method for Quality Control

The developed method is based on reverse-phase chromatography, which is well-suited for separating moderately polar compounds like this compound and its potential impurities.

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation and detection.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detectorProvides reliable and reproducible performance.
Column C18 column (e.g., ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)C18 stationary phases offer excellent retention and selectivity for aromatic compounds.
Mobile Phase Isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (30:70 v/v)Provides good resolution and peak shape. Phosphoric acid controls the pH to ensure the ionization state of the analyte and impurities, enhancing retention and reproducibility.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmThis compound has significant UV absorbance at this wavelength, allowing for sensitive detection.
Injection Volume 10 µLA suitable volume for standard analytical concentrations.
Run Time 15 minutesSufficient to elute the main peak and any potential impurities.
Preparation of Solutions
  • Diluent: Mobile phase (Acetonitrile: 0.1% Phosphoric acid in water, 30:70 v/v).

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare as described for the Standard Solution.

  • Impurity Stock Solution: Prepare a stock solution containing known concentrations of potential impurities (e.g., 2-Iodobenzoic acid) in the diluent.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R2) guidelines.

G Method_Development Method Development Method_Validation Method Validation (ICH Q2) Method_Development->Method_Validation Specificity Specificity/ Selectivity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Range Range Method_Validation->Range Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness System_Suitability System Suitability Method_Validation->System_Suitability

Caption: Overview of the HPLC method validation workflow.

Specificity (Forced Degradation)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities and degradation products.

Protocol:

  • Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples by the proposed HPLC method.

  • Assess peak purity of the this compound peak using a PDA detector.

Acceptance Criteria:

  • The method must be able to separate the main peak from all degradation product peaks.

  • The peak purity index of the this compound peak in the chromatograms of the stressed samples should be greater than 0.99.

Linearity

Objective: To demonstrate a linear relationship between the concentration of the analyte and the detector response.

Protocol:

  • Prepare a series of at least five solutions of this compound reference standard ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of mean peak area versus concentration and perform linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (% Recovery)

Objective: To determine the closeness of the measured value to the true value.

Protocol:

  • Prepare samples of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a placebo with a known amount of the API.

  • Prepare three replicates for each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the nominal concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

Protocol:

  • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Alternatively, determine based on signal-to-noise ratio (LOD S/N ≥ 3; LOQ S/N ≥ 10).

Acceptance Criteria:

  • The LOQ should be sufficiently low to quantify impurities at their specification limits.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations in the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2 °C)

  • Analyze the system suitability solution under each varied condition.

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria for all variations.

System Suitability Testing (SST)

SST is an integral part of the analytical procedure and is performed before each analytical run to ensure the chromatographic system is performing adequately.

SST Parameters and Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas (from 5 replicate injections of standard)≤ 2.0%
Resolution (Rs) (between this compound and closest eluting impurity)≥ 2.0

Conclusion

The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quality control of this compound. The stability-indicating nature of the method ensures that any potential impurities and degradation products can be effectively separated and quantified, making it a reliable tool for routine analysis in a regulated environment. Adherence to this protocol will ensure the consistent quality and safety of this compound for its intended applications.

References

Application Note: A Validated Thin-Layer Chromatography Method for the Purity Assessment of 2-Iodohippuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This application note presents a detailed and validated Thin-Layer Chromatography (TLC) protocol for the rapid and reliable purity assessment of 2-Iodohippuric acid. The described methodology facilitates the separation of this compound from its principal potential impurities, namely o-iodobenzoic acid and free iodide. This guide is intended for researchers, quality control analysts, and drug development professionals, providing a comprehensive framework from theoretical principles to practical execution and data interpretation.

Introduction: The Significance of this compound Purity

This compound, also known as o-iodohippurate or OIH, is a critical diagnostic agent primarily used in nuclear medicine for the evaluation of renal function.[1] When labeled with a radioisotope such as Iodine-123 or Iodine-131, it serves as a radiopharmaceutical for renography, a procedure that assesses renal plasma flow. The clinical efficacy and safety of radiolabeled this compound are intrinsically linked to its radiochemical purity. The presence of impurities, such as free radioiodide or labeled o-iodobenzoic acid, can lead to inaccurate diagnostic results and unnecessary radiation exposure to non-target tissues, particularly the thyroid gland.[1]

Thin-Layer Chromatography (TLC) is a robust, cost-effective, and widely adopted chromatographic technique for the qualitative and, in some cases, semi-quantitative analysis of pharmaceutical compounds.[1][2] Its simplicity and speed make it an ideal tool for routine quality control and purity checks in both research and manufacturing settings. This document provides a self-validating protocol for the use of TLC in determining the purity of this compound.

Principle of Separation: Adsorption Chromatography

The TLC method described herein operates on the principle of adsorption chromatography. The stationary phase, silica gel, is a highly polar adsorbent. The mobile phase, a less polar solvent mixture, ascends the plate via capillary action. The separation is governed by the differential partitioning of the compounds between the stationary and mobile phases.

  • This compound: Possesses a carboxylic acid and an amide group, rendering it polar. It will have a moderate affinity for the silica gel.

  • o-Iodobenzoic Acid: This potential precursor or degradation product is more acidic and generally less polar than this compound, leading to a weaker interaction with the stationary phase and thus greater mobility.

  • Iodide (as Iodide salts): Being ionic and highly polar, iodide will exhibit a very strong affinity for the polar silica gel and will show minimal to no migration from the origin.

The inclusion of glacial acetic acid in the mobile phase is crucial. It serves to suppress the ionization of the carboxylic acid moieties of both this compound and o-iodobenzoic acid. This minimizes strong ionic interactions with the silica gel's silanol groups, thereby preventing spot tailing and ensuring compact, well-defined spots.

Experimental Protocol

This protocol is designed to be a self-validating system, where the clear separation of standards provides confidence in the analysis of the test sample.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ on aluminum or glass backing.

  • Mobile Phase: Chloroform and Glacial Acetic Acid (Analytical Grade).

  • Standards:

    • This compound Reference Standard

    • o-Iodobenzoic Acid Reference Standard

    • Sodium or Potassium Iodide Reference Standard

  • Sample: this compound test sample.

  • Solvents for Sample/Standard Preparation: Methanol or Ethanol (Analytical Grade).

  • TLC Developing Chamber.

  • Capillary Tubes or Micropipette for spotting.

  • Visualization Systems:

    • UV Lamp (254 nm)

    • Iodine Chamber

    • (Optional) Staining reagents like p-anisaldehyde or bromocresol green spray.

Step-by-Step Methodology

Step 1: Preparation of Solutions

  • Mobile Phase: Prepare a mixture of Chloroform : Glacial Acetic Acid (90:10, v/v) . For 100 mL of mobile phase, mix 90 mL of chloroform with 10 mL of glacial acetic acid.

  • Standard & Sample Solutions: Prepare solutions of the this compound sample and each reference standard in methanol at a concentration of approximately 1 mg/mL.

Step 2: Chamber Saturation

  • Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5 cm.

  • Line the inside wall of the chamber with a piece of filter paper, ensuring it is saturated with the mobile phase.

  • Close the chamber with its lid and allow it to saturate for at least 20-30 minutes. This ensures a vapor-rich environment, which is critical for reproducible results and prevents the solvent front from developing unevenly.

Step 3: Spotting the TLC Plate

  • Using a pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the TLC plate.

  • Using a capillary tube or micropipette, apply small spots (1-2 µL) of the sample and each standard solution onto the origin line. Ensure spots are small and well-separated.

  • It is highly recommended to co-spot the sample with the main this compound standard to aid in identification.

  • Allow the solvent to completely evaporate from the spots before development.

Step 4: Development of the Chromatogram

  • Carefully place the spotted TLC plate into the pre-saturated developing chamber. Ensure the origin line is above the level of the mobile phase.

  • Close the chamber and allow the mobile phase to ascend the plate by capillary action.

  • Let the development proceed until the solvent front is approximately 1 cm from the top of the plate.

  • Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

Step 5: Visualization

  • UV Light (254 nm): Since this compound and o-iodobenzoic acid contain aromatic rings, they will absorb UV light. When viewed under a UV lamp at 254 nm, they will appear as dark spots against the fluorescent green background of the plate. Gently circle the spots with a pencil.

  • Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will form a temporary brown complex with iodine, appearing as brown spots.[3] This is a general, non-destructive method.

  • Chemical Stains (Optional): For more specific detection or permanent visualization, various stains can be used. For instance, a bromocresol green spray can be used to specifically visualize acidic compounds, which will appear as yellow spots on a blue/green background.[4]

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_mobile 1. Prepare Mobile Phase (Chloroform:Acetic Acid 90:10) prep_samples 2. Prepare Sample & Standard Solutions (1 mg/mL) saturate 3. Saturate TLC Chamber spot 4. Spot Plate with Sample & Standards saturate->spot Proceed to Execution develop 5. Develop Plate in Chamber dry 6. Dry Plate & Mark Solvent Front visualize 7. Visualize Spots (UV 254 nm, Iodine) dry->visualize Proceed to Analysis calculate 8. Calculate Rf Values interpret 9. Interpret Purity Profile

Caption: Workflow for this compound purity testing by TLC.

Data Analysis and Interpretation

The primary method for analyzing a TLC plate is the calculation of the Retention Factor (Rf) for each spot. The Rf is a ratio, defined as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a characteristic of a compound in a specific TLC system (stationary phase and mobile phase).

Expected Results

Based on literature values for this or analogous systems, the following Rf values can be expected on silica gel with a Chloroform:Glacial Acetic Acid (90:10) mobile phase:[1]

CompoundExpected Rf ValueRationale for Mobility
o-Iodobenzoic Acid 0.8 - 0.9Less polar than this compound, interacts less with silica gel, travels further.
This compound ~ 0.4Moderately polar, showing intermediate affinity for the stationary phase.
Iodide 0.0Highly polar/ionic, strongly adsorbs to the silica gel at the origin.
Purity Assessment

A pure sample of this compound should ideally show only one spot with an Rf value corresponding to the this compound standard (~0.4). The presence of additional spots indicates impurities.

  • A spot at Rf ≈ 0.8-0.9 suggests the presence of o-iodobenzoic acid .

  • A spot remaining at the origin (Rf = 0.0) indicates the presence of free iodide .

By comparing the intensity and size of the impurity spots to the main spot, a semi-quantitative estimation of the purity can be made. For more precise quantification, High-Performance Thin-Layer Chromatography (HPTLC) with densitometric scanning would be required.

System Suitability and Validation

For this method to be considered valid for a given analysis, the following criteria should be met:

  • Resolution: There must be clear baseline separation between the spots for this compound, o-iodobenzoic acid, and iodide in the standard lanes.

  • Reproducibility: The Rf values obtained should be consistent across multiple runs when experimental conditions are kept constant.

  • Specificity: The method should be able to unequivocally assess the analyte in the presence of its potential impurities.

Conclusion

The Thin-Layer Chromatography method detailed in this application note provides a simple, rapid, and effective means for assessing the purity of this compound. The use of a chloroform and glacial acetic acid mobile phase on a silica gel stationary phase allows for the clear resolution of the active compound from its common impurities, o-iodobenzoic acid and free iodide. This protocol serves as a valuable tool for quality control in both research and production environments, ensuring the integrity of this important diagnostic agent.

References

Application Notes and Protocols: Dynamic Renal Scintigraphy with ¹²³I-Orthoiodohippurate (OIH)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Introduction: Unveiling Renal Dynamics with ¹²³I-OIH

Dynamic renal scintigraphy, also known as a renogram, is a cornerstone nuclear medicine procedure that provides invaluable quantitative insights into renal function. This application note details the protocol for dynamic renal scintigraphy using ¹²³I-Orthoiodohippurate (¹²³I-OIH). ¹²³I-OIH serves as a radiolabeled analog of para-aminohippurate (PAH), a substance efficiently cleared by the kidneys primarily through tubular secretion.[1][2] This characteristic makes ¹²³I-OIH an excellent agent for measuring effective renal plasma flow (ERPF), a key indicator of renal health.

The primary goal of this procedure is to non-invasively assess renal perfusion, tubular function, and urinary excretion.[3] The resulting data, presented as time-activity curves (renograms), allows for the determination of differential (split) renal function, total ERPF, and the identification of potential abnormalities such as obstruction or renovascular hypertension.[4][5] While other radiopharmaceuticals like ⁹⁹ᵐTc-MAG3 are also used, ¹²³I-OIH offers distinct advantages in certain clinical scenarios due to its physiological handling closely mirroring that of PAH.[2][6] However, the logistical challenges associated with the shorter half-life of ¹²³I have led to decreased use in some settings.[7][8]

This document provides a comprehensive, step-by-step protocol grounded in established clinical guidelines, including those from the Society of Nuclear Medicine and Molecular Imaging (SNMMI) and the European Association of Nuclear Medicine (EANM).[1][4][9]

I. Scientific Principles: The Journey of ¹²³I-OIH Through the Nephron

Understanding the physiological basis of ¹²³I-OIH handling is paramount to interpreting the results of a dynamic renal scan. After intravenous administration, ¹²³I-OIH is rapidly distributed throughout the plasma. Approximately 80% of its clearance from the blood is through active tubular secretion by the organic anion transporters (OATs) in the proximal tubules, with the remaining 20% being filtered by the glomeruli.[10][11] This high extraction efficiency is what makes it a superb agent for ERPF measurement.

The dynamic acquisition captures three distinct phases:

  • Vascular/Perfusion Phase (First 1-2 minutes): This initial phase reflects the arrival and distribution of the radiotracer in the renal vasculature.

  • Cortical/Uptake Phase (1-5 minutes): This phase demonstrates the uptake of ¹²³I-OIH from the blood into the renal tubular cells. The peak of the renogram curve (Tmax) typically occurs within this timeframe in a healthy kidney.

  • Excretory/Washout Phase (Subsequent minutes): This phase illustrates the transit of the radiotracer from the renal tubules into the collecting system and its subsequent drainage into the bladder.

By analyzing the rate and pattern of these phases for each kidney, a detailed picture of individual and overall renal function emerges.

Caption: Physiological pathway of ¹²³I-OIH renal handling.

II. Pre-Procedure Preparations: Setting the Stage for Success

Meticulous preparation is crucial for the accuracy and reliability of the dynamic renal scintigraphy study.

A. Patient Preparation
  • Hydration: Adequate hydration is essential to ensure a good urine flow rate, which is critical for the excretory phase of the study. Patients should be encouraged to drink approximately 500 mL (16 oz) of water 30-60 minutes before the examination, unless contraindicated.[7][12] In some cases, intravenous hydration may be necessary.[12] Fasting should be avoided as it can lead to dehydration.[7]

  • Medication Review: A thorough review of the patient's current medications is necessary. Certain drugs can interfere with renal function and should be discontinued prior to the study if clinically feasible.

    • ACE Inhibitors (ACEIs) and Angiotensin Receptor Blockers (ARBs): If the study is being performed to investigate renovascular hypertension, these medications should be withheld for a period determined by their half-life (typically 2-5 days) to avoid false-negative results.[13][14]

    • Diuretics: Chronic diuretic use should be paused on the morning of the study to ensure the patient is not dehydrated.[7]

  • Bladder Emptying: The patient should be instructed to void immediately before the start of the image acquisition.[2] This minimizes the background activity from the bladder and ensures that the collecting systems are not already full.

B. Radiopharmaceutical Preparation and Quality Control

¹²³I-OIH is typically prepared from a kit. Adherence to sterile techniques and radiation safety protocols is mandatory.

  • Kit Preparation: Follow the manufacturer's instructions for the reconstitution of the ¹²³I-OIH kit. This usually involves the addition of sterile, oxidant-free Sodium Iodide I-123 solution to the vial containing o-iodohippuric acid.

  • Quality Control: As per pharmacopoeia standards, quality control is essential to ensure the purity and integrity of the radiopharmaceutical.[15][16][17]

    • Radiochemical Purity: This is assessed using thin-layer chromatography (TLC) to ensure that the amount of free ¹²³I-iodide and other impurities is within acceptable limits (typically >96% for ¹²³I-OIH).[11]

    • Radionuclidic Purity: The presence of any contaminating radioisotopes, such as ¹²⁴I, should be determined using gamma spectroscopy.[15] This is particularly important as contaminants can increase the radiation dose to the patient.

    • Visual Inspection: The final preparation should be a clear, colorless solution, free of any particulate matter.[15]

Parameter Specification Method
Radiochemical Purity ≥ 96%Thin-Layer Chromatography (TLC)
Free ¹²³I-iodide ≤ 2%Thin-Layer Chromatography (TLC)
pH 3.5 - 8.5pH meter
Visual Appearance Clear, colorless, particulate-freeVisual Inspection

Table 1: Quality Control Specifications for ¹²³I-OIH.[11]

III. Dynamic Renal Scintigraphy Protocol

This protocol is designed for a standard dynamic renal scintigraphy study. Modifications may be necessary for specific clinical indications, such as diuretic or ACEI challenge studies.

A. Image Acquisition
  • Patient Positioning: The patient is positioned supine on the imaging table with the gamma camera detector placed posteriorly to include the kidneys and bladder in the field of view.[7] A seated position may be considered to avoid physiological stasis, but can introduce issues with kidney movement (nephroptosis).[7]

  • Radiopharmaceutical Administration: An intravenous bolus injection of ¹²³I-OIH is administered. The typical adult activity is in the range of 37-74 MBq (1-2 mCi).[18] For pediatric patients, the dose is adjusted based on body weight.

  • Dynamic Imaging Sequence: Image acquisition begins simultaneously with the injection.

    • Perfusion Phase: 1-2 second frames for the first minute.

    • Functional and Excretory Phase: 15-60 second frames for the next 20-30 minutes.[19]

  • Post-Void Imaging: After the dynamic acquisition, the patient is asked to stand, walk around if possible, and then void. A static post-void image of the kidneys and bladder is then acquired to assess drainage.[7]

Parameter Recommendation
Gamma Camera Large field-of-view
Collimator Low-Energy, All-Purpose (LEAP) or Medium-Energy
Energy Window 159 keV with a 15-20% window
Matrix Size 64x64 or 128x128
Frame Rate (Perfusion) 1-2 seconds/frame for 1 minute
Frame Rate (Function) 15-60 seconds/frame for 20-30 minutes
Patient Position Supine (posterior view)

Table 2: Recommended Image Acquisition Parameters.

Caption: Experimental workflow for dynamic renal scintigraphy.

IV. Data Processing and Analysis

Accurate and consistent data processing is key to deriving meaningful quantitative results from the dynamic renal scintigraphy study.

  • Region of Interest (ROI) Definition:

    • ROIs are drawn around the entire kidney on each side.

    • A background ROI is drawn, typically below each kidney, to correct for non-renal activity.

  • Generation of Time-Activity Curves (Renograms):

    • The background-corrected activity within each kidney ROI is plotted against time to generate a renogram for each kidney.

  • Quantitative Analysis:

    • Differential (Split) Renal Function: This is calculated from the integral of the early part of the renogram curve (typically 1-2 or 1-3 minutes post-injection) for each kidney and is expressed as a percentage of the total renal function.

    • Effective Renal Plasma Flow (ERPF): Total ERPF can be estimated using various methods. A common approach involves a single blood sample taken at a specific time point (e.g., 44 minutes) post-injection, in conjunction with the administered dose.[20] Camera-based methods that correlate renal uptake with ERPF are also utilized, though they may require attenuation correction for improved accuracy.[21]

    • Time to Peak (Tmax): The time from injection to the maximum activity in the kidney. A normal Tmax is typically less than 5 minutes.

    • Excretory Index (e.g., T1/2): The time it takes for the kidney's activity to decrease to half of its peak value. This parameter is particularly useful in diuretic renography to assess for obstruction.

V. Special Considerations and Advanced Protocols

A. Diuretic Renography

This is performed to differentiate between a non-obstructive, dilated collecting system and a true mechanical obstruction.[22] A diuretic, typically furosemide (Lasix), is administered intravenously during the study (e.g., 20 minutes post-radiotracer injection).[23] In an unobstructed system, the diuretic will cause a prompt washout of the radiotracer. In a significantly obstructed system, the washout will be delayed or absent.

B. ACE Inhibitor (ACEI) Renography

This is the gold standard for diagnosing renovascular hypertension.[13][5] The study is performed with and without the administration of an ACEI (e.g., captopril or enalaprilat).[2][24] In the presence of a hemodynamically significant renal artery stenosis, the ACEI will cause a marked decrease in the glomerular filtration rate of the affected kidney, leading to a significant change in the renogram curve (e.g., reduced uptake, prolonged cortical retention).[5]

VI. Conclusion

Dynamic renal scintigraphy with ¹²³I-OIH is a powerful diagnostic tool that provides comprehensive information on renal perfusion and function. By adhering to a standardized and well-controlled protocol, from patient preparation to data analysis, researchers and clinicians can obtain reliable and reproducible results. This enables the accurate assessment of a wide range of renal pathologies and provides critical data for drug development and clinical research.

References

Preparation of 2-Iodohippuric acid for injection

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Preparation of 2-Iodohippuric Acid for Injection

Authored by: A Senior Application Scientist

Abstract

This compound (o-iodohippurate, OIH), particularly when radiolabeled with iodine isotopes (¹²³I or ¹³¹I), is a cornerstone radiopharmaceutical for dynamic renal scintigraphy.[1] Its rapid and nearly exclusive excretion via tubular secretion makes it an excellent agent for evaluating effective renal plasma flow and overall kidney function.[1][2] The preparation of this compound for injection is a multi-stage process that demands rigorous adherence to chemical synthesis principles, radiolabeling techniques, and stringent pharmaceutical quality control standards. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis of the precursor, radiolabeling procedures, formulation into a sterile injectable solution, and the critical quality control assays required for release. The protocols described herein are grounded in established pharmacopeial standards and scientific literature to ensure the final product is safe, effective, and compliant with regulatory expectations.

Foundational Principles and Regulatory Landscape

The journey from a simple organic molecule to a sterile, injectable radiopharmaceutical is governed by a complex regulatory framework designed to ensure patient safety and product efficacy. Because these products are radioactive and administered to humans, they are subject to oversight by multiple agencies. In the United States, the Food and Drug Administration (FDA) regulates radiopharmaceuticals as drugs, requiring compliance with Current Good Manufacturing Practice (cGMP) regulations, specifically 21 CFR Part 212.[3] In the European Union, the European Medicines Agency (EMA) provides a similar framework through EudraLex Volume 4.[4]

These regulations, along with guidelines from the International Atomic Energy Agency (IAEA), mandate a controlled approach to every aspect of production, from facility design and personnel training to process validation and quality assurance.[4][5] A critical component of this is radiation protection, which involves using shielded "hot cells" and automated systems to minimize personnel exposure.[4]

Causality Insight: The stringent regulatory oversight is a direct consequence of the dual risk profile of radiopharmaceuticals: the chemical risk associated with any injectable drug and the radiological risk from the radioactive isotope. Therefore, every step, from synthesis to sterilization, must be meticulously controlled and documented.

Regulatory_Oversight cluster_1 Manufacturing Controls FDA FDA (US) cGMP cGMP Guidelines (e.g., 21 CFR 212) FDA->cGMP EMA EMA (EU) EMA->cGMP IAEA IAEA (International) RadiationSafety Radiation Safety (ALARA Principle) IAEA->RadiationSafety Production Synthesis & Formulation cGMP->Production USP Pharmacopeias (e.g., USP <825>) QC Quality Control USP->QC RadiationSafety->Production Production->QC Release Batch Release QC->Release

Caption: Regulatory framework for radiopharmaceutical production.

Part I: Synthesis of the Non-Radioactive Precursor

The foundation of the final radiopharmaceutical is the high-purity, non-radioactive this compound molecule. This is typically synthesized via the Schotten-Baumann reaction, which involves the acylation of the amino acid glycine with 2-iodobenzoyl chloride.[6][7]

Synthesis_Reaction cluster_reactants Reactants cluster_products Products Iodo 2-Iodobenzoyl Chloride OIH 2-Iodohippuric Acid Iodo->OIH + Glycine Glycine Glycine Glycine->OIH HCl HCl NaOH NaOH (aq) NaOH->Iodo Base Catalyst

Caption: Schotten-Baumann synthesis of this compound.

Protocol 2.1: Synthesis of this compound

This protocol describes the synthesis starting from 2-iodobenzoic acid.

Materials:

  • 2-Iodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Glycine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol, Water, Diethyl ether (for recrystallization/washing)

  • Anhydrous solvents (e.g., Toluene)

Methodology:

  • Preparation of 2-Iodobenzoyl Chloride:

    • Rationale: 2-iodobenzoic acid is converted to its more reactive acid chloride derivative to facilitate acylation of glycine.[6]

    • In a fume hood, combine 2-iodobenzoic acid with an excess of thionyl chloride (e.g., 5-10 equivalents).

    • Gently reflux the mixture for 2-3 hours until the evolution of HCl and SO₂ gas ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude 2-iodobenzoyl chloride can be used directly or purified by vacuum distillation.

  • Acylation of Glycine:

    • Rationale: The highly reactive 2-iodobenzoyl chloride reacts with the amine group of glycine in an aqueous basic solution. The base neutralizes the HCl formed during the reaction, driving it to completion.[6]

    • Prepare a solution of glycine in 10% aqueous sodium hydroxide. Cool the solution in an ice bath.

    • In a separate vessel, dissolve the 2-iodobenzoyl chloride in a suitable inert solvent like toluene or add it dropwise directly.

    • Slowly add the 2-iodobenzoyl chloride solution to the chilled glycine solution with vigorous stirring. Simultaneously, add a separate stream of 10% NaOH solution to maintain the pH between 9-10.

    • Continue stirring vigorously for 1-2 hours at room temperature after the addition is complete.

  • Precipitation and Purification:

    • Rationale: The product, this compound, is soluble in its salt form at alkaline pH. Acidification protonates the carboxylate, causing the neutral molecule to precipitate out of the aqueous solution.[6]

    • After the reaction, acidify the mixture to a pH of ~2 with concentrated HCl. A white precipitate of crude this compound will form.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove salts.

    • Wash the crude product with diethyl ether to remove any unreacted 2-iodobenzoic acid.[6]

    • Purify the product by recrystallization from an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol, then add hot water until turbidity persists. Allow to cool slowly to form pure crystals.

    • Dry the purified crystals under vacuum.

  • Characterization:

    • Determine the melting point (literature: 170-172 °C).[8]

    • Confirm identity and purity using HPLC, comparing the retention time to a certified reference standard (e.g., USP o-Iodohippuric Acid RS).

Part II: Radiolabeling with Iodine Isotopes

The clinical utility of this compound stems from its radiolabeling. The choice between ¹²³I and ¹³¹I is critical.

IsotopeHalf-LifeGamma EnergyImaging CharacteristicsPatient Radiation Dose
Iodine-123 (¹²³I) 13.2 hours159 keVIdeal for gamma camera imaging; high-quality functional images.Lower
Iodine-131 (¹³¹I) 8.02 days364 keV (+ β⁻)Higher energy, less ideal for imaging; emits beta particles.Higher

Causality Insight: ¹²³I is vastly preferred for diagnostic imaging due to its shorter half-life and ideal gamma energy, which results in better image quality and a significantly lower radiation dose to the patient.[1] ¹³¹I was used historically but is now less common for this application.[1]

The most common method for labeling is through high-temperature isotopic exchange in a molten state.[6]

Protocol 3.1: Isotopic Exchange Labeling of this compound

WARNING: This procedure involves handling open radioactive materials and MUST be performed in a shielded hot cell by trained personnel in compliance with all radiation safety regulations.

Materials:

  • Purified this compound precursor

  • Radioactive Sodium Iodide (e.g., Na¹²³I or Na¹³¹I) of high specific activity in a dilute NaOH solution

  • Heating block or oil bath inside a hot cell

  • Sterile, pyrogen-free reaction vial

  • Sterile water for injection (WFI)

  • Dilute sterile NaOH and HCl solutions for pH adjustment

Methodology:

  • Preparation:

    • Place a precisely weighed amount of this compound (typically a few milligrams) into a sterile reaction vial.

    • Add the required activity of radioactive Sodium Iodide solution to the vial.

    • Evaporate the solvent to dryness under a gentle stream of inert gas (e.g., nitrogen).

  • Melt-Exchange Reaction:

    • Rationale: At temperatures near its melting point, the C-I bond in the this compound molecule becomes labile, allowing for the exchange of the stable ¹²⁷I atom with a radioactive isotope (¹²³I or ¹³¹I) from the sodium iodide salt.[6]

    • Seal the vial and place it in a pre-heated block. Heat the mixture to a temperature between 160-170 °C for 15-30 minutes.[6]

    • The exact time and temperature should be optimized and validated to maximize labeling efficiency while minimizing thermal degradation.

  • Cooling and Dissolution:

    • After the heating step, carefully remove the vial from the heat source and allow it to cool to room temperature.

    • Reconstitute the solid residue by adding a calculated volume of sterile water for injection or a suitable buffer.

    • Gently agitate to dissolve the labeled compound, which will now be in the form of radio-iodinated hippuric acid.

Radiolabeling_Workflow Start Start: Materials in Hot Cell Precursor Weigh 'Cold' OIH Precursor Start->Precursor Add_NaI Add Na[¹²³I] Solution Precursor->Add_NaI Evaporate Evaporate to Dryness Add_NaI->Evaporate Heat Heat to 160-170°C (Isotopic Exchange) Evaporate->Heat Cool Cool to Room Temp Heat->Cool Reconstitute Reconstitute with Sterile Diluent Cool->Reconstitute QC_Sample Withdraw Sample for Quality Control Reconstitute->QC_Sample Formulate Proceed to Formulation (pH Adjustment) Reconstitute->Formulate End Radiolabeled OIH Bulk Formulate->End

Caption: Workflow for radiolabeling of this compound.

Part III: Formulation and Sterilization

The final product is a sterile, isotonic solution of Iodohippurate Sodium at a physiological pH.

Protocol 4.1: Formulation of Injectable Solution
  • pH Adjustment:

    • Rationale: The final injectable solution must have a pH compatible with blood to prevent pain on injection and ensure drug stability. The USP monograph specifies a pH range of 7.0 to 8.5.[9][10]

    • Using a calibrated pH meter, measure the pH of the bulk radiolabeled solution.

    • Adjust the pH by dropwise addition of sterile, dilute NaOH or HCl solution as needed until it falls within the 7.0-8.5 range.

  • Final Dilution:

    • Add sterile water for injection (WFI) or sterile 0.9% sodium chloride to achieve the desired final radioactive concentration (e.g., in MBq/mL or mCi/mL).

    • Ensure the final product is isotonic.

Protocol 4.2: Aseptic Filtration
  • Rationale: Radiopharmaceuticals are often heat-labile, making terminal sterilization by autoclaving impractical. Therefore, sterilization is achieved by aseptic filtration through a 0.22 µm membrane filter, which removes bacteria. This process must be conducted in an ISO Class 5 environment to prevent contamination.[11][12]

  • Filter Preparation:

    • Select a sterile, pyrogen-free 0.22 µm syringe filter that is compatible with the product solution.

    • Aseptically attach the filter to a sterile syringe.

  • Filtration:

    • Draw the formulated bulk solution into the syringe.

    • Carefully expel the solution through the filter into a final sterile, pyrogen-free, shielded vial.

    • This step must be performed using strict aseptic technique.[12]

  • Filter Integrity Test:

    • Rationale: After filtration, the filter's integrity must be confirmed to ensure it was not compromised during the process. The bubble point test is a common method.

    • Perform a bubble point test on the filter according to the manufacturer's specifications to verify that the membrane is intact. A failed test invalidates the sterilization of the batch.

Part IV: Quality Control and Release Testing

No batch of a radiopharmaceutical may be administered to a patient before it passes a series of rigorous quality control tests based on pharmacopeial standards.[4][13] For short-lived isotopes, some tests like sterility may be started on the day of manufacture, with the product released prior to completion.[10]

Table 2: Quality Control Specifications for Iodohippurate Sodium Injection
TestSpecificationMethodReference
Radionuclidic Identity Gamma spectrum matches known standard (e.g., 159 keV for ¹²³I)Gamma Ray SpectrometryUSP <821>[9]
Radiochemical Purity ≥ 97.0% of total radioactivity is 2-IodohippurateHPLC or Paper ChromatographyUSP[9][10]
pH 7.0 – 8.5Potentiometry (pH meter)USP <791>[9][10]
Bacterial Endotoxins ≤ 175/V USP Endotoxin Units/mL (V = max dose in mL)Limulus Amebocyte Lysate (LAL)USP <85>[9][10]
Sterility Must be sterileDirect Inoculation or Membrane FiltrationUSP <71>
Assay (Radioactivity) 90.0% - 110.0% of labeled amountIonization Chamber (Dose Calibrator)USP
Protocol 5.1: Radiochemical Purity by HPLC
  • Rationale: This is the most critical QC test. It confirms that the radioactivity is bound to the correct molecule (this compound) and not present as free iodide or other impurities, which could result in poor image quality and unnecessary radiation dose to other organs like the thyroid.[14]

System:

  • HPLC System: Equipped with a UV detector (set to ~265 nm) and a radioactivity detector in series.[9]

  • Column: C18 reverse-phase column (e.g., L11 packing, 8-mm x 10-cm).[9]

  • Mobile Phase: A filtered and degassed mixture of water, methanol, and glacial acetic acid (e.g., 75:25:1).[9]

  • Flow Rate: ~5 mL/min (adjust as needed).[9]

Procedure:

  • Standard Preparation: Prepare a solution of USP o-Iodohippuric Acid RS in water (~2 mg/mL).[9]

  • Sample Preparation: Use the final formulated injection.

  • Analysis:

    • Inject the standard preparation and identify the retention time of the this compound peak using the UV detector.

    • Inject an appropriate volume of the final product (e.g., 50 µL).

    • Record the chromatogram from the radioactivity detector.

  • Calculation:

    • Integrate the area of all radioactive peaks.

    • Calculate the percentage of radioactivity in the main peak corresponding to 2-Iodohippurate.

    • Formula: % Radiochemical Purity = (Area of OIH Peak / Total Area of All Peaks) x 100.

    • The result must be ≥ 97.0%.

QC_Workflow cluster_0 Batch Production cluster_1 QC Testing cluster_2 Decision Bulk Final Bulk Product (Post-Filtration) RCP Radiochemical Purity (HPLC) Bulk->RCP pH pH Measurement Bulk->pH Endotoxin Bacterial Endotoxin Bulk->Endotoxin Sterility Sterility Test (Initiate) Bulk->Sterility Assay Radioactivity Assay Bulk->Assay Decision Compare to Specs RCP->Decision pH->Decision Endotoxin->Decision Sterility->Decision Assay->Decision Pass Release Decision->Pass All Pass Fail Reject Decision->Fail Any Fail

Caption: Quality control workflow for batch release.

Conclusion

The preparation of this compound for injection is a complex, highly regulated process that bridges synthetic chemistry, radiochemistry, and pharmaceutical manufacturing. Success hinges on a deep understanding of the underlying scientific principles for each step, from the initial Schotten-Baumann reaction to the final aseptic filtration and quality control verification. Adherence to cGMP and pharmacopeial standards is not merely a regulatory hurdle but a fundamental requirement to ensure that this vital diagnostic agent is consistently safe and effective for clinical use in the assessment of renal function.

References

Application Notes and Protocols for PET Renography Using ¹²⁴I-Ortho-iodohippurate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Positron Emission Tomography (PET) renography using ¹²⁴I-ortho-iodohippurate (¹²⁴I-OIH) represents a significant advancement in the preclinical and clinical assessment of renal function. This guide provides a comprehensive overview of the principles, protocols, and applications of this quantitative imaging technique. By leveraging the superior spatial and temporal resolution of PET with the well-established physiological properties of OIH, researchers can obtain precise measurements of effective renal plasma flow (ERPF). This document offers detailed methodologies for radiotracer synthesis, animal model selection, imaging acquisition, and data analysis, designed to ensure scientific rigor and reproducibility in research and drug development settings.

Introduction: The Rationale for ¹²⁴I-OIH PET Renography

Ortho-iodohippurate (OIH) has long been the gold standard for radionuclide renography, with ¹³¹I-OIH and ¹²³I-OIH being used in clinical practice for decades.[1] The transition to the positron-emitting isotope, Iodine-124 (¹²⁴I), allows for the utilization of PET, which offers several advantages over traditional single-photon scintigraphy.[2] These benefits include improved spatiotemporal resolution, absolute quantification capabilities, and the potential for reduced radiation exposure without compromising image quality.[2]

¹²⁴I-OIH is primarily cleared from the blood by the kidneys through a combination of glomerular filtration (approximately 20%) and active tubular secretion (approximately 80%).[3] This mechanism of renal excretion makes it an excellent agent for the measurement of effective renal plasma flow (ERPF), a key indicator of renal function.[4][5] The 4.2-day half-life of ¹²⁴I is also well-suited for longitudinal studies, allowing for sequential imaging to monitor disease progression or response to therapy.[6][7]

Radiopharmaceutical: ¹²⁴I-Ortho-iodohippurate

Synthesis and Quality Control

The synthesis of ¹²⁴I-OIH is typically achieved through a Cu(II) catalyzed isotope-exchange reaction.[1] A common method involves heating ¹²⁴I with a precursor, such as o-iodohippuric acid, at an elevated temperature. One reported method utilizes heating at 120°C in a sealed container, achieving a radiochemical purity of over 99.3% and a radiochemical yield of 94.5%.[1]

Table 1: Key Quality Control Parameters for ¹²⁴I-OIH

ParameterSpecificationMethod
Radiochemical Purity ≥ 96%Thin Layer Chromatography (TLC)
Radionuclidic Purity ¹²⁵I < 2%Gamma Spectroscopy
pH 3.5 - 8.5pH meter
Specific Activity ~17 MBq/mgCalculated

Data compiled from multiple sources.[1][3]

It is crucial to perform rigorous quality control to ensure the purity and stability of the radiotracer. Impurities, such as free ¹²⁴I-iodide or 2-iodobenzoic acid, can affect the biodistribution and compromise the accuracy of the renography results.[3]

Mechanism of Renal Handling

The pathway of ¹²⁴I-OIH through the kidney provides the basis for its use in functional renal imaging. After intravenous injection, ¹²⁴I-OIH is rapidly transported to the kidneys. A significant portion binds reversibly to plasma proteins (approximately 70%), while the remainder is loosely associated with erythrocytes.[3] The unbound fraction is efficiently extracted from the blood by the renal tubules and filtered by the glomeruli, leading to its excretion into the urine.[3]

G cluster_blood Bloodstream cluster_kidney Kidney I124_OIH_IV ¹²⁴I-OIH (IV Injection) Bound_OIH Protein-Bound ¹²⁴I-OIH I124_OIH_IV->Bound_OIH ~70% Unbound_OIH Unbound ¹²⁴I-OIH I124_OIH_IV->Unbound_OIH ~30% Glomerular_Filtration Glomerular Filtration Unbound_OIH->Glomerular_Filtration ~20% Tubular_Secretion Tubular Secretion Unbound_OIH->Tubular_Secretion ~80% Urine Excretion in Urine Glomerular_Filtration->Urine Tubular_Secretion->Urine caption Renal handling of ¹²⁴I-OIH. G Start Start Animal_Prep Animal Preparation (Hydration, Anesthesia, Catheterization) Start->Animal_Prep Positioning Position Animal in PET Scanner Animal_Prep->Positioning Tracer_Admin Administer ¹²⁴I-OIH (IV Bolus) Positioning->Tracer_Admin Dynamic_Scan Initiate Dynamic PET Scan (30-60 min) Tracer_Admin->Dynamic_Scan Image_Recon Image Reconstruction (with corrections) Dynamic_Scan->Image_Recon Data_Analysis Data Analysis (ROI, TAC, Renogram) Image_Recon->Data_Analysis End End Data_Analysis->End caption ¹²⁴I-OIH PET renography workflow.

References

Advanced Protocol: Copper-Catalyzed Radioiodination for the Synthesis of [¹²³I]Hippuran

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers and Radiochemists

This guide provides a comprehensive overview and a detailed protocol for the synthesis of radioiodinated ortho-iodohippuric acid ([¹²³I]Hippuran), a key radiopharmaceutical for renal function studies. We will explore the modern, efficient copper-catalyzed radioiodination of a boronic acid precursor, a method that offers significant advantages over traditional techniques by providing mild reaction conditions, high radiochemical yields, and the use of non-toxic starting materials.

Introduction: The Evolution of Hippuran Radiosynthesis

Ortho-iodohippuric acid (OIH), commonly known as Hippuran, has been a cornerstone in nuclear medicine for decades, primarily for renography—the diagnostic imaging of kidney function.[1][2] Its high clearance rate and primary elimination through tubular secretion make it an ideal agent for measuring effective renal plasma flow (ERPF).[1][3] The utility of Hippuran is fundamentally dependent on its labeling with a gamma-emitting radioisotope of iodine, such as ¹³¹I or, more favorably, ¹²³I, which offers a shorter half-life and a more suitable gamma energy for modern imaging equipment.[1]

Historically, radioiodination methods involved harsh conditions or the use of toxic organotin precursors, posing challenges for routine clinical production.[4][5] The advent of transition-metal-catalyzed reactions has revolutionized radiochemistry. Copper-catalyzed radioiodination, a variant of the Chan-Evans-Lam (CEL) cross-coupling reaction, has emerged as a powerful tool.[6][7] This method utilizes stable, non-toxic aryl boronic acid or ester precursors and facilitates the nucleophilic incorporation of radioiodide under remarkably mild conditions.[5][8]

This application note details a robust protocol for the copper-catalyzed radioiodination of a hippuran boronic acid precursor, providing researchers and drug development professionals with a practical, efficient, and reproducible method for synthesizing high-purity [¹²³I]Hippuran.

Principle and Reaction Mechanism

The copper-catalyzed radioiodination of an aryl boronic acid is a type of halodeboronation reaction. The process is believed to proceed through a Cu(II)-mediated catalytic cycle. While the precise mechanism is a subject of ongoing study, a plausible pathway based on current literature is outlined below.[4][7][9]

Key Mechanistic Steps:

  • Ligand Association: The reaction often begins with the copper(II) precatalyst complexing with a ligand, such as 1,10-phenanthroline (phen), which enhances its reactivity.[5][9]

  • Transmetalation: The aryl boronic acid precursor transmetalates its aryl group to the copper(II) center. This step is often facilitated by a base and the ligand, which can stabilize the intermediate species.[7][9]

  • Oxidative Event & Reductive Elimination: The resulting aryl-copper(II) intermediate reacts with the radioiodide (e.g., [¹²³I]⁻). This may involve a disproportionation to a Cu(III) species followed by reductive elimination, or a direct oxidative addition/reductive elimination pathway. This key step forms the desired aryl-[¹²³I]iodide bond and regenerates a Cu(I) species.[7]

  • Catalyst Regeneration: The Cu(I) species is re-oxidized to the active Cu(II) state by an oxidant (often atmospheric oxygen in open-vessel reactions) to complete the catalytic cycle.

This ligand-enabled pathway allows the reaction to proceed rapidly at room or slightly elevated temperatures, a significant improvement over traditional methods.[5][10]

Copper_Catalyzed_Radioiodination_Mechanism CuII Cu(II) Precatalyst [e.g., Cu(OAc)₂] Active_CuII Active Catalyst [Cu(II)L₂] CuII->Active_CuII + 2L Ligand Ligand (L) [e.g., phenanthroline] Aryl_CuII Aryl-Cu(II) Intermediate [Ar-Cu(II)L₂] Active_CuII->Aryl_CuII + Ar-B(OH)₂ (Transmetalation) Precursor Ar-B(OH)₂ (Hippuran Precursor) Aryl_CuIII Aryl-Cu(III) Intermediate [Ar-Cu(III)(I)L₂] Aryl_CuII->Aryl_CuIII + [¹²³I]⁻ (Oxidative Event) Radioiodide Radioiodide [¹²³I]⁻ Product Radioiodinated Product [Ar-¹²³I] (Hippuran) Aryl_CuIII->Product CuI Cu(I) Species [Cu(I)L₂] Aryl_CuIII->CuI Reductive Elimination CuI->Active_CuII Oxidation Oxidant Oxidant (e.g., O₂) Experimental_Workflow start Start: Prepare Reagents step1 Step 1: Prepare Catalyst Solution Dissolve Cu(OAc)₂ and Phenanthroline in Anhydrous DMSO start->step1 step2 Step 2: Add Precursor Add Hippuran-Boronic Acid Precursor to Catalyst Solution step1->step2 step3 Step 3: Add Radioiodide Transfer [¹²³I]NaI solution to the reaction vial step2->step3 step4 Step 4: Reaction Incubation Heat vial at 80°C for 20 minutes step3->step4 step5 Step 5: Quench & Dilute Add HPLC mobile phase to quench and prepare for purification step4->step5 step6 Step 6: HPLC Purification Inject crude mixture onto a semi-prep C18 column to isolate product step5->step6 step7 Step 7: Product Formulation Collect product peak, remove organic solvent, formulate in saline step6->step7 qc Step 8: Quality Control - Radiochemical Purity (RCP) - pH - Sterility & Endotoxin step7->qc end Final Product: [¹²³I]Hippuran qc->end

References

Application Notes and Protocols for the Kit Preparation of ¹²³I-Iodohippuric Acid (¹²³I-OIH)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of ¹²³I-Iodohippuric Acid in Renal Diagnostics

Ortho-iodohippuric acid, commonly known as hippuran, is a derivative of the amino acid glycine. When labeled with Iodine-123 (¹²³I), it becomes a premier radiopharmaceutical for dynamic renal function studies. ¹²³I-Iodohippuric acid (¹²³I-OIH) is utilized to measure effective renal plasma flow (ERPF), evaluate renal tubular secretion, and diagnose various kidney dysfunctions.

The choice of ¹²³I as the radionuclide is critical. With its principal gamma photon energy of 159 keV and a physical half-life of 13.2 hours, ¹²³I offers excellent imaging characteristics for gamma cameras while significantly reducing the radiation dose to the patient compared to its predecessor, ¹³¹I.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the extemporaneous preparation of ¹²³I-OIH from a cold kit. The protocols herein are designed to ensure a high-yield, stable, and pure final product that meets stringent pharmacopeial standards for clinical and preclinical applications.

Principle of the Method: Catalyzed Isotopic Exchange

The preparation of ¹²³I-OIH from a kit is based on the principle of nucleophilic isotopic exchange. The "cold" kit vial contains non-radioactive o-iodohippuric acid. The labeling process involves swapping the stable ¹²⁷I atom on the hippuran molecule with a radioactive ¹²³I atom.

This exchange reaction is kinetically slow under normal conditions and requires an input of energy (heat) and a catalyst to proceed efficiently.[3][4] Many commercial kits employ a copper (II) salt, such as copper (II) sulfate (CuSO₄) or copper (II) chloride (CuCl₂), as a catalyst.[5][6] The catalyst facilitates the exchange by forming an intermediate complex, thereby lowering the activation energy of the reaction.

The process is initiated by adding a sterile, no-carrier-added solution of [¹²³I]Sodium Iodide to the kit vial, followed by controlled heating. The result is a high-yield incorporation of ¹²³I into the o-iodohippuric acid structure.

G cluster_0 Reaction Components cluster_1 Reaction Conditions Precursor o-Iodohippuric Acid (¹²⁷I-OIH) Product ¹²³I-Iodohippuric Acid (¹²³I-OIH) Precursor->Product Isotopic Exchange Radioisotope [¹²³I]Sodium Iodide Radioisotope->Product Catalyst Copper (II) Salt (e.g., CuSO₄) Catalyst->Product Heat Heat (e.g., 100°C) Heat->Product

Caption: Isotopic exchange mechanism for ¹²³I-OIH preparation.

Materials and Equipment

Materials Provided in a Typical Kit
  • Reaction Vial: A sterile, nitrogen-purged vial containing a lyophilized powder of o-iodohippuric acid and a copper (II) salt catalyst.

  • Buffer Vial: A sterile solution of a suitable buffer (e.g., phosphate or citrate buffer) for pH adjustment post-labeling.

Materials and Equipment Required (Not Supplied)
  • Radioisotope: No-carrier-added [¹²³I]Sodium Iodide solution in 0.02 N NaOH.

  • Safety Equipment:

    • Lead-shielded vial container and syringe shields.

    • Remote handling tongs.

    • Calibrated radiation survey meter.

  • General Laboratory Equipment:

    • Calibrated dose calibrator.

    • Dry heat block or boiling water bath capable of maintaining 100°C.

    • Sterile, pyrogen-free evacuated vials.

    • Sterile syringes (1 mL, 3 mL) and needles (25G or smaller).

    • 0.22 µm sterile, pyrogen-free filter.

  • Quality Control Equipment:

    • TLC or HPLC system with a radioactivity detector.

    • TLC plates (e.g., Silica Gel GF254).

    • Appropriate mobile phase solvents.

    • pH indicator strips (range 6.0-9.0).

Detailed Preparation Protocol

This protocol outlines a typical procedure for labeling. Note: Always refer to the specific instructions provided by the kit manufacturer.

Workflow Overview

workflow start Start: Assemble Materials prep Step 1: Assay [¹²³I]NaI Activity start->prep add_i123 Step 2: Add [¹²³I]NaI to Kit Vial prep->add_i123 heat Step 3: Heat Vial (100°C for 30 min) add_i123->heat cool Step 4: Cool to Room Temperature heat->cool buffer Step 5: Add Buffer & Mix cool->buffer assay_final Step 6: Assay Final Product Activity buffer->assay_final qc Step 7: Perform Quality Control Tests assay_final->qc pass QC Pass: Dispense for Use qc->pass ≥97% RCP fail QC Fail: Discard qc->fail <97% RCP

Caption: Step-by-step workflow for the kit preparation of ¹²³I-OIH.

Step-by-Step Methodology

  • Pre-Preparation Checks:

    • Work within a lead-shielded environment. Use tongs and syringe shields throughout the procedure to minimize radiation exposure (ALARA principle).

    • Accurately assay the activity of the [¹²³I]Sodium Iodide solution using a calibrated dose calibrator. Record the activity, volume, and time of measurement.

    • Visually inspect the kit reaction vial to ensure the lyophilized cake is intact.

  • Reconstitution and Labeling:

    • Using a sterile syringe, aseptically withdraw the required volume of [¹²³I]Sodium Iodide solution.

    • Carefully inject the solution into the shielded reaction vial. To prevent pressure buildup, use a venting needle or withdraw an equivalent volume of nitrogen gas from the vial headspace.

    • Gently swirl the vial to ensure the lyophilized powder is completely dissolved.

  • Incubation (Heating Step):

    • Place the shielded reaction vial into a pre-heated dry block or boiling water bath set at 100°C.

    • Incubate for the time specified by the manufacturer, typically around 30 minutes.

    • Causality: This step provides the activation energy required for the isotopic exchange. The combination of heat and the copper catalyst ensures a high labeling efficiency, driving the reaction towards the formation of ¹²³I-OIH.[5][6]

  • Cooling and pH Adjustment:

    • After incubation, carefully remove the vial and place it in a lead shield to cool to room temperature (approx. 10-15 minutes).

    • Once cool, aseptically add the specified volume of the provided buffer solution to the reaction vial.

    • Gently mix the contents. This step is crucial for neutralizing the solution to a physiologically compatible pH, which is essential for patient safety and product stability.[1]

  • Final Product Assay and Dispensing:

    • Measure the total radioactivity of the final ¹²³I-OIH preparation in the dose calibrator.

    • Calculate the radiochemical yield by dividing the final activity by the initial activity (correct for decay if necessary).

    • The product is now ready for quality control testing. If it passes all QC tests, it can be drawn into a sterile syringe for administration, typically after passing through a 0.22 µm sterile filter.[3]

Quality Control: A Self-Validating System

Performing rigorous quality control is mandatory to ensure the radiopharmaceutical is safe and effective for its intended diagnostic purpose. The specifications are guided by pharmacopeial monographs.[1][7]

Parameter Method Acceptance Criteria Rationale
Visual Inspection Direct observationClear, colorless solution, free of particulatesEnsures sterility and absence of foreign matter.
pH pH indicator strip or calibrated pH meter7.0 – 8.5[1][8]Ensures physiological compatibility and prevents patient discomfort or adverse reactions.
Radionuclidic Identity Gamma Ray SpectrometryMajor photopeak at 159 keV (± tolerance)[1][8]Confirms the correct radionuclide (¹²³I) is present.
Radiochemical Purity (RCP) Radio-TLC or Radio-HPLC≥ 97.0% ¹²³I-OIH [1][8]Guarantees that the radioactivity is primarily from the desired compound. Free iodide impurity can lead to inaccurate diagnostic results.[9]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) Test< 175/V EU/mL (where V is the max dose in mL)[1][8]Ensures the product is free from pyrogens that could cause a fever response.
Protocol: Radiochemical Purity by Thin-Layer Chromatography (TLC)

This protocol is a reliable method for separating ¹²³I-OIH from its most common radiochemical impurity, free [¹²³I]iodide.

  • Preparation:

    • On a TLC plate (Silica gel GF254), draw a faint pencil line ~1.5 cm from the bottom (the origin).

    • Prepare the mobile phase. A common system is a mixture of Toluene, Butanol, Glacial Acetic Acid, and Water (e.g., 80:20:4:1 v/v/v/v).[7]

    • Pour the mobile phase into a developing tank to a depth of ~0.5 cm, cover, and allow the atmosphere to saturate for at least 15 minutes.

  • Spotting and Development:

    • Using a fine capillary tube or syringe, carefully spot ~1-2 µL of the final ¹²³I-OIH preparation onto the origin line.

    • Allow the spot to air dry completely.

    • Place the TLC plate into the saturated developing tank and replace the lid.

    • Allow the solvent front to travel up the plate until it is ~1 cm from the top edge.

  • Analysis:

    • Remove the plate, mark the solvent front with a pencil, and allow it to dry in a fume hood.

    • Analyze the distribution of radioactivity using a radio-TLC scanner.

    • Identification of Spots:

      • ¹²³I-OIH: Migrates from the origin (Rf value typically > 0.5, dependent on exact solvent system).

      • Free [¹²³I]Iodide: Remains at the origin (Rf value = 0).

  • Calculation:

    • Calculate the percentage of each radioactive species:

      • % RCP = (Counts in ¹²³I-OIH peak / Total counts on the plate) x 100

    • The result must be ≥ 97.0% to meet USP specifications.[1]

Safety and Handling

  • Radiation Protection: ¹²³I emits gamma radiation. All procedures must be conducted behind adequate lead shielding. Use shielded vials and syringes to minimize hand and body exposure.

  • Contamination Control: Wear gloves and a lab coat. Work on absorbent, plastic-backed paper. Monitor work areas and hands for contamination frequently.

  • Radioactive Decay: The radioactive half-life of ¹²³I is 13.2 hours.[1] All activity measurements must be corrected for decay to the time of administration. Label the final product container with the calibration time and date, total activity, concentration, and expiration time.

  • Waste Disposal: All radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.

References

Functional Assessment of Renal Artery Stenosis Using 2-Iodohippuric Acid Renography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers and Clinicians

This document provides a detailed technical guide on the application of 2-Iodohippuric acid (Ortho-iodohippurate, OIH) in the functional assessment of renal artery stenosis (RAS). It is intended for researchers, scientists, and drug development professionals seeking to understand and implement this diagnostic modality. The guide covers the underlying pathophysiology, the mechanism of the radiopharmaceutical, a comprehensive protocol for ACE inhibitor renography, and criteria for data interpretation.

Scientific Foundation: Unmasking Hemodynamic Significance

Renal artery stenosis (RAS) is the narrowing of one or both renal arteries, most commonly caused by atherosclerosis or fibromuscular dysplasia.[1][2] This stenosis can lead to renovascular hypertension, a form of secondary hypertension driven by the activation of the Renin-Angiotensin-Aldosterone System (RAAS).[3][4] While anatomical imaging techniques like CT Angiography (CTA) and Magnetic Resonance Angiography (MRA) can identify the presence of a stenosis, they do not reveal its hemodynamic significance—that is, whether the narrowing is severe enough to cause the hypertension.[1][5]

Radionuclide renography, particularly when challenged with an Angiotensin-Converting Enzyme (ACE) inhibitor, provides a functional assessment.[6][7] The procedure uses a radiotracer to evaluate blood flow and function, revealing how the kidney responds to the physiological stress induced by ACE inhibition.

Pathophysiology: The Role of the Renin-Angiotensin-Aldosterone System (RAAS)

Reduced blood flow to a kidney with significant stenosis (typically >60-75% occlusion) lowers the perfusion pressure at the glomerulus.[2][8] To preserve the glomerular filtration rate (GFR), the kidney activates the RAAS. Angiotensin II, a potent vasoconstrictor, preferentially constricts the efferent arteriole (the vessel exiting the glomerulus), which increases intraglomerular pressure and maintains filtration.[9] This compensatory mechanism, however, also leads to systemic hypertension.

An ACE inhibitor, such as captopril, blocks the conversion of angiotensin I to angiotensin II.[10] In a patient with hemodynamically significant RAS, this blockade removes the Angiotensin II-dependent constriction of the efferent arteriole. The result is a sharp drop in GFR in the affected kidney, while the contralateral, healthy kidney is largely unaffected.[2][9] This differential response is the cornerstone of ACE inhibitor renography.

References

Application Notes & Protocols: Diuresis Renography with ¹³¹I-Orthoiodohippuran (¹³¹I-OIH)

Author: BenchChem Technical Support Team. Date: December 2025

Principle of the Method: Unveiling Renal Dynamics

Diuresis renography is a functional nuclear medicine imaging procedure designed to assess renal function and drainage. Its primary clinical application is to differentiate between a true mechanical obstruction of the urinary tract and a non-obstructive dilation (e.g., a capacious renal pelvis or atony).[1][2] This distinction is critical, as mechanical obstruction can lead to progressive kidney damage, whereas non-obstructive dilation may be managed conservatively.

The procedure involves the intravenous administration of a radiopharmaceutical that is actively transported and excreted by the kidneys. A gamma camera dynamically tracks the tracer's journey through the renal vasculature, parenchyma, and collecting systems. The resulting time-activity curve, or renogram, provides a quantitative measure of renal function.[3] To differentiate obstruction from stasis, a potent loop diuretic, typically furosemide, is administered to induce a high-flow state.[4][5] In a non-obstructed but dilated system, the increased urine flow will promptly wash out the retained radiotracer. In a mechanically obstructed system, the tracer remains trapped despite the diuretic challenge.[4]

Historically, ¹³¹I-orthoiodohippuran (also known as hippuran) was a foundational radiotracer for this application.[4][5] While newer agents like ⁹⁹ᵐTc-MAG3 are now more common in clinical practice due to better imaging characteristics and lower radiation dose, ¹³¹I-hippuran remains a valuable tool, particularly in research settings, for its well-understood physiological handling.[6][7] Its clearance is dominated by active tubular secretion, making it an excellent proxy for measuring effective renal plasma flow (ERPF).[8]

The Radiopharmaceutical: ¹³¹I-Orthoiodohippuran

Mechanism of Action and Pharmacokinetics

¹³¹I-hippuran is an analog of para-aminohippuric acid (PAH). Following intravenous injection, it is rapidly cleared from the bloodstream primarily by the kidneys. Approximately 80% of its clearance is via active tubular secretion by the organic anion transporters (OATs) in the proximal tubules, with the remaining 20% cleared by glomerular filtration.[8] This efficient extraction results in a high kidney-to-background signal.

Under normal physiological conditions, the maximum renal uptake is observed within 2-5 minutes post-injection.[8] Subsequently, it transits through the nephron and is excreted into the bladder, with 50-75% of the dose excreted within 25 minutes.[8] This rapid and well-defined kinetic profile is ideal for dynamic functional imaging.

Radiopharmaceutical Quality and Handling

The integrity of the ¹³¹I-hippuran is paramount for accurate results. Contamination with free ¹³¹I-iodide, which is not actively secreted by the tubules, can lead to an underestimation of renal clearance.[9] Therefore, adherence to pharmacopeial standards for quality control is essential.

Parameter Specification Rationale
Radiochemical Purity As per European PharmacopoeiaEnsures that the observed signal is from ¹³¹I-hippuran and not from free ¹³¹I-iodide or other impurities.[8]
pH 6.0 - 8.5Maintains the stability and biological behavior of the compound.[8]
Radionuclide Iodine-131 (¹³¹I)A gamma and beta emitter with a principal gamma energy of 364 keV and a physical half-life of 8.02 days.

Subject Preparation: Establishing a Validated Baseline

Standardized subject preparation is a cornerstone of a self-validating protocol. Variations in hydration or bladder status can significantly alter renogram dynamics and lead to misinterpretation.

Workflow for Subject Preparation

G cluster_prep Subject Preparation Protocol Med_Review Medication Review (Withhold Diuretics) Hydration Oral Hydration (300-500 mL water) Med_Review->Hydration 60 min prior Void Empty Bladder (Immediately before scan) Hydration->Void 30-60 min later Position Position Patient (Supine on Gamma Camera) Void->Position Proceed to imaging

Caption: Standardized workflow for subject preparation.

Detailed Protocol Steps & Rationale
  • Medication Review: Review all current medications. Withhold diuretics for a period appropriate to their duration of action. The causality is clear: concurrent diuretic use will pre-stimulate a high-flow state, rendering the furosemide challenge ineffective.[1]

  • Hydration: The subject should be well-hydrated to ensure an adequate baseline urine flow rate. A common protocol for adults is the oral intake of 300-500 mL of water approximately one hour before the study.[3] Inadequate hydration can mimic an obstructive pattern by slowing tracer transit, creating a potential false-positive result.[2]

  • Bladder Emptying: The subject must void immediately before beginning the image acquisition.[10] A full bladder can cause increased pressure in the collecting systems, leading to delayed drainage (a "back-pressure" effect) that can be indistinguishable from a true mechanical obstruction.[4] Recording the time of voiding allows for the calculation of urine flow rate.[3]

Imaging and Diuretic Challenge Protocol

This protocol details the widely adopted "F+20" method, where the diuretic is administered 20 minutes after the radiotracer.[11]

Experimental Workflow

G cluster_imaging F+20 Diuresis Renography Workflow Start Start Dynamic Acquisition (Time 0) Inject_Tracer IV Bolus Injection (¹³¹I-Hippuran) Start->Inject_Tracer Acquire_Base Acquire Baseline Renogram (0-20 minutes) Inject_Tracer->Acquire_Base Inject_Furo IV Injection Furosemide (Time 20 min) Acquire_Base->Inject_Furo Acquire_Post Acquire Post-Diuretic Data (20-40 minutes) Inject_Furo->Acquire_Post End End Acquisition Acquire_Post->End

Caption: F+20 protocol for imaging and diuretic challenge.

Detailed Methodology
  • Positioning and Instrumentation: Position the subject supine with the gamma camera detector placed posteriorly to include both kidneys and the bladder in the field of view.[12] Use a high-energy collimator appropriate for the 364 keV photons of ¹³¹I.

  • Radiopharmaceutical Administration: Administer ¹³¹I-hippuran as an intravenous bolus. It is crucial to use an established IV line to prevent infiltration of the dose, which would compromise the study by creating a depot of radioactivity in the soft tissue.[13]

  • Baseline Dynamic Acquisition (0-20 min): Begin dynamic image acquisition simultaneously with the injection. A typical framing rate is 10-15 second frames for the first 5 minutes, followed by 20-30 second frames for the remainder of the study.[14] This initial phase allows for the assessment of renal perfusion and baseline tubular function.

  • Diuretic Administration (at 20 min): At 20 minutes into the acquisition, administer furosemide intravenously. The standard adult dose is 0.5 mg/kg, up to a maximum of 40 mg in patients with normal renal function.[4][5] The dose may need to be increased (e.g., to 80 mg) in patients with impaired renal function, as their response to the standard dose may be blunted.[4]

  • Post-Diuretic Acquisition (20-40 min): Continue the dynamic acquisition for at least another 15-20 minutes to monitor the response to the diuretic challenge.[11] This phase is critical for observing the "washout" of the tracer from the renal collecting systems.

Data Processing and Quantitative Analysis

Objective, quantitative analysis is essential for an unbiased interpretation of the study.

  • Region of Interest (ROI) Generation:

    • Whole-Kidney ROI: Draw an ROI around the entire parenchyma of each kidney. This is used to generate the primary renogram curve and calculate relative function.[13]

    • Cortical ROI: Draw a second ROI around the renal cortex, specifically excluding the renal pelvis and major calyces. The resulting curve helps differentiate poor parenchymal transit from retention in the collecting system.[13][15]

    • Background ROI: Place an ROI in an area away from the kidneys and bladder to correct for non-renal radioactivity.

  • Renogram Curve Generation: Correct the data for background activity to generate time-activity curves (renograms) for each kidney. A normal renogram displays three distinct phases:

    • Phase 1 (Vascular/Perfusion): A sharp upstroke in the first minute, reflecting tracer arrival.

    • Phase 2 (Uptake/Secretion): A continued rise to a peak (Tmax) as the tracer is extracted from the blood and concentrated in the parenchyma.

    • Phase 3 (Excretion): A subsequent down-slope as the tracer drains into the bladder.

  • Derivation of Quantitative Parameters:

Parameter Calculation Method Clinical Significance
Relative (Split) Function Ratio of the integral of the curve for each kidney between 1 and 2-3 minutes post-injection.[4]Determines the contribution of each kidney to total renal function. Normal is 50/50; a split of <40% is typically considered abnormal.
Time to Peak (Tmax) Time from injection to the maximum activity on the renogram curve.A measure of parenchymal transit. Prolonged Tmax can indicate renal artery stenosis or parenchymal disease.
Washout Half-Time (T1/2) Time required for the post-diuretic renogram curve to fall to 50% of its peak activity.The primary indicator of obstruction. It quantifies the efficiency of tracer washout after the diuretic challenge.

Interpretation of Results: A Decision Framework

The interpretation hinges on the response of the renogram curve to the furosemide challenge, quantified by the T1/2.

G T12 Calculate Washout T1/2 T12_less10 T1/2 < 10 min? T12->T12_less10 T12_more20 T12 > 20 min? T12_less10->T12_more20 No NonObstructed Non-Obstructed T12_less10->NonObstructed Yes Obstructed Obstructed T12_more20->Obstructed Yes Indeterminate Indeterminate / Equivocal T12_more20->Indeterminate No (T1/2 is 10-20 min)

Caption: Decision tree for interpreting diuresis renography results.

  • Normal / Non-Obstructed Response: Characterized by a prompt and rapid fall in the renogram curve after furosemide administration. This indicates that the collecting system, even if dilated, is able to effectively drain under high-flow conditions.

    • Quantitative Criterion: T1/2 < 10 minutes .[16]

  • Obstructed Response: The renogram curve shows little or no decline, and may even continue to rise after furosemide. This signifies a fixed, mechanical obstruction that prevents the washout of urine.

    • Quantitative Criterion: T1/2 > 20 minutes .[16]

  • Indeterminate / Equivocal Response: A partial or sluggish response to the diuretic is observed. This can be caused by various factors, including a massively dilated collecting system, poor renal function, or partial obstruction. Further investigation or follow-up studies may be required.

    • Quantitative Criterion: T1/2 between 10 and 20 minutes .[16]

Radiation Safety Principles for ¹³¹I

Iodine-131 is a beta and high-energy gamma emitter, requiring stringent radiation safety protocols based on the ALARA (As Low As Reasonably Achievable) principle.[17]

  • Personnel Protection: Laboratory personnel handling ¹³¹I-hippuran should wear appropriate personal protective equipment (PPE), including lab coats and disposable gloves. All handling of open sources should be performed in a designated fume hood with appropriate shielding (e.g., lead bricks) to minimize external exposure.

  • Patient-Related Precautions: Following the procedure, the patient will excrete radioactivity primarily in the urine. For the first 24 hours, patients should be advised to:

    • Maintain good hydration and void frequently to minimize radiation dose to the bladder wall.[14]

    • Flush the toilet twice after use and wash hands thoroughly.

    • Temporarily limit prolonged, close contact with others, especially young children and pregnant women, as a conservative measure.[17]

  • Waste Management: All radioactive waste, including unused doses, syringes, and contaminated materials, must be segregated and disposed of according to institutional and regulatory guidelines for ¹³¹I.

References

Application Note: Utilization of 2-Iodohippuric Acid (OIH) for Functional Monitoring of Renal Allografts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The long-term success of a kidney transplant hinges on meticulous post-operative monitoring to detect and manage complications such as acute rejection, acute tubular necrosis (ATN), and urinary tract obstruction.[1][2] While serum creatinine levels are a cornerstone of monitoring, they often rise only after significant graft damage has occurred.[3] Nuclear medicine imaging, specifically renal scintigraphy (renography), offers a non-invasive method to assess the function and perfusion of the transplanted kidney, providing critical information that can precede changes in biochemical markers.[1][4][5]

2-Iodohippuric acid, or ortho-iodohippurate (OIH), is a key radiopharmaceutical for this purpose.[6] When labeled with a gamma-emitting radionuclide like Iodine-123, it allows for dynamic imaging of the renal allograft. This application note provides a comprehensive guide to the principles, protocols, and data interpretation associated with the use of this compound in the post-transplant setting.

Scientific Principles & Mechanism of Action

Renal Handling of this compound (OIH)

This compound is an analog of para-aminohippuric acid (PAH), a substance renowned for its use in measuring renal plasma flow.[6][7] The clinical utility of OIH is grounded in its physiological handling by the kidney:

  • Tubular Secretion: Approximately 80% of OIH is actively secreted by the proximal tubules.[8] This is a highly efficient, energy-dependent process mediated by organic anion transporters (OATs) on the basolateral membrane of tubular cells.

  • Glomerular Filtration: The remaining 20% of OIH is cleared from the blood via glomerular filtration.[8]

This combination of efficient tubular secretion and filtration results in a very high first-pass extraction of OIH from the blood by the kidneys. This property makes radiolabeled OIH an excellent agent for measuring Effective Renal Plasma Flow (ERPF) , a critical parameter of kidney function.[9][10][11][12] In patients with normal kidney function, up to 85% of an injected dose can be found in the urine within 30 minutes.[6]

The dynamic transit of radiolabeled OIH—from blood vessels into the kidney parenchyma and out through the collecting system—can be captured by a gamma camera, generating a time-activity curve known as a renogram. The shape and quantitative parameters of this curve provide a detailed picture of allograft perfusion, uptake, and excretion.[4][5][13]

Caption: Renal handling of this compound (OIH) in the nephron.

Radiopharmaceutical Preparation & Quality Control

The choice of radionuclide for labeling OIH is critical for image quality and patient radiation dose.

RadionuclideHalf-lifeGamma EnergyImaging CharacteristicsPatient Dose
Iodine-123 (¹²³I) 13.2 hours159 keVIdeal for gamma cameras, allowing for high-resolution dynamic images.[14]Lower radiation dose.[14]
Iodine-131 (¹³¹I) 8.0 days364 keVHigh energy is not ideal for modern cameras, resulting in poor image quality.[6]Higher radiation dose due to beta particle emission and longer half-life.[6]

Due to its superior imaging properties and lower radiation burden, ¹²³I-OIH is the preferred agent for renal scintigraphy .[14][15]

Protocol 1: Radiolabeling of OIH with Iodine-123

This protocol describes a common method for labeling o-iodohippuric acid using an exchange reaction. Kit-based preparations are widely used for clinical convenience.[16]

Materials:

  • Lyophilized kit containing o-iodohippuric acid (Hippuran) and a reducing agent (e.g., stannous chloride).

  • Sodium Iodide [¹²³I] solution, carrier-free.

  • Sterile, pyrogen-free 0.9% sodium chloride solution.

  • Lead-shielded vial.

  • Sterile syringes and needles.

Procedure:

  • Reagent Preparation: Allow the lyophilized Hippuran kit to reach room temperature.

  • Radionuclide Addition: Aseptically add the required activity of Sodium Iodide [¹²³I] solution to the sterile, lead-shielded kit vial.

  • Incubation: Gently swirl the vial to ensure complete dissolution of the contents. Incubate at room temperature or as specified by the kit manufacturer (e.g., some methods involve heating in a water bath at 100°C for a specified time) to facilitate the isotopic exchange labeling.[16]

  • Cooling & Dilution: After incubation, allow the vial to cool to room temperature. Dilute with sterile 0.9% NaCl if necessary to achieve the desired radioactive concentration.

  • Final Product: The final product is a sterile, pyrogen-free solution of ¹²³I-OIH ready for quality control testing and subsequent patient administration.

Protocol 2: Quality Control of ¹²³I-OIH

Ensuring the radiochemical purity of the final product is essential to prevent misinterpretation of the renal scan. The primary impurity of concern is free ¹²³I-Iodide.[17]

Method: Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica gel-impregnated TLC strips.

  • Mobile Phase: A solvent system capable of separating OIH from free iodide, such as a mixture of butanol, toluene, water, and acetic acid.[8]

  • Procedure:

    • Apply a small spot of the prepared ¹²³I-OIH solution onto the origin of the TLC strip.

    • Develop the chromatogram by placing the strip in a chamber containing the mobile phase.

    • After the solvent front has migrated a sufficient distance, remove the strip and allow it to dry.

    • Determine the distribution of radioactivity on the strip using a radioactivity scanner or by cutting the strip into segments and counting them in a gamma counter.

  • Interpretation:

    • ¹²³I-OIH: Migrates with the solvent front (Rf ≈ 1.0).

    • Free ¹²³I-Iodide: Remains at the origin (Rf ≈ 0).

  • Acceptance Criteria: The radiochemical purity should be ≥96%, with free iodide and other impurities each being ≤2%.[8]

Clinical Protocol for OIH Renography

Caption: Clinical workflow for ¹²³I-OIH renal scintigraphy.

Protocol 3: OIH Administration and Dynamic Image Acquisition

1. Patient Preparation:

  • Hydration: Ensure the patient is well-hydrated to promote good urine flow. This can be achieved with oral fluids (5-10 mL/kg) 30-60 minutes before the scan or via intravenous hydration.[18]

  • Bladder Emptying: The patient should void immediately before image acquisition begins to minimize activity in the bladder that could obscure the view of the transplanted kidney (typically located in the iliac fossa).[18]

  • Informed Consent: Obtain informed consent after explaining the procedure, risks, and benefits.

2. Radiopharmaceutical Administration:

  • Dose: A typical adult dose of ¹²³I-OIH is 37-185 MBq (1-5 mCi), administered as an intravenous bolus injection.

  • Injection Technique: Use a butterfly needle or intravenous catheter. Flush with saline immediately following the injection to ensure the entire dose enters circulation.[19]

3. Image Acquisition:

  • Equipment: A large field-of-view gamma camera equipped with a low-energy, all-purpose (LEAP) or medium-energy collimator is used.[18][20]

  • Patient Positioning: The patient is positioned supine with the camera placed anteriorly over the pelvis to view the transplanted kidney.

  • Dynamic Imaging Sequence:

    • Perfusion (Flow) Phase: Acquisition begins simultaneously with the bolus injection. Images are acquired at a high frame rate (e.g., 1-2 seconds per frame) for the first 1-2 minutes to visualize the arrival of the tracer in the allograft.[19]

    • Functional (Uptake/Excretion) Phase: Following the flow phase, imaging continues at a lower frame rate (e.g., 15-30 seconds per frame) for 20-30 minutes to track the uptake and subsequent excretion of the tracer.

Data Analysis & Interpretation

Post-acquisition processing involves drawing regions of interest (ROIs) around the transplanted kidney, a nearby major artery (e.g., iliac artery), and a background region. This allows for the generation of time-activity curves (renograms) that plot radioactivity over time.

The Renogram Curve: A normal renogram has three distinct phases:[13]

  • Phase I (Vascular/Perfusion): A sharp, rapid upstroke immediately after injection, reflecting the initial arrival of the tracer. This phase typically lasts 30-60 seconds.[13]

  • Phase II (Parenchymal/Uptake): A continued, less steep rise as the kidney extracts the tracer from the blood. The peak of the curve (Tmax) is normally reached within 3-5 minutes.[13][21]

  • Phase III (Excretion/Washout): A prompt, exponential decline as the tracer is excreted from the kidney into the collecting system and bladder.[13]

Caption: Characteristic renogram curve patterns in post-transplant scenarios.

Interpretation of Renogram Patterns in Graft Dysfunction

Deviations from the normal renogram pattern are indicative of specific pathologies. While there can be overlap, certain patterns are highly suggestive of particular complications.

ConditionPerfusion Phase (Phase I)Uptake & Excretion (Phase II & III)Renogram Curve Characteristics
Normal Function Prompt, sharp upstrokePeak (Tmax) at 3-5 mins, followed by rapid washoutClassic three-phase curve.
Acute Tubular Necrosis (ATN) Preserved or mildly reduced. Blood flow is less affected than in rejection.[4]Good uptake, but poor/delayed excretion. The tracer accumulates in the parenchyma.The curve continues to rise slowly or plateaus without a significant excretory phase.[1]
Acute Rejection Markedly reduced. Perfusion is significantly impaired.[22]Poor uptake and poor excretion. The kidney extracts very little tracer.A flattened, low-amplitude curve that may rise very slowly over the entire study.[21][22]
Urinary Obstruction NormalGood uptake, but no excretion. The tracer is trapped in the collecting system.The curve shows a normal uptake phase but then continues to rise without a subsequent washout phase.
Renal Artery Stenosis Reduced perfusionDelayed uptake (Tmax is prolonged) and delayed excretion.A blunted curve with a delayed peak and slower washout.[13][22]

It is crucial to note that differentiating between ATN and acute rejection can be challenging based on a single scan, as both can present with impaired excretion.[23][24][25][26] Serial scanning is often more valuable, where a progressive worsening of perfusion and function is highly suggestive of rejection.[2][22]

Clinical Significance

The use of this compound in renal scintigraphy provides invaluable, functional data for the management of kidney transplant recipients. Its primary roles include:

  • Early Detection of Complications: Renography can detect functional abnormalities before significant changes in serum creatinine, allowing for earlier intervention.[26]

  • Differential Diagnosis: It is a key tool in the differential diagnosis of graft dysfunction, helping to distinguish between common causes like ATN, rejection, and obstruction.[1]

  • Monitoring Therapeutic Response: Serial scans can be used to non-invasively monitor the allograft's response to treatments, such as anti-rejection therapy.[2]

  • Quantitative Assessment: The calculation of ERPF provides an objective measure of renal function that can be tracked over time.[9][11][27]

References

Troubleshooting & Optimization

Improving radiochemical purity of 123I-Iodohippuric acid.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Scientist's Guide to Improving and Troubleshooting the Radiochemical Purity of ¹²³I-Iodohippuric Acid

Welcome to the Technical Support Center for ¹²³I-Iodohippuric Acid (¹²³I-OIH). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the radiochemical purity of this important renal imaging agent. As Senior Application Scientists, we understand that achieving high radiochemical purity is paramount for accurate diagnostic outcomes and patient safety. This document provides in-depth, experience-driven answers to common questions and a structured approach to troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge about ¹²³I-Iodohippuric acid and its quality control parameters.

Q1: What is ¹²³I-Iodohippuric acid and why is its radiochemical purity critical?

A1: ¹²³I-Iodohippuric acid (also known as ¹²³I-OIH or Hippuran) is a radiopharmaceutical used for diagnosing kidney dysfunction.[1] It is an analog of p-aminohippuric acid and is primarily eliminated by tubular secretion, making it an excellent agent for measuring effective renal plasma flow and performing renography.[2]

Radiochemical Purity (RCP) is the proportion of the total radioactivity in a sample that is present in the desired chemical form—in this case, ¹²³I-Iodohippuric acid.[3] High RCP is critical for several reasons:

  • Diagnostic Accuracy: Radiochemical impurities have different biodistribution profiles. For instance, free ¹²³I-iodide is taken up by the thyroid gland, not the kidneys.[4][5] The presence of such impurities can lead to poor image quality, inaccurate quantitative analysis of renal function, and potentially an incorrect diagnosis.[6]

  • Patient Safety: Impurities lead to unnecessary radiation doses to non-target organs.[4] Free iodide accumulation in the thyroid is a primary concern.[5]

  • Regulatory Compliance: Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) set strict limits on the allowable levels of impurities in radiopharmaceuticals.[1][7]

Q2: What are the common radiochemical impurities in a ¹²³I-Iodohippuric acid preparation?

A2: The two most common radiochemical impurities encountered during the synthesis and storage of ¹²³I-Iodohippuric acid are:

  • Free ¹²³I-Iodide (¹²³I⁻): This can result from an incomplete labeling reaction or from the radiolytic deiodination (breakdown caused by radiation) of the labeled molecule during storage.[4][8]

  • ¹²³I-Iodobenzoic Acid (¹²³I-IBA): This impurity can be formed during the labeling reaction or as a degradation product.[5][8][9]

Q3: What are the acceptance criteria for the radiochemical purity of ¹²³I-Iodohippuric acid?

A3: The acceptance criteria are defined by major pharmacopeias. While specifications can vary slightly, they are generally very stringent.

ParameterUnited States Pharmacopeia (USP)[7]European Pharmacopoeia (Ph. Eur.)[1]
¹²³I-Iodohippuric Acid ≥ 97.0%≥ 96.0%
Free ¹²³I-Iodide Other chemical forms of radioactivity do not exceed 3.0%≤ 2.0%
¹²³I-Iodobenzoic Acid of total radioactivity.≤ 2.0%
pH of Injection 7.0 - 8.53.5 - 8.5

Part 2: Troubleshooting Guide for Sub-Optimal Radiochemical Purity

This section provides a systematic approach to identifying and resolving specific purity issues.

Issue 1: High Levels of Free ¹²³I-Iodide Detected

Your Radio-TLC or HPLC analysis shows a peak corresponding to free ¹²³I-iodide that exceeds the specification (typically >2-3%).

Potential Causes & The Science Behind Them

  • Incomplete Labeling Reaction: The labeling of o-iodohippuric acid is an isotopic exchange reaction.[10] Factors such as sub-optimal pH, incorrect temperature, insufficient reaction time, or the presence of oxidizing/reducing impurities in the ¹²³I-iodide starting material can prevent the reaction from reaching completion.[11]

  • Radiolysis: ¹²³I-Iodohippuric acid is susceptible to radiolysis, where the energy emitted from the radioactive decay of ¹²³I atoms breaks the covalent carbon-iodine bond, releasing free ¹²³I-iodide.[12] This effect is more pronounced at higher radioactive concentrations and over longer storage times.

  • Improper Storage: Exposure to light or elevated temperatures can accelerate the degradation of the molecule, leading to deiodination.[5] The shelf life is often limited, for example, to 20 hours after the activity reference time.[1]

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting high free iodide levels.

troubleshooting_workflow start Problem: RCP < Specification (High Free ¹²³I-Iodide) check_method 1. Verify QC Method (TLC/HPLC System) start->check_method check_labeling 2. Review Labeling Protocol check_method->check_labeling Valid cause_qc Potential Cause: QC Method Artifact check_method->cause_qc Invalid check_storage 3. Examine Storage Conditions check_labeling->check_storage No Deviation cause_labeling Potential Cause: Inefficient Labeling check_labeling->cause_labeling Deviation Found cause_storage Potential Cause: Product Degradation check_storage->cause_storage Deviation Found solution_qc Solution: - Validate mobile/stationary phases. - Check reference standards. - Ensure proper spotting/injection. cause_qc->solution_qc solution_labeling Solution: - Verify pH of reaction mixture. - Check quality of ¹²³I-Iodide. - Optimize temperature & time. - Assess precursor quality. cause_labeling->solution_labeling solution_storage Solution: - Store protected from light. - Maintain recommended temperature. - Use within specified shelf-life. - Consider adding stabilizers. cause_storage->solution_storage

Caption: Troubleshooting workflow for high free ¹²³I-iodide.

Issue 2: Presence of ¹²³I-Iodobenzoic Acid (¹²³I-IBA)

Your chromatogram shows a distinct impurity peak identified as ¹²³I-IBA.

Potential Causes & The Science Behind Them

  • Impurity in Precursor: The non-radioactive o-iodohippuric acid precursor material may contain o-iodobenzoic acid. If this impurity is present, it can undergo isotopic exchange alongside the intended precursor, leading to the formation of ¹²³I-IBA.

  • Hydrolysis: ¹²³I-Iodohippuric acid can undergo hydrolysis, cleaving the amide bond to form ¹²³I-iodobenzoic acid and glycine. This degradation can be catalyzed by non-optimal pH conditions (either too acidic or too basic) or elevated temperatures during labeling or storage.

Relationship Between ¹²³I-OIH and Its Impurities

The diagram below illustrates the chemical structures and their relationship.

chemical_structures OIH ¹²³I-Iodohippuric Acid (Product) Iodide Free ¹²³I-Iodide (Impurity) OIH->Iodide Radiolysis (Deiodination) IBA ¹²³I-Iodobenzoic Acid (Impurity) OIH->IBA Hydrolysis

Caption: Degradation pathways of ¹²³I-Iodohippuric Acid.

Part 3: Experimental Protocols

Reliable quality control is the cornerstone of troubleshooting. Here are detailed protocols for the two most common analytical methods.

Protocol 1: Radio-Thin Layer Chromatography (Radio-TLC)

This method is adapted from the European Pharmacopoeia and is excellent for routine quality control due to its simplicity.[1]

Objective: To separate and quantify ¹²³I-Iodohippuric acid from its primary radiochemical impurities.

Materials:

  • Plate: TLC Silica gel GF254 plate.

  • Mobile Phase: Toluene:Butanol:Glacial Acetic Acid:Water in a ratio of 80:20:4:1 (v/v/v/v).

  • Sample Preparation: If necessary, dilute the sample to a suitable radioactive concentration for your detector.

  • Apparatus: TLC development tank, spotting capillaries, drying device (e.g., gentle stream of nitrogen), radio-TLC scanner.

Methodology:

  • Tank Equilibration: Pour the mobile phase into the TLC tank to a depth of 0.5-1.0 cm. Close the tank and allow the atmosphere to equilibrate for at least 15 minutes. This ensures reproducible migration of components.

  • Plate Preparation: Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of the TLC plate and a solvent front line about 1 cm from the top.

  • Spotting: Carefully spot 1-2 µL of the ¹²³I-Iodohippuric acid sample onto the center of the origin line. Ensure the spot is small and concentrated. Allow the spot to dry completely.

  • Development: Place the spotted TLC plate into the equilibrated tank. Ensure the origin line is above the level of the mobile phase. Close the tank and allow the solvent to ascend the plate until it reaches the solvent front line (development path of ~12 cm).

  • Drying: Remove the plate from the tank and immediately allow it to dry completely in a well-ventilated area or under a gentle stream of nitrogen.

  • Analysis: Scan the dried plate using a radio-TLC scanner to obtain a chromatogram showing the distribution of radioactivity.

  • Calculation: Integrate the peaks on the chromatogram. The Retention Factor (Rf) is calculated as (Distance traveled by spot) / (Distance traveled by solvent front).

    • Free ¹²³I-Iodide: Remains at the origin (Rf ≈ 0).

    • ¹²³I-Iodohippuric Acid: Migrates up the plate (Rf is specific to the system, but is the principal peak).

    • ¹²³I-Iodobenzoic Acid: Migrates close to the solvent front (Rf ≈ 1).[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC)

This method, based on published research, offers higher resolution and precision compared to TLC.[8][9]

Objective: To achieve baseline separation of ¹²³I-Iodohippuric acid, ¹²³I-iodide, and ¹²³I-iodobenzoic acid for precise quantification.

Materials & System:

  • HPLC System: A liquid chromatograph equipped with a radioactivity detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: Methanol : 0.1 M Acetic Acid (30:70 v/v), with the pH adjusted to 4.0 using NaOH. To ensure good peak shape for iodide, add a small amount of carrier sodium iodide (e.g., 1 mg/100 mL) to the mobile phase.[8][9]

  • Flow Rate: 1.0 mL/min (typical, may require optimization).

  • Injection Volume: 10-20 µL.

Methodology:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the radioactivity detector.

  • Injection: Inject the ¹²³I-Iodohippuric acid sample.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow all radioactive species to elute. A typical analysis time is around 4-5 minutes.[8]

  • Analysis & Calculation:

    • Identify the peaks based on their retention times (RT), which should be established using reference standards. The typical elution order is:

      • ¹²³I-Iodide: Elutes first (least retained).

      • ¹²³I-Iodohippuric Acid: Intermediate retention.

      • ¹²³I-Iodobenzoic Acid: Elutes last (most retained).[8]

    • Integrate the area of each peak. Calculate the percentage of each species by dividing its peak area by the total area of all radioactive peaks.

Comparative Chromatographic Data

AnalyteRadio-TLC (Typical Rf)[1]Radio-HPLC (Typical Elution Order)[8]
Free ¹²³I-Iodide ~ 0.01st (shortest retention time)
¹²³I-Iodohippuric Acid Intermediate value2nd (intermediate retention time)
¹²³I-Iodobenzoic Acid ~ 1.03rd (longest retention time)

References

2-Iodohippuric acid stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Iodohippuric Acid

Welcome to the technical support center for this compound (OIH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and storage of this compound. As a key tool in renal function studies and pharmacokinetic research, maintaining the integrity of this compound is paramount for generating reliable and reproducible data.[1] This document moves beyond simple data sheets to explain the causality behind best practices, ensuring your experiments are built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for solid this compound?

Answer: The stability of solid this compound is contingent on proper storage that mitigates exposure to environmental factors.

For optimal long-term stability, solid this compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[1] The compound is a white to off-white or yellowish powder, and any significant change in color may indicate degradation.[1] It is classified as a combustible solid, so it should be stored away from strong oxidizing agents.[2] The key is to maintain a dry, controlled environment.

Q2: My protocol involves leaving the compound on the bench. Is this compound sensitive to light?

Answer: Yes, this is a critical handling parameter. This compound is light-sensitive .[2]

  • Causality: The carbon-iodine (C-I) bond in the molecule is susceptible to photocleavage. Exposure to light, particularly UV wavelengths, can provide the energy needed to break this bond, leading to the formation of free iodide and other degradation products. This is a primary pathway for the degradation of both the cold standard and its radiolabeled analogues.

  • Best Practice: Always store the solid compound in an opaque or amber vial. When weighing or preparing solutions, minimize the duration of exposure to direct laboratory light. If solutions must be stored, use amber glass or wrap the container in aluminum foil.

Q3: What is the expected shelf-life of this compound and its solutions?

Answer: The shelf-life depends entirely on whether you are using the standard, non-radioactive compound or a radiolabeled version (e.g., ¹²³I-OIH or ¹³¹I-OIH).

  • Non-Radioactive (Cold) this compound: When stored correctly (as described in Q1), the solid compound is very stable and can be used for years. However, always refer to the manufacturer's expiration date on the certificate of analysis.

  • Radiolabeled this compound: The shelf-life is extremely short and is dictated by the half-life of the radioisotope and the stability of the radiopharmaceutical preparation. For example, kits for preparing ¹²³I-Iodohippurate may have a shelf life of only 20 hours after the activity reference time.[3] After reconstitution into an injectable solution, its stability may be further limited to as little as 6 hours.[4] This is due to both radioactive decay and radiolysis, where the radiation itself can cause the breakdown of the compound.

Q4: What are the primary degradation products I should be aware of?

Answer: For both cold and radiolabeled this compound, the degradation profile is similar, though the implications are more severe for radiopharmaceuticals due to patient safety and imaging quality.

The two most common degradation products resulting from the breakdown of the parent molecule are:

  • 2-Iodobenzoic acid: Formed from the hydrolysis of the amide bond linking the iodobenzoyl group to glycine.

  • Free Iodide: Resulting from the cleavage of the carbon-iodine bond, often accelerated by light.[5][6]

In radiopharmaceutical preparations, these impurities are strictly controlled. For instance, the European Pharmacopoeia sets limits for radiochemical purity, typically requiring the parent compound to be ≥95-96%, with free iodide and 2-iodobenzoic acid impurities each limited to ≤2-3%.[3][6]

Troubleshooting Guide

This section provides a problem-and-solution framework for issues that may arise during experimentation, linking them back to the stability of this compound.

Problem 1: I'm seeing unexpected peaks in my HPLC/LC-MS analysis.
  • Potential Cause: Degradation of your this compound stock or working solution.

  • Troubleshooting Steps:

    • Verify Stock Integrity: Prepare a fresh solution from your solid stock and immediately analyze it. Compare this to the chromatogram of the older working solution. If the new solution is clean, your previous working solution has likely degraded.

    • Identify Impurities: Based on the known degradation pathway, the extra peaks are likely 2-iodobenzoic acid or related species. Check their expected retention times or mass-to-charge ratios.

    • Review Handling Protocol: Were your solutions protected from light? Were they stored at an appropriate temperature? Were they prepared in a pH-stable buffer? Prolonged storage in solution, especially under harsh light or pH conditions, will accelerate degradation.

Problem 2: My experimental results (e.g., renal clearance measurements) are inconsistent and show high variability.
  • Potential Cause: Inconsistent purity of the this compound being administered or used as a standard.

  • Troubleshooting Steps:

    • Implement a Quality Control (QC) Check: Before beginning a new set of experiments, run a quick purity check on your this compound solution using a validated analytical method like HPLC. This self-validating step ensures the integrity of your starting material.

    • Prepare Fresh Solutions: Avoid using solutions that have been stored for extended periods. For critical applications, prepare solutions fresh daily. This minimizes the risk of degradation-induced variability.

    • Standardize Solution Preparation: Ensure that the solvent, pH, and concentration of your solutions are consistent across all experiments. A detailed, standardized protocol for solution preparation is crucial.

Problem 3: The color of my solid this compound has darkened to a noticeable yellow or brown.
  • Potential Cause: Significant degradation of the solid compound.

  • Troubleshooting Steps:

    • Do Not Use: A distinct color change is a clear visual indicator of chemical impurity. While the initial powder can be off-white or slightly yellowish[1], a progression to a darker color strongly suggests the formation of degradation products, potentially including free iodine, which has a characteristic color.

    • Quarantine and Reorder: The material should be considered compromised. Dispose of it according to your institution's chemical safety guidelines and obtain a new, verified lot of the compound.

    • Review Storage Conditions: Investigate why the degradation occurred. Was the container seal compromised? Was it exposed to prolonged, intense light or high humidity? Correcting the storage deficiency is essential to prevent a recurrence.

Data & Protocols

Table 1: Summary of Storage and Handling Conditions
ParameterSolid this compoundAqueous Solution (Non-Radioactive)Aqueous Solution (Radiolabeled)
Temperature Room Temperature[1][3]2-8°C (Short-term) / ≤ -20°C (Long-term)Per manufacturer's instructions (often 2-8°C)
Light Protect from Light (Use amber vials)[2]Protect from Light (Use amber vials/foil)Protect from Light
Atmosphere Store in a dry environmentStore in tightly sealed containersStore in tightly sealed vials
pH N/ANeutral to slightly acidic pH is generally preferredSpecified by manufacturer (e.g., pH 3.5-8.5)[3]
Typical Shelf-Life Years (per manufacturer)Days to weeks (highly dependent on conditions)Hours (e.g., 6-24 hours)[3][4]
Table 2: Stability of ¹³¹I-Hippuran at Various Temperatures Over 30 Days

This data, adapted from a study on ¹³¹I-Hippuran, illustrates that while the radiolabeled compound is relatively stable, a gradual decrease in radiochemical purity occurs over time regardless of storage temperature.[7]

Storage DayPurity at 4°C (%)Purity at 25°C (%)Purity at 30°C (%)
1 99.5299.5299.52
30 97.0496.3796.96

This study concluded there was no statistically significant difference in purity between the storage temperatures after 30 days, but it highlights the importance of using such materials well within their recommended expiry dates.[7]

Visualized Workflows and Pathways

Diagram 1: Recommended Workflow for Solution Preparation

G cluster_0 Preparation Phase cluster_1 Storage & Use A 1. Retrieve Solid OIH (from dark, dry storage) B 2. Weigh Quickly (minimize light exposure) A->B Minimize exposure C 3. Dissolve in Solvent (e.g., buffered saline, DMSO) B->C D 4. Transfer to Final Container (amber glass or foil-wrapped) C->D E 5. Short-Term Storage (2-8°C, protected from light) D->E For immediate use G 7. Long-Term Storage (Aliquot & Freeze at ≤ -20°C) D->G For future use F 6. Use in Experiment E->F G->F Thaw one aliquot as needed

Caption: Workflow for preparing stable this compound solutions.

Diagram 2: Simplified Degradation Pathway

G cluster_products Degradation Products parent This compound prod1 2-Iodobenzoic Acid parent->prod1 Amide Hydrolysis (pH, temp dependent) prod2 Free Iodide (I⁻) parent->prod2 Photocleavage (C-I bond) (Light dependent)

Caption: Primary degradation pathways for this compound.

References

Technical Support Center: Synthesis of ¹³¹I-Ortho-Iodohippurate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Identifying and Mitigating Common Impurities

Welcome to the technical support center for ¹³¹I-Ortho-Iodohippurate (¹³¹I-OIH) synthesis. This guide is designed for researchers, radiochemists, and drug development professionals to navigate the complexities of ¹³¹I-OIH production, focusing on the critical aspect of radiochemical purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What is ¹³¹I-Ortho-Iodohippurate and why is its purity so important?

¹³¹I-Ortho-Iodohippurate (also known as ¹³¹I-Hippuran) is a radiopharmaceutical used for decades in nuclear medicine for renography, a diagnostic imaging procedure that evaluates kidney function.[1][2] It allows for the assessment of effective renal plasma flow (ERPF), tubular function, and urinary tract obstructions.[3]

The clinical efficacy of ¹³¹I-OIH is directly tied to its radiochemical purity. The presence of impurities can lead to:

  • Misleading Diagnostic Data: Impurities do not follow the same biological pathway as ¹³¹I-OIH, leading to inaccurate measurements of renal function.

  • Increased Radiation Dose to Non-Target Organs: For instance, free radioiodide (¹³¹I⁻) accumulates in the thyroid, stomach, and intestine, delivering an unnecessary radiation burden to healthy tissues and reducing the quality of the diagnostic scan.[4]

Q2: What are the most common impurities encountered during ¹³¹I-OIH synthesis?

The primary radiochemical impurities of concern are:

  • Free Radioiodide (¹³¹I⁻): This is the most common impurity. It can result from an incomplete labeling reaction or subsequent deiodination of the ¹³¹I-OIH molecule.[4]

  • ¹³¹I-2-Iodobenzoic Acid: This impurity can arise from the hydrolysis of the amide bond in the hippurate molecule, either during the synthesis or upon storage.

According to the European Pharmacopoeia, the radiochemical purity of Sodium Iodohippurate (¹³¹I) Injection must be ≥96%, with limits for free iodide and 2-iodobenzoic acid typically set at ≤2% each.[3][5]

Troubleshooting Guide: Radiochemical Purity Issues

This section addresses common problems observed during quality control analysis.

Problem: Low Radiochemical Purity (<96%) Detected by TLC/HPLC

A lower-than-expected radiochemical purity is a common issue that can often be traced back to suboptimal reaction or storage conditions.

Possible Cause 1: Inefficient Isotope Exchange Reaction

The synthesis of ¹³¹I-OIH is typically achieved via a Cu(II)-catalyzed isotope exchange reaction between non-radioactive o-iodohippurate and radioactive sodium iodide (¹³¹I-NaI).[1] The efficiency of this reaction is sensitive to several factors.

  • Expert Insight: The copper salt acts as a catalyst to facilitate the exchange of the stable ¹²⁷I atom on the hippurate molecule with the radioactive ¹³¹I atom from the sodium iodide. If this process is incomplete, a significant amount of unreacted ¹³¹I-NaI will remain as a free iodide impurity.

  • Solutions:

    • Optimize pH: The reaction is pH-dependent, with an optimal range typically around 5.0-6.0. Ensure the pH of your reaction mixture is within the validated range for your specific protocol.

    • Verify Catalyst Concentration: Insufficient amounts of the Cu(II) catalyst can lead to an incomplete reaction. Conversely, excessive amounts may introduce other metallic impurities.

    • Control Reaction Time and Temperature: The isotope exchange requires heating. A typical condition involves heating the reaction mixture for around 30 minutes. Ensure your heating block or water bath provides uniform and accurate temperature control.

Possible Cause 2: Product Degradation (Radiolysis or Hydrolysis)

¹³¹I-OIH, like many radiolabeled compounds, can degrade over time due to radiolysis (decomposition caused by its own radiation) and chemical hydrolysis.

  • Expert Insight: The energy emitted by the ¹³¹I isotope can break chemical bonds within the OIH molecule itself, leading to the formation of various impurities, including the release of free iodide. Additionally, the amide linkage in the hippurate molecule is susceptible to hydrolysis, especially at non-neutral pH, cleaving the molecule into 2-iodobenzoic acid and glycine.

  • Solutions:

    • Proper Storage: Stability studies have shown that ¹³¹I-OIH is relatively stable, but storage conditions matter.[6] Store the final product at controlled temperatures (e.g., 4°C) as specified in your protocol to minimize thermal degradation.

    • pH of Final Formulation: The final injectable solution should have a pH between 7.0 and 8.5 to ensure stability and physiological compatibility.[7]

    • Minimize Time Between Synthesis and Use: Due to the 8-day half-life of ¹³¹I and the potential for radiolysis, it is best to use the product as soon as possible after synthesis and quality control verification.[2]

Experimental Protocols & Data

Protocol: Quality Control by Thin Layer Chromatography (TLC)

This protocol is based on the European Pharmacopoeia monograph for determining the radiochemical purity of Sodium Iodohippurate (¹³¹I) Injection.[3][5]

Objective: To separate ¹³¹I-OIH from its primary radiochemical impurities, free ¹³¹I-iodide and ¹³¹I-2-iodobenzoic acid.

Materials:

  • Stationary Phase: TLC Silica gel GF254 plate

  • Mobile Phase: Toluene : Butanol : Glacial Acetic Acid : Water (80:20:4:1 v/v/v/v)

  • Test Solution: The ¹³¹I-OIH preparation to be examined.

  • Reference Solution: A solution containing non-radioactive 2-iodohippuric acid, 2-iodobenzoic acid, and potassium iodide.

Procedure:

  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1.5 cm from the bottom of the TLC plate.

  • Spotting: Apply a small spot (approx. 10 µL) of the test solution and the reference solution onto the starting line.

  • Development: Place the TLC plate in a chromatography tank containing the mobile phase. Ensure the starting line is above the level of the solvent. Allow the solvent front to travel up the plate over a path of about 12 cm.

  • Drying: Remove the plate from the tank and allow it to air dry completely.

  • Detection:

    • Visualize the spots of the non-radioactive reference compounds under UV light (254 nm).

    • Determine the distribution of radioactivity on the plate using a suitable radiation detector (e.g., a radio-TLC scanner).

  • Analysis: Calculate the percentage of radioactivity corresponding to the ¹³¹I-OIH spot relative to the total radioactivity on the chromatogram.

Data Interpretation

The separation on the TLC plate allows for the identification and quantification of the product and its impurities based on their retention factor (Rf) values.

CompoundTypical Rf ValueEuropean Pharmacopoeia Limit
¹³¹I-Ortho-Iodohippurate ~ 0.4 - 0.6≥ 96%
Free ¹³¹I-Iodide ~ 0.0≤ 2%
¹³¹I-2-Iodobenzoic Acid ~ 1.0≤ 2%
Note: Rf values are approximate and can vary slightly based on experimental conditions.

Visualizations

Synthesis and Impurity Pathways

The following diagrams illustrate the synthesis reaction and the pathways through which common impurities are formed.

Synthesis cluster_reactants Reactants cluster_reaction Isotope Exchange Reaction cluster_products Products oih o-Iodohippurate reaction Heat, pH 5-6 Cu(II) Catalyst oih->reaction nai ¹³¹I-Sodium Iodide nai->reaction oih131 ¹³¹I-o-Iodohippurate (Desired Product) reaction->oih131 Labeling free_iodide Unreacted ¹³¹I⁻ (Impurity) reaction->free_iodide Incomplete Reaction

Caption: Synthesis of ¹³¹I-o-Iodohippurate via isotope exchange.

Degradation cluster_impurities Degradation Products / Impurities OIH ¹³¹I-o-Iodohippurate Iodide Free ¹³¹I-Iodide OIH->Iodide Radiolysis / Deiodination IBA ¹³¹I-2-Iodobenzoic Acid OIH->IBA Hydrolysis

Caption: Common degradation pathways for ¹³¹I-o-Iodohippurate.

Experimental Workflow: Quality Control

QC_Workflow start Obtain Final ¹³¹I-OIH Product spot Spot Sample on TLC Plate start->spot develop Develop Plate in Mobile Phase spot->develop dry Air Dry TLC Plate develop->dry detect Detect Radioactivity (Radio-TLC Scanner) dry->detect analyze Calculate Radiochemical Purity detect->analyze pass Release Product (RCP ≥ 96%) analyze->pass Pass fail Reject Batch / Troubleshoot Synthesis analyze->fail Fail

Caption: Workflow for Quality Control testing of ¹³¹I-OIH.

References

Technical Support Center: HPLC Analysis of 2-Iodohippuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 2-Iodohippuric acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. As Senior Application Scientists, we have compiled this guide based on established chromatographic principles and extensive field experience to help you overcome common challenges and ensure robust and reliable results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC analysis of this compound, offering systematic approaches to identify and resolve them.

Poor Peak Shape: Tailing, Fronting, and Broad Peaks

Poor peak shape is a common issue that can significantly impact the accuracy of quantification. Understanding the underlying causes is key to effective troubleshooting.

Q: My this compound peak is tailing. What are the likely causes and how can I fix it?

A: Peak tailing, where the latter half of the peak is drawn out, is often indicative of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Causality: this compound is an acidic compound containing a carboxylic acid group. If the pH of the mobile phase is not low enough, the carboxylate anion can interact with any un-endcapped, acidic silanol groups on the silica-based stationary phase through ion exchange. This secondary interaction mechanism leads to peak tailing.[1] Additionally, interactions with trace metal contaminants in the stationary phase or system can also contribute to tailing.[2]

  • Troubleshooting Protocol:

    • Column Selection: If pH adjustment doesn't resolve the issue, consider the column chemistry. A high-purity, well-endcapped C18 or C8 column is a good starting point.[3] For aromatic compounds like this compound, a Phenyl column can offer alternative selectivity through π-π interactions and may improve peak shape.[4]

    • Sample Overload: Injecting too much sample can lead to peak tailing.[5] Try reducing the injection volume or diluting your sample.

    • System Contamination: Metal contamination in the HPLC system can also cause tailing. Passivating the system with an acid wash may help.

Q: I am observing peak fronting for this compound. What should I investigate?

A: Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can still occur.

  • Causality: The primary causes of peak fronting are typically related to column saturation (overload) or a problem with the column bed itself, such as a void or channel.[1]

  • Troubleshooting Protocol:

    • Reduce Sample Concentration: As with peak tailing, the first step is to reduce the amount of analyte being injected.[5]

    • Check Column Integrity: If reducing the sample load doesn't help, the column may be compromised. A void at the column inlet can cause the sample band to spread unevenly. Reversing and flushing the column (if the manufacturer's instructions permit) may sometimes resolve this, but column replacement is often necessary.

    • Sample Solvent Effects: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion, including fronting. Whenever possible, dissolve your sample in the initial mobile phase.[6]

Q: Why are my this compound peaks broad?

A: Broad peaks can be a sign of several issues, from extra-column volume to slow kinetics.

  • Causality: Peak broadening can be caused by excessive volume in the tubing and connections between the injector and the detector (extra-column dispersion), a poorly packed or aging column, or a mobile phase that is too viscous or has a flow rate that is too high or too low.[7]

  • Troubleshooting Protocol:

    • Optimize Flow Rate: Lowering the flow rate can sometimes improve peak shape, but be mindful of increasing run times.[8]

    • Check System Connections: Ensure all tubing is of the appropriate internal diameter and as short as possible. Check for any dead volumes in fittings.

    • Column Temperature: Increasing the column temperature can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.[7] A good starting point is 30-40°C.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your sample.[2]

    • Column Degradation: Over time, column performance degrades, leading to broader peaks. If other troubleshooting steps fail, it may be time to replace the column.

Retention Time Variability

Consistent retention times are crucial for reliable peak identification and quantification. Shifts in retention time can indicate a problem with the mobile phase, the pump, or the column.

Q: My retention time for this compound is drifting or shifting between injections. What could be the cause?

A: Retention time instability is a common problem that can usually be traced back to changes in the mobile phase composition or flow rate.

  • Causality: Even small changes in the mobile phase composition, especially the organic-to-aqueous ratio or the pH, can significantly impact the retention of this compound.[6] Inconsistent pump performance, leaks, or temperature fluctuations can also lead to shifting retention times.[9]

  • Troubleshooting Protocol:

    • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. If you are using an online mixer, ensure it is functioning correctly.[6] Prepare fresh mobile phase daily to avoid changes in composition due to evaporation.

    • System Leaks: Check for any leaks in the system, from the pump heads to the detector. Even a small leak can cause pressure fluctuations and affect the flow rate.[9]

    • Pump Performance: Listen for any unusual noises from the pump. Check the pump seals for salt buildup, which can indicate a leak.[6]

    • Column Temperature Control: Use a column oven to maintain a constant temperature.[6] Fluctuations in ambient temperature can affect retention times.

    • Column Equilibration: As mentioned previously, ensure the column is fully equilibrated between injections, especially when running a gradient.[2]

Sensitivity and Baseline Issues

A stable, low-noise baseline is essential for achieving low detection limits.

Q: I am experiencing a noisy or drifting baseline. How can I improve it?

A: Baseline issues can originate from the mobile phase, the detector, or the pump.

  • Causality: A noisy baseline can be caused by air bubbles in the system, a dirty detector flow cell, or a failing detector lamp.[10] A drifting baseline can be due to changes in mobile phase composition during a gradient, a column that is not fully equilibrated, or temperature fluctuations.[10]

  • Troubleshooting Protocol:

    • Degas Mobile Phase: Thoroughly degas your mobile phase using an online degasser, sonication, or helium sparging to remove dissolved air.[6]

    • Flush the System: Flush the system, including the detector flow cell, with a strong solvent like methanol or isopropanol to remove any contaminants.[9]

    • Check Detector Lamp: If the baseline noise is still high, the detector lamp may be nearing the end of its life and require replacement.

    • Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions.[2]

Frequently Asked Questions (FAQs)

Q: What is a good starting HPLC method for the analysis of this compound?

A: Based on methods for the similar compound hippuric acid and general principles for analyzing acidic, aromatic compounds, a good starting point would be:

ParameterRecommendation
Column C18 or C8, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Acetic Acid or Phosphoric Acid (to pH ~3.0)
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B (e.g., 10-15%) and increase to elute the compound.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 228 nm[3]
Injection Volume 10 µL

This method can be optimized by adjusting the gradient slope, mobile phase pH, and organic solvent to achieve the desired separation and peak shape.

Q: How should I prepare my samples for this compound analysis?

A: Sample preparation depends on the sample matrix.

  • For clean samples (e.g., standards, drug substance): Dissolve the sample in the initial mobile phase and filter through a 0.45 µm syringe filter before injection.

  • For biological matrices (e.g., urine, plasma): Proteins must be removed to prevent column clogging and interference.

    • Protein Precipitation: A common method is to add a cold organic solvent like acetonitrile or methanol, or an acid like perchloric acid, to the sample. After vortexing and centrifugation, the supernatant can be injected.[7]

    • Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, SPE can be used. A reversed-phase SPE cartridge can be used to retain this compound while more polar impurities are washed away. The analyte is then eluted with an organic solvent.

Q: My column backpressure is high. What should I do?

A: High backpressure is usually a sign of a blockage in the system.

  • Troubleshooting Protocol:

    • Isolate the Source: Work backward from the detector to the pump, disconnecting components one by one to identify where the blockage is.

    • Check the Column: If the pressure drops when the column is disconnected, the column is likely clogged. Try back-flushing the column (if permitted by the manufacturer). If this doesn't work, the column may need to be replaced.

    • Check In-line Filters and Frits: Particulate matter from the sample or mobile phase can clog in-line filters or the column inlet frit. These should be replaced regularly.[5]

Visual Troubleshooting Workflows

The following diagrams illustrate logical troubleshooting pathways for common HPLC issues.

PeakTailing start Peak Tailing Observed check_ph Is Mobile Phase pH 1.5-2 units below pKa? start->check_ph adjust_ph Adjust pH to ~3.0 with Acetic or Phosphoric Acid check_ph->adjust_ph No check_column Using a high-purity, well-endcapped column? check_ph->check_column Yes adjust_ph->check_ph change_column Try a different column (e.g., Phenyl) check_column->change_column No check_overload Is sample overloaded? check_column->check_overload Yes change_column->check_column reduce_injection Reduce injection volume or dilute sample check_overload->reduce_injection Yes resolved Problem Resolved check_overload->resolved No reduce_injection->check_overload

Caption: Troubleshooting workflow for peak tailing.

RetentionTimeShift start Retention Time Shifting check_mobile_phase Is mobile phase fresh, mixed, and degassed? start->check_mobile_phase prepare_new_mp Prepare fresh mobile phase check_mobile_phase->prepare_new_mp No check_leaks Any system leaks? check_mobile_phase->check_leaks Yes prepare_new_mp->check_mobile_phase tighten_fittings Check and tighten fittings check_leaks->tighten_fittings Yes check_temp Is column temperature stable? check_leaks->check_temp No tighten_fittings->check_leaks use_oven Use a column oven check_temp->use_oven No check_equilibration Is column fully equilibrated? check_temp->check_equilibration Yes use_oven->check_temp increase_equilibration Increase equilibration time check_equilibration->increase_equilibration No resolved Problem Resolved check_equilibration->resolved Yes increase_equilibration->check_equilibration

Caption: Troubleshooting workflow for retention time shifts.

References

Technical Support Center: Optimizing ¹²³I-Labeling Efficiency of o-Iodohippurate (OIH)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for the optimization of ¹²³I-labeling of ortho-iodohippurate (OIH). This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the ¹²³I-OIH labeling process. Here, we will delve into the critical parameters, troubleshoot common issues, and provide evidence-based protocols to ensure high radiochemical yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the ¹²³I-labeling of OIH?

A1: The radiolabeling of o-iodohippurate with Iodine-123 is primarily an electrophilic substitution reaction. In this process, a stable isotope of iodine on the hippuran precursor molecule is exchanged for the radioactive ¹²³I isotope. This is typically facilitated by an oxidizing agent that converts the radioiodide (¹²³I⁻) into a more reactive electrophilic species (e.g., ¹²³I⁺), which then attacks the aromatic ring of the hippuran precursor.

Q2: What are the most common methods for ¹²³I-labeling of OIH?

A2: The two most prevalent methods for the radioiodination of OIH are the Chloramine-T method and the Iodogen method. The Chloramine-T method utilizes a strong oxidizing agent in a homogenous solution, offering rapid labeling. The Iodogen method employs a milder, solid-phase oxidizing agent, which can be beneficial for sensitive precursors, minimizing potential oxidative damage.

Q3: What is the expected radiochemical purity for a successful ¹²³I-OIH labeling reaction?

A3: For clinical and research applications, a high radiochemical purity is paramount. According to the European Pharmacopoeia, the radiochemical purity of Sodium Iodohippurate (¹²³I) injection should be ≥96%.[1]

Q4: What are the common radiochemical impurities observed in ¹²³I-OIH preparations?

A4: The most frequently encountered radiochemical impurities are free ¹²³I-iodide and ¹²³I-labeled o-iodobenzoic acid.[1][2] The European Pharmacopoeia monograph for Sodium Iodohippurate (¹²³I) Injection specifies limits for these impurities: ≤2% for free ¹²³I-iodide and ≤2% for 2-iodobenzoic acid.[1]

Q5: How critical is the pH of the reaction mixture?

A5: The pH of the reaction medium is a critical parameter that significantly influences the labeling efficiency. The optimal pH can vary depending on the chosen labeling method and the specific characteristics of the precursor. For many electrophilic radioiodination reactions, a slightly acidic to neutral pH is often preferred to facilitate the generation of the reactive iodine species without causing degradation of the precursor or the final product. The European Pharmacopoeia specifies a pH range of 3.5 to 8.5 for the final Sodium Iodohippurate (¹²³I) Injection.[1]

Troubleshooting Guide: Common Issues and Solutions in ¹²³I-OIH Labeling

This section addresses specific problems you may encounter during your ¹²³I-OIH labeling experiments, providing potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps & Solutions
Low Radiochemical Yield 1. Suboptimal Oxidizing Agent Concentration: Insufficient or excessive amounts of Chloramine-T or Iodogen.[3] 2. Incorrect pH of the Reaction Mixture: The pH is outside the optimal range for the electrophilic substitution. 3. Degraded or Poor Quality Precursor: The OIH precursor has degraded due to improper storage. 4. Presence of Reducing Agents: Contaminants in the reaction mixture are quenching the oxidizing agent. 5. Insufficient Reaction Time or Temperature: The reaction has not proceeded to completion.1. Optimize Oxidizing Agent: Titrate the concentration of Chloramine-T or the amount of Iodogen coating. For Chloramine-T, start with a 1:1 molar ratio to the precursor and optimize from there. Increasing the amount of chloramine-T from 10 µg to 40 µg has been shown to significantly improve yield in some cases, while further increases can lead to a decrease.[3] 2. Verify and Adjust pH: Ensure the pH of your buffer and the final reaction mixture is within the optimal range. For many radioiodinations, a pH between 3 and 5 has been found to be effective. 3. Use High-Quality Precursor: Store the OIH precursor according to the manufacturer's instructions, protected from light and moisture. 4. Ensure Reagent Purity: Use high-purity water and reagents to avoid introducing contaminants. 5. Optimize Reaction Parameters: Systematically vary the reaction time and temperature to find the optimal conditions for your specific setup. A reaction time of 5 minutes has been found to be optimal in some ¹²³I labeling studies.[3]
High Percentage of Free ¹²³I-Iodide 1. Incomplete Reaction: The labeling reaction has not gone to completion. 2. Inefficient Purification: The purification method (e.g., solid-phase extraction) is not effectively removing unreacted iodide. 3. Radiolysis: The labeled compound is degrading over time, releasing free iodide.[4]1. Re-optimize Labeling Conditions: Refer to the "Low Radiochemical Yield" section to ensure optimal reaction parameters. 2. Improve Purification: Evaluate and optimize your purification method. Ensure the solid-phase extraction cartridge is properly conditioned and that the appropriate solvents are used for washing and elution. 3. Minimize Radiolysis: Use a radical scavenger, such as ascorbic acid or gentisic acid, in the final formulation. Store the purified product at the recommended temperature and use it within its shelf-life.
Presence of ¹²³I-o-Iodobenzoic Acid 1. Hydrolysis of ¹²³I-OIH: The labeled product is breaking down, cleaving the hippurate moiety. 2. Impurity in the Precursor: The OIH precursor may contain o-iodobenzoic acid as an impurity.1. Control pH and Temperature: Avoid harsh pH conditions and excessive heat during the labeling and purification process, as these can promote hydrolysis. 2. Use High-Purity Precursor: Source your OIH precursor from a reputable supplier and check its certificate of analysis for purity.
Inconsistent Labeling Efficiency 1. Variability in Reagent Preparation: Inconsistent concentrations of reagents, especially the oxidizing agent. 2. Fluctuations in Reaction Conditions: Inconsistent timing, temperature, or pH between experiments.1. Standardize Reagent Preparation: Always prepare fresh solutions of reagents, particularly Chloramine-T, and use calibrated pipettes for accurate measurements. 2. Maintain Consistent Parameters: Use a timer for reaction and quenching steps. Perform the reaction in a temperature-controlled environment (e.g., a water bath or heating block). Consistently check and adjust the pH for each reaction.

Experimental Protocols

Protocol 1: ¹²³I-OIH Labeling using the Chloramine-T Method

This protocol provides a general framework. Optimization of reagent amounts and reaction time is recommended for specific experimental setups.

Materials:

  • o-Iodohippuric acid (OIH) precursor

  • [¹²³I]Sodium Iodide

  • Chloramine-T solution (freshly prepared, e.g., 1 mg/mL in buffer)

  • Sodium metabisulfite solution (quenching agent, e.g., 2 mg/mL in buffer)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Ethanol

  • Purified water

Procedure:

  • In a shielded vial, dissolve a known amount of OIH precursor in a small volume of appropriate solvent.

  • Add a specific volume of phosphate buffer to adjust the pH.

  • Add the desired activity of [¹²³I]Sodium Iodide to the vial.

  • Initiate the reaction by adding a predetermined volume of the freshly prepared Chloramine-T solution.

  • Allow the reaction to proceed for a specific time (e.g., 1-5 minutes) at room temperature with gentle mixing.

  • Quench the reaction by adding the sodium metabisulfite solution. The volume of the quenching solution should be sufficient to neutralize the Chloramine-T.

  • Perform purification using an SPE cartridge.

    • Condition the cartridge with ethanol followed by purified water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with purified water to remove unreacted ¹²³I-iodide.

    • Elute the purified ¹²³I-OIH with an appropriate solvent (e.g., ethanol).

  • Determine the radiochemical purity using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Protocol 2: Quality Control of ¹²³I-OIH by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plate (e.g., silica gel)

  • Mobile phase (e.g., a mixture of solvents appropriate for separating OIH, free iodide, and o-iodobenzoic acid)

  • Developing chamber

  • Radio-TLC scanner or autoradiography system

Procedure:

  • Spot a small amount of the purified ¹²³I-OIH solution onto the baseline of the TLC plate.

  • Place the TLC plate in a developing chamber containing the mobile phase.

  • Allow the solvent front to migrate up the plate.

  • Remove the plate from the chamber and allow it to dry.

  • Analyze the distribution of radioactivity on the plate using a radio-TLC scanner.

  • Calculate the radiochemical purity by determining the percentage of radioactivity corresponding to the ¹²³I-OIH spot relative to the total radioactivity on the plate. The Rf values for ¹²³I-OIH, free ¹²³I-iodide, and ¹²³I-o-iodobenzoic acid should be predetermined using standards.

Visualizing the Workflow and Key Relationships

¹²³I-OIH Labeling Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control Reagents Prepare Reagents (OIH Precursor, ¹²³I, Buffers) Mix Combine Precursor, ¹²³I, and Buffer Reagents->Mix Oxidant Prepare Fresh Oxidizing Agent (Chloramine-T or Iodogen) Initiate Add Oxidizing Agent Oxidant->Initiate Mix->Initiate Incubate Incubate (Control Time & Temp) Initiate->Incubate Quench Quench Reaction (e.g., Sodium Metabisulfite) Incubate->Quench SPE Solid-Phase Extraction (SPE) Quench->SPE Wash Wash (Remove Free ¹²³I) SPE->Wash Elute Elute Purified ¹²³I-OIH Wash->Elute TLC_HPLC TLC / HPLC Analysis Elute->TLC_HPLC Purity Determine Radiochemical Purity TLC_HPLC->Purity Final Final Product (≥96% ¹²³I-OIH) Purity->Final

Caption: A streamlined workflow for the ¹²³I-labeling of OIH.

Troubleshooting Logic for Low Radiochemical Yield

G Start Low Radiochemical Yield Check_Oxidant Check Oxidizing Agent (Concentration, Freshness) Start->Check_Oxidant Check_pH Verify Reaction pH Start->Check_pH Check_Precursor Assess Precursor Quality Start->Check_Precursor Check_Params Review Reaction Parameters (Time, Temperature) Start->Check_Params Check_Purification Evaluate Purification Efficiency Start->Check_Purification Solution_Oxidant Optimize Oxidant Concentration Check_Oxidant->Solution_Oxidant Solution_pH Adjust pH to Optimal Range Check_pH->Solution_pH Solution_Precursor Use New, High-Purity Precursor Check_Precursor->Solution_Precursor Solution_Params Systematically Optimize Time and Temperature Check_Params->Solution_Params Solution_Purification Optimize SPE Protocol Check_Purification->Solution_Purification

Caption: A logical approach to troubleshooting low ¹²³I-OIH labeling yields.

References

Technical Support Center: 2-Iodohippuric Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Iodohippuric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. Here, you will find answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (o-iodohippurate or OIH) is a derivative of hippuric acid and an analog of p-aminohippuric acid.[1] It is a crucial compound in biomedical research and diagnostics, primarily used in renal function studies to measure effective renal plasma flow.[1][2] Radiolabeled versions of this compound, such as ¹³¹I-Hippuran, have been extensively used in nuclear medicine for renography, which assesses kidney function.[1][3][4]

Q2: What are the primary degradation products of this compound in solution?

Based on its chemical structure, this compound is susceptible to three main degradation pathways in solution:

  • Deiodination: The loss of the iodine atom from the aromatic ring, resulting in the formation of Hippuric acid .

  • Hydrolysis: The cleavage of the amide bond, yielding 2-Iodobenzoic acid and Glycine .

  • Photodegradation: Exposure to light, particularly UV radiation, can accelerate both deiodination and hydrolysis, leading to the same primary degradation products.

The presence and proportion of these degradation products can be influenced by several factors, including pH, temperature, and light exposure.

Q3: What are the optimal storage conditions for this compound solutions to minimize degradation?

To maintain the stability of this compound solutions, it is recommended to:

  • Store at low temperatures: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C is recommended.

  • Protect from light: Solutions should be stored in amber vials or wrapped in aluminum foil to prevent photodegradation.

  • Maintain an appropriate pH: The stability of this compound is pH-dependent. Extreme acidic or basic conditions should be avoided. For many applications, a pH close to neutral is optimal.

  • Use appropriate solvents: While aqueous solutions are common, the choice of solvent can impact stability. For instance, the use of co-solvents in forced degradation studies is a common practice when dealing with poorly soluble compounds.[5]

A study on radiolabeled ¹³¹I-Hippuran showed that it is relatively stable for up to 30 days when stored at temperatures of 4°C, 25°C, and 30°C, indicating good thermal stability under these conditions.[3][4]

Q4: How can I detect and quantify the degradation of my this compound solution?

The most common and reliable method for detecting and quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection. A well-developed stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for their individual quantification.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the handling and analysis of this compound solutions.

Problem 1: I observe a color change (e.g., yellowing) in my this compound solution.
  • Potential Cause: The yellowing of the solution is often an indicator of degradation, particularly deiodination, which can lead to the formation of free iodine. This process can be accelerated by exposure to light (photodegradation) or elevated temperatures.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the solution has been consistently stored protected from light and at the recommended temperature.

    • Perform HPLC Analysis: Analyze a sample of the discolored solution using a stability-indicating HPLC method to identify and quantify the degradation products. The presence of a significant peak corresponding to hippuric acid would support deiodination.

    • Preventative Measures:

      • Always store this compound solutions in amber vials or light-blocking containers.

      • Prepare fresh solutions for critical experiments.

      • Avoid prolonged exposure to ambient light during experimental procedures.

Problem 2: My HPLC analysis shows unexpected peaks that are not present in the standard.
  • Potential Cause: The appearance of new peaks in the chromatogram is a clear sign of degradation. The retention times of these peaks can help identify the degradation products.

    • A peak eluting earlier than this compound might correspond to the more polar 2-Iodobenzoic acid or glycine .

    • A peak with a retention time close to that of hippuric acid suggests deiodination .

  • Troubleshooting Steps:

    • Identify the Degradation Products: If standards are available, co-inject the sample with standards of 2-Iodobenzoic acid and hippuric acid to confirm the identity of the unknown peaks by comparing retention times. Mass spectrometry (LC-MS) can also be used for definitive identification.[6][7]

    • Review Experimental Conditions: Analyze the pH, temperature, and light exposure history of the solution. Acidic or basic conditions can promote hydrolysis, while light exposure can induce photodegradation.[8]

    • Implement a Forced Degradation Study: To proactively understand the degradation profile, perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light).[9][10][11] This will help in identifying potential degradation products and developing a robust stability-indicating analytical method.

Problem 3: I am observing poor peak shape or shifting retention times in my HPLC analysis.
  • Potential Cause: These issues can arise from the analytical method itself or from the degradation of the sample.

    • Method-related: Inappropriate mobile phase pH, column degradation, or a non-optimized gradient can lead to poor chromatography.

    • Sample-related: High concentrations of degradation products can sometimes interfere with the chromatography of the parent compound.

  • Troubleshooting Steps:

    • Optimize HPLC Method:

      • Ensure the mobile phase pH is suitable for the analytes. A slightly acidic pH (e.g., pH 2-4) is often used for the analysis of hippuric acid and its derivatives to ensure they are in their protonated form.

      • Use a high-quality, well-maintained HPLC column. A C18 column is commonly used for this type of analysis.[12]

      • Verify the suitability of your mobile phase composition and gradient profile for separating all components.

    • Check System Suitability: Regularly perform system suitability tests with a fresh standard solution to ensure the performance of your HPLC system.

    • Dilute the Sample: If the concentration of degradation products is very high, diluting the sample might improve peak shape.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC system with UV detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known concentration of this compound in 0.1 M HCl.

    • Incubate a portion of the solution at 60°C for 24 hours.

    • If no significant degradation is observed, repeat with 1 M HCl.

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known concentration of this compound in 0.1 M NaOH.

    • Incubate a portion of the solution at 60°C for 24 hours.

    • If no significant degradation is observed, repeat with 1 M NaOH.

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known concentration of this compound in a solution of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

  • Thermal Degradation:

    • Prepare an aqueous solution of this compound.

    • Heat the solution at 80°C for 48 hours.

  • Photodegradation:

    • Prepare an aqueous solution of this compound.

    • Expose the solution to a light source in a photostability chamber according to ICH Q1B guidelines.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating HPLC Method for this compound and Its Degradation Products

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its primary degradation products. Method optimization will likely be required.

Parameter Recommended Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for aromatic acids.[12]
Mobile Phase A 0.1% Phosphoric acid in water (pH ~2.5)Acidic pH ensures analytes are in a single protonation state.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Start with a low percentage of B (e.g., 10%) and gradually increase to elute all compounds.A gradient is often necessary to separate compounds with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection Wavelength 230 nmA wavelength where both the parent compound and degradation products are likely to have good absorbance.
Column Temperature 30°CHelps to ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume.

Visualizations

Degradation Pathways of this compound

DegradationPathways OIH This compound HA Hippuric Acid OIH->HA Deiodination (Light, Heat) IBA 2-Iodobenzoic Acid OIH->IBA Hydrolysis (Acid/Base, Heat) Gly Glycine

Caption: Primary degradation pathways of this compound in solution.

General Workflow for Stability Testing

StabilityWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare 2-Iodohippuric Acid Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxid.) Prep->Stress HPLC HPLC Analysis Stress->HPLC Identify Identify & Quantify Degradation Products HPLC->Identify Evaluate Evaluate Stability & Develop Method Identify->Evaluate

References

Technical Support Center: Managing and Reducing Free Iodide in Hippuran (o-Iodohippurate) Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hippuran (Sodium o-Iodohippurate) preparations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage a critical quality attribute: the presence of free radioiodide. As a Senior Application Scientist, my goal is to provide you with not just procedures, but a deep, mechanistic understanding of the challenges and solutions in handling this essential radiopharmaceutical.

The diagnostic accuracy of Hippuran in renal function studies is directly compromised by the presence of free iodide.[1] Unlike Hippuran, which is actively secreted by the kidneys, free iodide is taken up by the thyroid gland and cleared more slowly, leading to inaccurate renal clearance calculations and an unnecessary radiation dose to the thyroid.[2][3] This guide provides actionable solutions to ensure the radiochemical purity and stability of your Hippuran preparations.

Part 1: Troubleshooting Guide - High Free Iodide Detected

This section addresses the most common scenarios where elevated free iodide is found and provides a logical workflow to identify and resolve the root cause.

Q1: My Hippuran preparation shows high levels of free iodide immediately after radiolabeling. What are the likely causes and how can I fix it?

A: High initial free iodide suggests a problem with the labeling reaction itself or immediate post-labeling purification. Hippuran is typically labeled via an isotope exchange reaction, which is reversible and requires precise conditions.[4]

  • Potential Cause 1: Suboptimal Reaction Conditions. The isotopic exchange reaction is sensitive to pH, temperature, and the molar ratio of reactants. Deviation from the validated parameters can lead to incomplete labeling, leaving unreacted radioiodide in the mixture.

    • Expert Insight: The aromatic C-I bond in o-iodohippuric acid is relatively stable, but the exchange reaction requires energy, often provided by heating in a melt or solution.[4][5] If the temperature is too low or the heating time is too short, the exchange equilibrium will not be sufficiently driven towards the labeled product.

  • Potential Cause 2: Impurities in Reagents. Oxidizing or reducing agents present as impurities in the radioiodide solution or the Hippuran precursor can interfere with the labeling chemistry. For instance, oxidizing agents can convert iodide (I⁻) to iodine (I₂), which may not participate in the exchange reaction as efficiently.

  • Potential Cause 3: Inefficient Purification. Post-labeling purification is designed to remove unreacted iodide. If this step fails, the final product will be contaminated. This is a common failure point in kit-based preparations that rely on solid-phase extraction (SPE) cartridges.[6]

Use the following workflow to diagnose and resolve the issue.

G start High Free Iodide Post-Labeling check_params Verify Labeling Parameters (Temp, pH, Time) start->check_params params_ok Parameters Correct? check_params->params_ok check_reagents Analyze Reagents for Purity reagents_ok Reagents Pure? check_reagents->reagents_ok check_purification Evaluate Purification Step (e.g., SPE Cartridge) purification_ok Purification Effective? check_purification->purification_ok params_ok->check_reagents Yes adjust_params Adjust Parameters Based on Validated Protocol params_ok->adjust_params No reagents_ok->check_purification Yes replace_reagents Replace Reagents with High-Purity Stock reagents_ok->replace_reagents No troubleshoot_spe Troubleshoot Purification: - Check cartridge expiry - Verify solvent/eluent - Optimize flow rate purification_ok->troubleshoot_spe No relabel Re-run Labeling Reaction purification_ok->relabel Yes, issue is elsewhere adjust_params->relabel replace_reagents->relabel troubleshoot_spe->relabel

Caption: Workflow for troubleshooting high initial free iodide.
Q2: I've observed a significant increase in free iodide levels during storage. What's happening and how can I prevent it?

A: An increase in free iodide over time points to product instability. The primary cause is radiolysis, the decomposition of molecules by the ionizing radiation emitted from the radionuclide itself.[7]

  • Mechanism of Radiolysis: High-energy beta particles (from I-131) or Auger electrons (from I-123/I-125) interact with water molecules in the aqueous preparation, generating highly reactive free radicals like the hydroxyl radical (•OH).[8] These radicals can attack the Hippuran molecule, leading to the cleavage of the covalent carbon-iodine bond and releasing free radioiodide.[9]

  • Preventative Measures:

    • Use of Stabilizers: The most effective countermeasure is the addition of a free-radical scavenger or antioxidant to the formulation.[10]

      • Ascorbic acid (Vitamin C) is a highly effective radioprotectant.[11][12] It readily donates an electron to neutralize reactive oxygen species, thereby protecting the Hippuran molecule from radical-induced damage.[8]

      • Other agents like sodium thiosulfate or sodium bisulfite can also be used as reducing agents to maintain iodide in its reduced state.[13][14]

    • Optimal Storage Conditions:

      • Temperature: Store frozen or refrigerated as specified by the manufacturer. Lower temperatures slow the rate of chemical degradation.

      • Concentration: Store the preparation at the lowest radioactive concentration practical for your application. This reduces the radiation dose absorbed by the solution, thereby decreasing the rate of radiolysis.

      • Light: Protect from light, as UV radiation can also contribute to bond cleavage.

G cluster_0 Radiolysis Process cluster_1 Degradation Pathway cluster_2 Protective Intervention I131 I-131 decay (β⁻ emission) H2O H₂O (Solvent) I131->H2O ionizes OH_radical •OH (Hydroxyl Radical) H2O->OH_radical generates Hippuran ¹³¹I-Hippuran OH_radical->Hippuran attacks C-I bond Neutralized Neutralized Radical Free_Iodide Free ¹³¹I⁻ Hippuran->Free_Iodide Benzoic_Acid o-Hydroxyhippuric Acid (Degradation Product) Hippuran->Benzoic_Acid Ascorbic_Acid Ascorbic Acid (Stabilizer) Ascorbic_Acid->OH_radical scavenges

Caption: Radiolytic degradation of Hippuran and the protective role of stabilizers.
Part 2: Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for free iodide in a clinical Hippuran preparation?

A: The limits for radiochemical purity are defined by major pharmacopoeias. While specific limits for free iodide alone are sometimes given, it is often included under a general limit for all radiochemical impurities.

Pharmacopoeia Product Limit for Radiochemical Impurities (including free iodide) Reference
United States Pharmacopeia (USP) Iodohippurate Sodium I 131 Injection≤ 3.0%[13]
United States Pharmacopeia (USP) Iodohippurate Sodium I 123 Injection≤ 3.0%[10]
European Association of Nuclear Medicine (EANM) Guidelines 123I-IodohippurateFree 123I-iodide: ≤ 2.0%[15]

Note: Always refer to the specific product's Summary of Product Characteristics (SmPC) or package insert for the official release specifications.

Q2: What is the best analytical method to determine radiochemical purity and quantify free iodide?

A: Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for routine quality control of Hippuran.[2][7][16] It provides excellent separation of Hippuran from free iodide and other potential impurities like o-iodobenzoic acid.[7]

Method Principle Advantages Disadvantages
Thin-Layer/Paper Chromatography (TLC/PC) Differential migration of components on a stationary phase (e.g., silica gel, paper) based on polarity and interaction with the mobile phase.Fast, simple, inexpensive, good separation of iodide.Resolution may be lower than HPLC; requires careful technique for quantification.
High-Performance Liquid Chromatography (HPLC) High-resolution separation on a packed column with detection by UV and radioactivity detectors.High resolution and sensitivity, excellent quantification, can identify multiple impurities.Slower, more expensive equipment, requires more complex method development.
Solid-Phase Extraction (SPE) Cartridge Separation based on affinity for a solid sorbent. Can be used for a quick check.Very fast, simple.Primarily a purification or qualitative check, not a precise quantitative method.

For a detailed, validated QC protocol, see "Protocol 1" in the next section.

Q3: My purification method using an anion-exchange cartridge is not effectively removing free iodide. What should I check?

A: Anion-exchange chromatography is a robust method for capturing negatively charged iodide ions (I⁻) while allowing the less-charged Hippuran molecule to pass through.[17][18] Failure usually points to a procedural or material issue.

  • Check Cartridge Compatibility and Integrity: Ensure you are using a strong-base anion exchange resin.[18][19] Verify that the cartridge has not expired and has been stored correctly. Pre-conditioning the cartridge according to the manufacturer's instructions is critical for proper function.

  • Verify Sample pH: The pH of your Hippuran solution can affect the charge of both the iodide and the resin.[17] For most strong-base anion exchangers, performance is optimal in a neutral to slightly acidic pH range (pH 3-7).[17] Highly alkaline conditions can deprotonate the resin and reduce its binding capacity.[17]

  • Optimize Flow Rate: Passing the solution through the cartridge too quickly reduces the residence time, preventing efficient binding of the iodide to the resin. Use a slow, steady flow rate.

  • Avoid Overloading: Every cartridge has a finite binding capacity.[17] Ensure the total amount of iodide (radioactive and non-radioactive carrier) does not exceed the cartridge's specified limit.

Part 3: Protocols & Data
Protocol 1: Standardized TLC Method for Free Iodide Quantification

This protocol is based on common pharmacopoeial methods for determining the radiochemical purity of radioiodinated Hippuran.[13][15]

Materials:

  • Chromatography paper or ITLC-SG strips (2 cm x 15 cm)

  • Developing tank

  • Mobile Phase: Toluene:Butanol:Glacial Acetic Acid:Water (80:20:4:1 v/v/v/v)[15]

  • Spotting capillaries

  • Radio-TLC scanner or a gamma counter for quantifying strip segments

Procedure:

  • Prepare the Developing Tank: Pour the mobile phase into the developing tank to a depth of approximately 1 cm. Cover the tank and allow the atmosphere to saturate for at least 15 minutes.

  • Prepare the TLC Strip: Using a pencil, gently draw a faint origin line 2 cm from the bottom of the strip. Mark a solvent front line 1 cm from the top.

  • Spot the Sample: Carefully spot 1-2 µL of the Hippuran preparation onto the center of the origin line. Allow the spot to dry completely.

  • Develop the Chromatogram: Place the spotted strip into the saturated tank, ensuring the origin spot is above the solvent level. Close the tank and allow the mobile phase to ascend until it reaches the solvent front line (approx. 75 minutes).[15]

  • Dry and Analyze: Remove the strip from the tank and allow it to dry completely in a ventilated area.

  • Determine Radioactivity Distribution:

    • Expected Rf Values:

      • Free Iodide (I⁻): Remains at the origin (Rf ≈ 0).[15]

      • Hippuran: Migrates with the solvent front (Rf ≈ 0.8 - 1.0).

      • o-Iodobenzoic Acid (impurity): Migrates between the origin and the solvent front.[15]

    • Quantification: Scan the strip using a radio-TLC scanner. Alternatively, cut the strip into 1 cm segments, measure the radioactivity of each segment in a gamma counter, and calculate the percentage of activity at the origin.

Calculation: % Free Iodide = (Counts at Origin / Total Counts on Strip) * 100

System Validation: The method must be validated to ensure it can adequately separate the product from its key impurities. The sum of all radioactive species should not be less than 97% of the total radioactivity applied to the strip.

Protocol 2: Emergency Purification of a Hippuran Batch with a Strong Anion-Exchange (SAX) SPE Cartridge

This protocol can be used to salvage a preparation that fails QC for high free iodide.

Materials:

  • Strong Anion-Exchange (SAX) SPE Cartridge (e.g., quaternary ammonium type)

  • Syringes

  • Conditioning Solvents (e.g., Ethanol, Water for Injection)

  • Sterile, pyrogen-free collection vial

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of ethanol through the SAX cartridge.

    • Pass 10 mL of sterile Water for Injection through the cartridge to rinse. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Draw the Hippuran preparation into a syringe.

    • Attach the syringe to the conditioned SAX cartridge.

    • Slowly and steadily push the solution through the cartridge at a rate of approximately 1 drop per second.

  • Elution and Collection:

    • Collect the eluate (the purified Hippuran solution) in a sterile collection vial. The negatively charged free iodide will be retained on the positively charged resin.[17][18]

  • Post-Purification QC:

    • Re-test the purified eluate for radiochemical purity using the TLC method described in Protocol 1 to confirm the successful removal of free iodide.

    • Perform a sterility test on the final product.

References

Technical Support Center: Overcoming Poor Resolution in 2-Iodohippuric Acid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Iodohippuric acid chromatography. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common resolution challenges encountered during the analysis of this important compound. This compound, and its radiolabeled forms, are critical for renal function studies and diagnostic imaging.[1][2] Achieving optimal chromatographic resolution is paramount for accurate quantification and reliable data.

This resource provides in-depth, experience-based insights and actionable protocols to address specific issues you may face in the laboratory.

Troubleshooting Guide: A Symptom-Based Approach

Poor resolution in chromatography can manifest in several ways, including peak tailing, peak fronting, and the co-elution of analytes. Below, we address these common symptoms with a systematic approach to diagnosis and resolution.

Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front, is a frequent issue when analyzing acidic compounds like this compound. This phenomenon often points to secondary interactions between the analyte and the stationary phase.[3]

Primary Cause: Silanol Interactions

In reversed-phase chromatography, the silica-based stationary phase can have residual acidic silanol groups.[3] If the mobile phase pH is not sufficiently low, these silanol groups can become ionized and interact with polar functional groups on your analyte, leading to peak tailing.[3]

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: this compound is an acidic compound. To ensure it is in a single, non-ionized form and to suppress the ionization of residual silanols on the column, it is crucial to lower the mobile phase pH.[4][5] A good starting point is to adjust the pH to be at least 2 units below the pKa of this compound.[4]

    • Action: Add a small amount of an acidifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) to your mobile phase. A concentration of 0.1% (v/v) is typically effective.

    • Rationale: By operating at a lower pH, you protonate the silanol groups on the stationary phase, minimizing unwanted secondary polar interactions.[3] This leads to a more uniform interaction between the analyte and the stationary phase, resulting in a symmetrical peak.

  • Column Selection: Not all C18 columns are created equal. The type of silica, bonding chemistry, and end-capping can significantly impact performance.

    • Action: If pH adjustment is insufficient, consider using a column with high-density bonding and thorough end-capping.[3][6] Modern columns are often designed to minimize silanol activity.

    • Rationale: End-capping chemically blocks the residual silanol groups, reducing their availability for secondary interactions.[3][6]

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Action: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them.

    • Rationale: If the peak shape improves with dilution, it indicates that you were overloading the column. Determine the optimal concentration that provides a good signal without compromising peak shape.

Q2: I'm observing peak fronting for my this compound peak. What does this indicate?

Peak fronting, the inverse of tailing where the first half of the peak is broad, is less common but still a significant issue.

Primary Causes:

  • Column Overload: Similar to peak tailing, injecting a sample that is too concentrated can lead to peak fronting.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, or if the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[7]

Step-by-Step Troubleshooting Protocol:

  • Reduce Sample Concentration: As with peak tailing, the first step is to rule out column overload.

    • Action: Dilute your sample and reinject.

    • Rationale: A noticeable improvement in peak shape upon dilution is a strong indicator of column overload.

  • Injection Solvent Compatibility: The composition of the solvent used to dissolve your sample is critical.

    • Action: Whenever possible, dissolve and inject your sample in the initial mobile phase.[7] If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.

    • Rationale: Injecting a large volume of a solvent stronger than the mobile phase can cause the analyte band to spread prematurely on the column, leading to a fronting peak.[7]

Q3: My this compound peak is co-eluting with an impurity. How can I improve the separation?

Co-elution, where two or more compounds are not fully separated, is a direct indication of insufficient resolution. Resolution can be improved by increasing column efficiency, optimizing selectivity, or adjusting the retention factor.[8]

Systematic Approach to Improving Resolution:

Caption: Systematic workflow for troubleshooting poor resolution.

  • Optimize Mobile Phase Selectivity:

    • Action 1: Adjust Organic Modifier Ratio: In reversed-phase chromatography, altering the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is the first step. A lower percentage of organic solvent will generally increase retention and may improve resolution.

    • Action 2: Change Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.[6]

    • Action 3: pH Adjustment: As discussed for peak tailing, modifying the pH can alter the ionization state of both the this compound and potential impurities, which can significantly impact their retention times and improve separation.[5]

  • Enhance Column Efficiency:

    • Action 1: Use a Longer Column: Increasing the column length provides more theoretical plates, which can lead to better separation.[6]

    • Action 2: Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., sub-2 µm) offer higher efficiency and can significantly improve resolution.[6]

    • Action 3: Lower the Flow Rate: Reducing the flow rate can give more time for the analytes to interact with the stationary phase, often leading to sharper peaks and better separation, though at the cost of longer run times.[9]

  • Consider a Different Stationary Phase:

    • Action: If optimizing the mobile phase on a C18 column is not sufficient, consider a different stationary phase. For example, a phenyl-hexyl column might offer different selectivity due to pi-pi interactions. A C8 column could also provide different retention characteristics.[10][11]

Data Summary for Method Optimization:

ParameterInitial Condition (Example)Optimized Condition (Example)Rationale for Change
Column C18, 150 x 4.6 mm, 5 µmC18, 250 x 4.6 mm, 5 µmIncreased column length for higher efficiency.
Mobile Phase 50:50 ACN:Water40:60 ACN:0.1% Formic Acid in WaterReduced organic content to increase retention and added acid to improve peak shape.
Flow Rate 1.0 mL/min0.8 mL/minLower flow rate to improve peak separation.
Temperature Ambient30 °CControlled temperature for better reproducibility.

Frequently Asked Questions (FAQs)

Q: What is a good starting mobile phase for this compound analysis?

A: A common starting point for hippuric acid and its derivatives is a reversed-phase C18 column with a mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an acidified aqueous phase.[11][12] A typical initial mobile phase could be a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic or acetic acid to adjust the pH to around 2.5-3.0.[11]

Q: Can I use a C8 column instead of a C18 for this compound analysis?

A: Yes, a C8 column can be a suitable alternative. C8 columns are less retentive than C18 columns, which will result in shorter analysis times.[11][13] Whether this is advantageous depends on the complexity of your sample matrix and the need to separate this compound from other components. For some applications, the reduced retention of a C8 column has been shown to be just as effective as a C18 column while significantly shortening the run time.[11][13]

Q: How do I prevent column degradation when working with acidic mobile phases?

A: While acidic mobile phases are beneficial for analyzing acidic compounds, they can be harsh on the silica-based stationary phase over time.[5] To prolong column life, always use high-purity solvents and reagents, and consider using a guard column to protect your analytical column from strongly retained impurities.[14][15] Additionally, ensure your column is rated for use at the pH you are operating at. Most modern silica columns are stable in a pH range of 2 to 8.[5]

Q: My baseline is noisy. Could this be affecting my resolution?

A: A noisy baseline can indeed make it difficult to accurately integrate peaks, which can affect the perceived resolution and the accuracy of your quantification. A noisy baseline can be caused by several factors, including a contaminated mobile phase, a failing detector lamp, or air bubbles in the system.[16] Systematically check for leaks, degas your mobile phase thoroughly, and if the problem persists, you may need to clean the system or replace detector components.

Q: Could my sample preparation be the cause of poor resolution?

A: Absolutely. Inadequate sample clean-up can introduce interfering compounds from the sample matrix that co-elute with your analyte of interest.[3][6] This can manifest as broad peaks, shoulders, or completely unresolved peaks. Implementing a sample clean-up procedure, such as solid-phase extraction (SPE), can remove these interferences and significantly improve your chromatography.[3]

References

Technical Support Center: Optimizing 2-Iodohippuric Acid Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2-Iodohippuric acid (OIH) radiolabeling. As a foundational radiopharmaceutical for dynamic renal function studies, the successful and consistent labeling of OIH is paramount for accurate clinical results.[1] This guide is designed for researchers and radiochemists to navigate the nuances of the labeling reaction, with a specific focus on the critical impact of pH. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.

Part 1: The "Why" - Understanding the Reaction Mechanism

Before troubleshooting, it's essential to understand the chemistry at play. The radioiodination of a precursor to form this compound is a classic example of an electrophilic aromatic substitution.[2][3]

Q: What is the fundamental chemical reaction for labeling OIH?

A: The process involves converting radioiodide (I⁻), which is a nucleophile, into a potent electrophilic iodine species (often represented as I⁺). This is achieved using an oxidizing agent. The electron-rich aromatic ring of the hippuric acid precursor then attacks this electrophilic iodine, resulting in the substitution of a hydrogen atom with the radioiodine isotope. The efficiency of both the oxidation step and the substitution step is highly dependent on the reaction conditions, most notably pH.[2]

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Substitution NaI Radioiodide (NaI) I_plus Electrophilic Iodine (I⁺) (Reactive Species) NaI->I_plus Oxidation Oxidant Oxidizing Agent (e.g., Iodogen, Chloramine-T) I_plus_2 I⁺ I_plus->I_plus_2 pH Dependent Precursor Hippuran Precursor OIH Labeled this compound (I-OIH) Precursor->OIH Electrophilic Attack

Caption: General mechanism of electrophilic radioiodination.
Part 2: The Core Issue - pH Optimization and Control

The pH of the reaction medium is arguably the most critical parameter to control for achieving high radiochemical yield and purity.

Q: What is the optimal pH for the this compound labeling reaction, and why?

A: There is no single universal optimal pH. The ideal pH is contingent on the specific labeling method and, most importantly, the oxidizing agent being used. Different oxidants have different pH optima for efficiently converting iodide to its electrophilic form.

For instance, mild oxidizing agents like Iodogen generally perform best in a neutral to slightly alkaline environment, typically pH 7 to 8 .[2] In contrast, some isotope exchange methods may utilize a more acidic range of pH 4 to 6 . It is crucial to consult the literature or the specific kit's instructions for the recommended pH range. Deviating from this range is a primary cause of reaction failure.

Table 1: General Impact of pH on Reaction Parameters
pH RangePotential Effect on Oxidizing AgentImpact on Precursor StabilityOverall Expected Outcome
Strongly Acidic (pH < 4) May reduce the efficacy of some common oxidants.Potential for acid-catalyzed hydrolysis of the amide bond in the hippuran molecule over long reaction times.Low labeling efficiency, potential for increased impurities.[4]
Weakly Acidic (pH 4-6) Optimal for certain catalyst-driven or exchange labeling methods.[5]Generally stable.High yield if the method is specifically designed for this pH range.
Neutral to Weakly Basic (pH 7-8.5) Optimal range for many common oxidizing agents like Iodogen.[2]Generally stable.Often results in the highest radiochemical yield and purity.[2]
Strongly Basic (pH > 9) Can lead to the formation of inactive iodine species (e.g., iodate), reducing the availability of the electrophile.Risk of base-catalyzed hydrolysis.Decreased labeling efficiency and lower radiochemical purity.[4]
Part 3: Troubleshooting Guide for OIH Labeling

This section addresses the most common issues encountered during the this compound labeling process in a practical Q&A format.

Issue: Low Radiochemical Yield (RCY)

Q: My labeling efficiency for this compound is consistently low (<80%). I've checked my reagents. Could pH be the problem?

A: Absolutely. An incorrect pH is one of the most common and easiest-to-fix causes of low yield.[6] If the pH is outside the optimal range for your chosen oxidizing agent, the generation of the essential electrophilic iodine species will be inefficient, leading directly to a poor labeling yield.

Follow this troubleshooting workflow to diagnose the issue:

G Start Start: Low RCY Observed Check_pH 1. Verify pH of Reaction Mixture (Use calibrated micro pH probe) Start->Check_pH pH_Correct Is pH within optimal range? Check_pH->pH_Correct Adjust_pH Adjust pH with dilute buffer (e.g., phosphate buffer) pH_Correct->Adjust_pH No pH_OK 2. Check Buffer Integrity pH_Correct->pH_OK Yes Re_run Re-run Labeling Reaction Adjust_pH->Re_run Success Problem Solved Re_run->Success Buffer_OK Is the buffer expired? Was it prepared correctly? pH_OK->Buffer_OK Prepare_Buffer Prepare fresh buffer from stock Buffer_OK->Prepare_Buffer Yes/Unsure Check_Reagents 3. Investigate Other Parameters (Oxidant activity, precursor mass, etc.) Buffer_OK->Check_Reagents No Prepare_Buffer->Re_run

Caption: Troubleshooting workflow for low radiochemical yield.
Issue: Poor Radiochemical Purity (RCP)

Q: My final product shows a high percentage of free radioiodide impurity, even with a decent yield. How can pH cause this?

A: High levels of free radioiodide suggest that either the reaction did not proceed to completion or that the labeled product is unstable under the reaction or final formulation conditions.

  • Incomplete Reaction: If the pH is suboptimal, the reaction rate can be slow. If you stop the reaction too early, a significant amount of unreacted radioiodide will remain.

  • Product Instability: The final pH of the radiopharmaceutical solution is critical for its stability.[4] While the labeling reaction itself may have an optimum pH, the final product might require a different pH for storage to prevent de-iodination. For instance, some preparations of ¹³¹I-Hippuran are analyzed for stability using a mobile phase at pH 9, indicating stability at that pH.[7] If your final formulation is too acidic, it could promote the gradual release of the radioiodine from the aromatic ring. Good radiochemical purity is essential, as free iodide contributes to unnecessary radiation dose to the patient's thyroid.[8]

Q: I'm detecting radioiodinated o-iodobenzoic acid as an impurity. Is this related to pH?

A: This specific impurity is less likely to be a direct result of reaction pH and more often stems from the purity of the starting materials.[8] Labeled o-iodobenzoic acid can arise if the initial, non-radioactive o-iodohippuric acid precursor contains o-iodobenzoic acid as an impurity. However, extremely harsh pH conditions (either strongly acidic or basic) could potentially promote the hydrolysis of the amide bond in this compound, cleaving off the glycine and leaving o-iodobenzoic acid. This is generally a slower process but can be a contributing factor, especially if combined with high temperatures.[9]

Part 4: Experimental Protocols

Adherence to a validated protocol is key. Below is a generalized protocol for labeling and quality control, emphasizing pH-related steps.

Protocol 1: OIH Labeling via Iodogen Method (Example)
  • Preparation: Prepare a reaction vial coated with Iodogen by dissolving it in a volatile organic solvent, adding it to the vial, and evaporating the solvent under a gentle stream of nitrogen.

  • Buffer Addition: Add 500 µL of a 0.1 M phosphate buffer. (CRITICAL STEP) : Ensure this buffer is at the optimal pH, typically pH 7.5 for this method. Verify with a calibrated pH meter.

  • Precursor Addition: Add the o-iodohippuric acid precursor to the buffered vial.

  • Radioiodine Addition: Add the Na¹²³I or Na¹³¹I solution. (CRITICAL STEP) : Note the pH of the incoming radioiodide solution. If it is strongly basic or acidic, it may alter the final pH of the reaction mixture. Account for this by adjusting your starting buffer if necessary.

  • Reaction: Incubate at room temperature for 15-20 minutes with gentle agitation.

  • Quenching: Stop the reaction by removing the solution from the Iodogen-coated vial.

  • Final pH Adjustment & QC: Measure the pH of the final product. Adjust to a suitable pH for injection and stability if required. Proceed immediately to Radiochemical Purity (RCP) testing.

Protocol 2: Radiochemical Purity (RCP) Assessment by TLC

This is a simplified method to quickly assess the presence of free iodide.

  • Stationary Phase: Use a suitable TLC strip (e.g., Whatman 1 paper).[7]

  • Mobile Phase: Prepare a suitable solvent system. For example, a phosphate buffer at pH 9 has been used to separate impurities.[7]

  • Spotting: Carefully spot a small aliquot (~1-2 µL) of the final OIH product onto the origin of the TLC strip.

  • Development: Place the strip in a development chamber with the mobile phase, ensuring the origin is above the solvent line. Allow the solvent front to travel up the strip.

  • Analysis: After development, dry the strip and analyze it using a radio-TLC scanner.

    • Free Iodide (Impurity): Remains at the origin (Rf = 0).[8]

    • Labeled OIH (Product): Migrates to a characteristic Rf value (e.g., ~0.4).[8]

    • o-Iodobenzoic Acid (Impurity): Migrates near the solvent front (Rf ~0.8-0.9).[8]

  • Calculation: Calculate the RCP by integrating the peaks: RCP (%) = (Counts in OIH peak / Total Counts) x 100. The European Pharmacopoeia specifies limits, such as hippuran ≥95% and iodide ≤3%.[8]

References

Technical Support Center: Radio-labeled Hippuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with radio-labeled hippuran. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and best practices to ensure the integrity and stability of your radiopharmaceutical compounds by minimizing radiolysis.

Frequently Asked Questions (FAQs)

Q1: What is radiolysis and why is it a critical concern for my radio-labeled hippuran experiments?

A: Radiolysis is the process where ionizing radiation emitted by the radionuclide (e.g., Iodine-131) breaks down molecules in your preparation.[1][2] This occurs through two main pathways:

  • Direct Radiolysis: The radiation directly hits and cleaves chemical bonds within the hippuran molecule itself.

  • Indirect Radiolysis: This is the predominant and more concerning pathway. The radiation interacts with the solvent (almost always water), generating highly reactive free radicals like hydroxyl radicals (•OH), hydrogen atoms (H•), and solvated electrons (e aq−).[2][3] These radicals then attack and degrade the hippuran molecule.

This degradation compromises the radiochemical purity (RCP) of your product.[3][4] Instead of a solution containing primarily radio-labeled hippuran, you end up with a mixture that includes impurities like free radioiodide and radio-labeled o-iodobenzoic acid.[5][6][7] These impurities do not behave the same way in vivo, leading to inaccurate experimental data, particularly in renal function studies, and an increased radiation dose to non-target tissues like the thyroid.[6][7][8]

Q2: What are the primary factors that can accelerate the rate of radiolysis in my hippuran solution?

A: Several factors can significantly increase the rate of radiolytic decomposition. Understanding these is the first step toward mitigation:

  • High Radioactivity Concentration: A higher concentration of the radionuclide means a greater flux of ionizing radiation through the solution, leading to more extensive free radical formation and faster degradation of the hippuran.[1][9]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including the damaging reactions initiated by free radicals.[1] While some studies on specific formulations have shown stability at various temperatures, refrigerated storage is the standard recommendation to slow down degradation kinetics.[5][10][11]

  • Presence of Oxygen: Dissolved oxygen in the solution can enhance radiation-induced damage by forming highly reactive oxygen species.[1]

  • Extended Storage Time: The longer the preparation is stored, the greater the cumulative radiation dose it receives, resulting in a progressive decrease in radiochemical purity.[5]

  • pH of the Solution: The pH can influence the stability of the hippuran molecule and the types of reactive species formed during water radiolysis.[1]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My radiochemical purity (RCP) is rapidly declining, showing a significant increase in free radioiodide.
Potential Cause Scientific Rationale & Troubleshooting Steps
Inadequate Storage Temperature Rationale: Storing radio-labeled hippuran at room temperature or even in poorly regulated refrigerators accelerates the degradation process.[1][10][12][13][14] Solution: 1. Verify Storage Conditions: Ensure your preparation is stored in a refrigerator, ideally between 2-8°C, and protected from light, as specified by most manufacturers.[5] 2. Monitor Temperature: Use a calibrated thermometer to regularly check the storage temperature. Avoid storing vials in the refrigerator door where temperatures fluctuate.
Absence of Radical Scavengers Rationale: Without scavengers, the free radicals generated by radiolysis are free to attack the hippuran molecule, cleaving the iodine-carbon bond.[3] Solution: 1. Incorporate a Scavenger: If your formulation allows, the addition of a radical scavenger is highly effective. Ethanol and ascorbic acid are commonly used and well-established agents for this purpose.[3][9][15] 2. Consult Formulation Guidelines: Always ensure that any added scavenger is compatible with your specific hippuran preparation and intended application.
Problem 2: I'm observing an unknown radiochemical impurity peak during my analysis, distinct from free iodide and hippuran.
Potential Cause Scientific Rationale & Troubleshooting Steps
Formation of o-iodobenzoic acid Rationale: Besides the cleavage of the radioiodine, another common degradation pathway is the breakdown of the hippuran molecule itself, forming radio-labeled o-iodobenzoic acid.[5][6][7] This impurity has different biological clearance characteristics and can skew experimental results.[7] Solution: 1. Analytical Confirmation: Use a validated chromatographic method (TLC or HPLC) with appropriate standards to confirm the identity of the impurity peak as o-iodobenzoic acid.[5][7][16] 2. Implement Preventative Measures: The strategies to prevent this are the same as for preventing free iodide formation: strict temperature control and the potential use of antioxidants to protect the entire molecular structure.[1][3]
High Specific Activity Rationale: Preparations with very high specific activity (a large amount of radioactivity per unit mass of hippuran) are more susceptible to radiolysis because each hippuran molecule is in closer proximity to radioactive decay events.[9] Solution: 1. Use Fresh Preparations: Whenever possible, use freshly prepared radio-labeled hippuran to minimize the time for degradation to occur. 2. Dilution (If Applicable): If your experimental design permits, diluting the preparation with a suitable buffer just before use can reduce the effective radiation dose to the hippuran molecules.

Visualizing the Problem: The Radiolysis Pathway

The following diagram illustrates the central role of water in indirect radiolysis and how it leads to the degradation of radio-labeled hippuran.

Radiolysis_Pathway cluster_0 Radiation Interaction cluster_1 Free Radical Formation cluster_2 Molecular Degradation Rad Ionizing Radiation (from I-131) H2O H₂O (Solvent) Rad->H2O Energy Transfer Radicals Reactive Species (•OH, H•, e aq⁻) H2O->Radicals Water Radiolysis Hippuran Radio-labeled Hippuran Radicals->Hippuran Radical Attack Impurities Radiolytic Impurities (Free Radioiodide, o-iodobenzoic acid) Hippuran->Impurities Degradation

Caption: The process of indirect radiolysis in an aqueous solution of radio-labeled hippuran.

Experimental Protocols for Minimizing Radiolysis

Adherence to strict protocols during handling and storage is paramount for preserving the radiochemical purity of your hippuran.

Protocol 1: Optimal Storage and Handling of Radio-labeled Hippuran
  • Receipt and Inspection: Upon receiving the vial, perform a visual inspection. Note that radiation can cause the glass to darken over time; this is normal and does not necessarily indicate product degradation.[17]

  • Immediate Storage: Immediately place the vial in a refrigerator maintained at 2-8°C . The storage area should be secure and designated for radioactive materials.[5][17]

  • Radiation Shielding: Store the vial within an appropriate lead container to minimize radiation exposure to personnel and to reduce the radiation field in the storage area.[17][18]

  • Light Protection: Keep the vial in its original packaging or use an amber vial to protect the contents from light, which can contribute to degradation.[5]

  • Aseptic Technique: When withdrawing a dose, use a sterile syringe and needle. Work in a clean, designated area, such as a laminar flow hood or an isolator, to prevent microbial contamination.[19]

  • Minimize Handling Time: Plan your work to minimize the time the vial is out of shielded storage. This reduces both personnel exposure and the time the product is at room temperature.[18]

Protocol 2: Quality Control Assessment of Radiochemical Purity

This protocol outlines a standard method for determining the percentage of free radioiodide using thin-layer chromatography (TLC).

Materials:

  • TLC strips (e.g., silica gel)

  • Developing solvent (e.g., a mixture as recommended by the manufacturer)

  • Developing tank

  • Radiation detector suitable for gamma emitters (e.g., gamma counter, TLC scanner)

Procedure:

  • Spotting: Carefully spot a small, known volume of the radio-labeled hippuran solution approximately 1-2 cm from the bottom of the TLC strip.

  • Development: Place the strip in the developing tank containing the solvent. Ensure the initial spot is above the solvent level. Allow the solvent to migrate up the strip until it is near the top.

  • Drying: Remove the strip from the tank and allow it to air dry completely in a ventilated area.

  • Analysis:

    • Using a radiation detector, determine the distribution of radioactivity along the strip.

    • Free radioiodide will remain at the origin (Rf = 0), while the radio-labeled hippuran will migrate with the solvent front to a characteristic Rf value (e.g., ~0.4, but this varies with the exact system).[5] o-iodobenzoic acid typically has a high Rf value, near the solvent front.[5]

  • Calculation: Calculate the percentage of each species by dividing the counts in its respective region by the total counts on the strip and multiplying by 100.

    • % Radiochemical Purity = (Counts for Hippuran Peak / Total Counts) x 100%

    • % Free Iodide = (Counts for Origin Peak / Total Counts) x 100%

The Role of Radical Scavengers: A Protective Mechanism

Radical scavengers, also known as antioxidants or quenchers, are compounds added to the formulation to protect the radiopharmaceutical from radiolytic decomposition.[3] They work by reacting with and neutralizing the damaging free radicals generated from water before they can attack the hippuran molecule.[3][20]

Scavenger_Mechanism Radicals Reactive Species (•OH, etc.) Hippuran Radio-labeled Hippuran Radicals->Hippuran Attacks Scavenger Radical Scavenger (e.g., Ascorbic Acid) Radicals->Scavenger Intercepts & Reacts Degradation Degradation Hippuran->Degradation Neutralized Neutralized Radical Scavenger->Neutralized

Caption: Mechanism of action for a radical scavenger in protecting radio-labeled hippuran.

Commonly Used Scavengers:

ScavengerTypical ConcentrationNotes
Ascorbic Acid (Vitamin C) Varies by formulationHighly effective hydroxyl radical scavenger.[3][15][20] Often used in combination with other stabilizers.[3]
Ethanol ~0.3% - 10% v/vA well-established and effective scavenger used in many radiopharmaceutical preparations.[3]
Gentisic Acid Varies by formulationAnother effective antioxidant used to prevent radiolytic degradation in various radiopharmaceuticals.[3]

Important Consideration: The choice and concentration of a scavenger must be carefully validated for each specific radiopharmaceutical to ensure it does not interfere with the labeling process or the biological activity of the compound.[3][9]

References

Technical Support Center: 2-Iodohippuric Acid Renal Scans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Iodohippuric acid (OIH) renal scans. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome common challenges and ensure the integrity of your experimental results.

Troubleshooting Guide: Artifacts in OIH Renal Scans

This section addresses specific artifacts that can compromise the quality and interpretation of your this compound renal scan data. Each issue is presented in a question-and-answer format, detailing the causes and providing actionable solutions.

Question 1: Why is there unexpected uptake in the thyroid and stomach, and how can I prevent it?

Answer:

Unexpected radiotracer activity in the thyroid and stomach is a classic indicator of free radioiodide contamination in your this compound preparation.[1][2] The stomach's mucosal cells and the thyroid's sodium-iodide symporter actively trap free iodide, leading to this artifactual distribution.[1] This not only obscures the view of the left kidney but also invalidates quantitative analysis, as the measured renal uptake will be artificially low.[3]

Causality and Prevention:

The bond between the iodine isotope (¹³¹I or ¹²³I) and the hippuran molecule can break down due to factors like improper storage, exposure to light, or suboptimal pH during preparation.[2]

Step-by-Step Troubleshooting Protocol:

  • Assess Radiochemical Purity: Before patient administration, the radiochemical purity (RCP) of your OIH preparation must be verified.[4][5] Thin-layer chromatography (TLC) is a standard method for this.[6][7][8] The acceptance limit for free radioiodide is typically less than 4%.[7][8]

  • Review Preparation and Storage: Ensure that the OIH kits are stored according to the manufacturer's instructions. The pH of the final preparation should be within the recommended range of 6.0 to 8.5 for ¹³¹I-OIH.[7]

  • Implement Quality Control: Regular quality control checks on your radiopharmaceutical preparations are mandatory to ensure they meet established standards before use.[4][5]

Question 2: The renogram shows a continuously rising curve with no excretion phase. What does this indicate and how should I proceed?

Answer:

A continuously rising renogram curve without a distinct excretory phase is a strong indicator of a urinary tract obstruction .[9][10] However, it can also be mimicked by severe dehydration, a full bladder causing backpressure, or a non-functioning kidney.

Causality and Troubleshooting Workflow:

The renogram plots the time-activity of the radiotracer within the kidney. A normal renogram has three phases: vascular transit, tubular uptake, and excretion. An obstruction physically blocks the outflow of urine, causing the radiotracer to accumulate in the renal pelvis, resulting in a continuously rising curve.[11]

Workflow for Investigating a Rising Renogram Curve

G start Rising Renogram Curve Observed check_hydration Verify Patient Hydration Status start->check_hydration check_bladder Assess Bladder Fullness check_hydration->check_bladder Adequate rehydrate Rehydrate Patient and Repeat Scan if Necessary check_hydration->rehydrate Inadequate diuretic_admin Administer Diuretic (e.g., Furosemide) check_bladder->diuretic_admin Empty void Have Patient Void and Acquire Post-Void Static Image check_bladder->void Full post_diuretic_imaging Acquire Post-Diuretic Images diuretic_admin->post_diuretic_imaging interpret_washout Interpret Washout Curve post_diuretic_imaging->interpret_washout obstruction Diagnosis: Obstruction Likely interpret_washout->obstruction Poor/No Washout non_obstructive Diagnosis: Non-Obstructive Dilation interpret_washout->non_obstructive Prompt Washout void->check_bladder

Caption: Troubleshooting workflow for a rising renogram curve.

Detailed Steps:

  • Verify Patient Hydration: Dehydration can significantly delay radiotracer excretion and mimic an obstructive pattern.[10] Ensure the patient was well-hydrated before the scan, typically with 5-10 mL/kg of oral fluids 30-60 minutes prior.[12][13]

  • Check for Bladder Fullness: A full bladder can cause reflux and delayed upper tract emptying.[14] A post-void static image should be acquired to see if drainage improves.[15]

  • Administer a Diuretic: If hydration and bladder emptying are ruled out as causes, administering a diuretic like furosemide is the next step.[10][16] This is the basis of diuretic renography.

    • Prompt Washout: If the tracer washes out quickly after the diuretic, it suggests a non-obstructive dilation (a "reservoir effect").[17]

    • No or Poor Washout: If the tracer remains in the collecting system, it confirms a mechanical obstruction.[9]

Question 3: Why does the kidney appear smaller or have a distorted shape in the images?

Answer:

Apparent changes in kidney size or shape can be caused by several factors, including patient positioning, kidney mobility (ptosis), and the presence of overlying structures.

Common Causes and Solutions:

Artifact CauseExplanationTroubleshooting/Prevention
Patient Movement Motion during the scan can blur the kidney outlines, making them appear distorted or ill-defined.Instruct the patient to remain as still as possible. Use immobilization devices if necessary, especially for pediatric patients.
Renal Ptosis (Mobile Kidney) Kidneys can move downwards when a patient is in an upright position. If imaging is performed in different positions (e.g., supine vs. upright), the kidney's orientation to the camera changes, which can foreshorten its appearance.[1]For consistent assessment of renal size, always perform imaging in the same patient position, preferably prone or supine.[1]
Incorrect Collimator Using a low-energy collimator with a high-energy isotope like ¹³¹I (364 keV) will result in septal penetration, leading to image degradation and loss of resolution.[1][18]Always match the collimator to the energy of the radionuclide being used. For ¹³¹I-OIH, a high-energy collimator is required. For ¹²³I-OIH (159 keV), a low-energy, high-resolution (LEHR) collimator is appropriate.[18]
Overlying Organ Activity In cases of severe renal impairment, there can be increased hepatobiliary excretion of OIH, causing the liver to be visualized, which may obscure the right kidney.[1][8]Delayed imaging may help differentiate liver from kidney activity as the tracer clears from the liver.

Frequently Asked Questions (FAQs)

1. What is the role of patient hydration in OIH renal scans? Proper hydration is critical for a diagnostic quality scan.[19] Good hydration ensures a high urine flow rate, which is necessary for the prompt transit of the radiotracer through the kidneys. Dehydration can cause delayed parenchymal transit and excretion, potentially being misinterpreted as renal dysfunction or obstruction.[10] The standard recommendation is for patients to drink 5-10 mL/kg of water 30-60 minutes before the scan.[12][13]

2. Should patients stop any medications before their scan? Yes, certain medications can interfere with the results. Diuretics should be withheld on the morning of the examination to ensure the kidneys respond appropriately to the administered diuretic during the scan.[9][12] Antihypertensive medications like ACE inhibitors may also need to be stopped, particularly if the scan is for evaluating renovascular hypertension.[13]

3. What is the difference between using ¹³¹I-OIH and ¹²³I-OIH? The choice of iodine isotope affects image quality and radiation dose.

Feature¹³¹I-OIH¹²³I-OIH
Gamma Energy 364 keV (high)[18]159 keV (optimal for gamma cameras)[18]
Image Quality Poorer resolution due to high energy[11]High-quality images[20]
Radiation Dose Higher, due to beta particle emission and longer half-life (8 days)[18]Lower, due to shorter half-life (13 hours) and no beta emission[18]
Availability More widely availableLess available and more expensive due to cyclotron production[18]

Due to its superior imaging characteristics and lower radiation dose, ¹²³I-OIH is generally preferred when available.[18][20]

4. How is a diuretic administered during the scan, and why? A diuretic, most commonly furosemide, is administered intravenously to differentiate between a mechanical obstruction and a non-obstructive, dilated collecting system.[12][16] By increasing urine flow, a dilated but unobstructed system will show a rapid washout of the radiotracer. An obstructed system will fail to wash out.[17] The timing of the furosemide injection can vary (e.g., 20 minutes after the tracer, known as the F+20 protocol).[13] The standard adult dose is 40 mg, but this may be increased in patients with impaired renal function.[15]

5. What are the key quality control tests for this compound? The most critical quality control test is for radiochemical purity . This ensures that the radioiodine is bound to the hippuran molecule and is not present as free iodide.[3][5] This is typically performed using thin-layer chromatography (TLC).[6][7] The final product should also be visually inspected for any particulate matter and its pH should be verified to be within the acceptable range.[2]

References

Technical Support Center: Interference of Drugs with 123I-Iodohippurate Uptake

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the interference of drugs with 123I-iodohippurate uptake assays and imaging studies. Our goal is to equip you with the scientific rationale and practical steps to anticipate, identify, and mitigate potential drug-induced artifacts in your experiments, ensuring the integrity and accuracy of your data.

Troubleshooting Guide: A Mechanistic Approach

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific principles.

Question 1: We observed significantly reduced or absent 123I-iodohippurate uptake in our in vivo renal imaging study. What are the potential causes and how can we troubleshoot this?

Answer:

Reduced 123I-iodohippurate uptake is a common issue that can often be traced back to pharmacological interference or physiological factors. Let's break down the troubleshooting process.

Immediate Plausibility Check:

First, rule out technical errors such as incorrect radiopharmaceutical preparation, dose administration, or equipment malfunction. Ensure that the gamma camera is properly calibrated and that the imaging protocol is appropriate for 123I.[1][2]

Underlying Mechanism of Uptake:

To understand potential interferences, it's crucial to recall the mechanism of 123I-iodohippurate renal clearance. Approximately 80% of its excretion is via active tubular secretion, with the remaining 20% through glomerular filtration.[3] The active secretion is a critical step mediated primarily by Organic Anion Transporters (OATs), specifically OAT1 and OAT3, located on the basolateral membrane of the proximal tubule cells.[4][5] These transporters are responsible for the uptake of 123I-iodohippurate from the blood into the tubular cells.

Experimental Workflow for Troubleshooting Reduced Uptake

Caption: Troubleshooting workflow for diminished 123I-iodohippurate uptake.

Common Culprits: A Table of Interfering Drugs

Many compounds can competitively inhibit OAT1 and OAT3, thereby reducing the uptake of 123I-iodohippurate. Below is a table summarizing common drug classes known to cause such interactions.

Drug ClassSpecific ExamplesMechanism of Interference
Anti-gout agents ProbenecidA classic competitive inhibitor of OATs, significantly decreasing the tubular secretion of organic anions like iodohippurate.[3][6][7][8]
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Ibuprofen, Diclofenac, NaproxenCompetitive inhibition of OAT1 and OAT3.[9][10]
Diuretics Furosemide, ThiazidesCan modify renal hemodynamics and compete for OAT transport.[3][11]
ACE Inhibitors Captopril, Enalapril, LisinoprilPrimarily affect renal hemodynamics, but some may also interact with OATs.[3][11]
Certain Antibiotics Penicillins, Cephalosporins, CiprofloxacinSubstrates and inhibitors of OATs, leading to competitive inhibition.[7][9]
Antivirals CidofovirA known substrate and potent inhibitor of OAT1.[9]
Iodinated Contrast Agents Diatrizoate, IothalamateCan induce tubulopathies and may compete for transport, reducing the extraction fraction of 123I-iodohippurate.[3][12]

Self-Validating Protocol for Suspected Drug Interference:

  • Thorough Medication Review: Before the study, obtain a complete list of all medications the subject is taking, including over-the-counter drugs.

  • Washout Period: If a potential interfering drug is identified and it is medically safe to do so, a washout period should be implemented before the 123I-iodohippurate administration. The duration of this period depends on the pharmacokinetic properties of the interfering drug.

  • Baseline and Post-Intervention Scans: If feasible and ethical, perform a baseline scan while the subject is on the medication and a second scan after the washout period. A significant increase in uptake in the second scan would confirm drug interference.

  • In Vitro Confirmation: For pre-clinical drug development, in vitro assays using cells expressing human OAT1 and OAT3 can be employed to directly assess the inhibitory potential of a new chemical entity on 123I-iodohippurate uptake.

Question 2: Our data shows a delayed time-to-peak uptake of 123I-iodohippurate. How do we interpret this finding?

Answer:

A delayed time-to-peak activity in a renogram can indicate a slower rate of uptake and/or excretion of 123I-iodohippurate. While this can be a sign of renal pathology, drug interference is also a significant consideration.

Causality of Delayed Peak:

The "peak" of the renogram curve represents the point at which the rate of radiotracer delivery and uptake by the kidney equals its rate of excretion into the collecting system. A delay in reaching this peak suggests a blunted uptake phase.

Investigative Steps:

  • Analyze the Entire Renogram Curve: Look at the shape of the uptake phase (Phase 2). A less steep slope is indicative of reduced extraction efficiency, which can be caused by competitive inhibition from other drugs.

  • Evaluate Excretory Phase (Phase 3): If the excretory phase is also prolonged, it could suggest an obstructive process. However, drugs that affect renal hemodynamics, such as ACE inhibitors or diuretics, can also alter the excretion pattern.[3]

  • Consider Non-Competitive Inhibition: While competitive inhibition is common, some drugs may act as non-competitive inhibitors of OATs, which would slow down the transport process without necessarily being a substrate themselves.

  • Hydration Status: Poor hydration can lead to a more sluggish transit of the radiotracer through the tubules, potentially delaying the peak.[2]

Signaling Pathway of 123I-Iodohippurate Uptake and Points of Drug Interference

G cluster_0 Blood Vessel cluster_1 Proximal Tubule Cell cluster_2 Tubular Lumen (Urine) cluster_3 Point of Interference Blood 123I-Iodohippurate Other Drugs (e.g., Probenecid, NSAIDs) OAT Basolateral Membrane OAT1/OAT3 Transporter Apical Membrane Blood->OAT:f1 Uptake into cell Lumen Excretion OAT:f2->Lumen Secretion into lumen Interference Drugs competitively inhibit OAT1/OAT3, reducing 123I-Iodohippurate uptake Interference->OAT:f1

Caption: Drug interference at the OAT1/OAT3 transporters in the renal proximal tubule.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which drugs interfere with 123I-iodohippurate uptake?

The primary mechanism is competitive inhibition of the Organic Anion Transporters (OATs), particularly OAT1 and OAT3, located on the basolateral membrane of renal proximal tubule cells.[4][5] Since 123I-iodohippurate is a substrate for these transporters, other drugs that are also substrates or inhibitors can compete for binding, thereby reducing the efficiency of 123I-iodohippurate uptake from the blood into the tubular cells.

Q2: Is it necessary to discontinue all medications before a 123I-iodohippurate scan?

Not all medications need to be discontinued. However, a careful review of the patient's or research subject's medication list is essential. Drugs known to significantly interact with OATs, such as probenecid, NSAIDs, and certain diuretics and antibiotics, should be considered for temporary discontinuation if clinically appropriate.[3][10] The decision to stop a medication should always be made in consultation with a qualified clinician.

Q3: How long should a washout period be for an interfering drug?

The washout period should ideally be at least five times the half-life of the interfering drug to ensure its complete elimination from the system. This can vary from hours to several days depending on the specific drug.

Q4: Can drug interactions affect the quantitative analysis of renal function using 123I-iodohippurate?

Q5: Are there any alternatives to 123I-iodohippurate for renal function studies that are less susceptible to drug interactions?

While 123I-iodohippurate is highly efficient for measuring ERPF, other radiotracers are available.[13] For instance, 99mTc-DTPA is cleared primarily by glomerular filtration and is therefore not significantly affected by drugs that inhibit tubular secretion. However, it is a measure of the glomerular filtration rate (GFR), not ERPF, and may be less sensitive in patients with poor renal function.[13] 99mTc-MAG3 is another agent cleared by tubular secretion and is also susceptible to OAT-mediated drug interactions.[1][2] The choice of radiopharmaceutical should be guided by the specific clinical or research question.

References

Technical Support Center: Stability-Indicating HPLC Method for 2-Iodohippuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide is designed to provide you with a comprehensive, field-tested framework for the development, validation, and troubleshooting of a stability-indicating HPLC method for 2-Iodohippuric acid. The methodologies herein are grounded in fundamental chromatographic principles and aligned with global regulatory expectations to ensure data integrity and scientific rigor.

Section 1: The Analytical Method - Protocol & Rationale

A robust analytical method is the foundation of any stability study. The following reversed-phase HPLC (RP-HPLC) method has been designed to provide optimal separation of this compound from its potential degradation products.

Experimental Protocol: Chromatographic Conditions

The selection of these parameters is causal. A C18 column is chosen for its hydrophobic stationary phase, which is ideal for retaining and separating moderately polar compounds like this compound. The mobile phase pH is set to 3.0, which is more than two pH units below the approximate pKa of the carboxylic acid group, ensuring the analyte is in its non-ionized form for better retention and symmetrical peak shape.[1] Acetonitrile is a common organic modifier providing good peak resolution, and detection at 228 nm is selected based on the UV absorbance maxima of the hippuric acid chromophore.[2][3]

ParameterRecommended Condition
HPLC System Quaternary Pump, Autosampler, Column Oven, PDA/UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 2.5-3.0)
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition Mobile Phase A : Mobile Phase B (75:25 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 228 nm
Injection Volume 10 µL
Diluent Mobile Phase

Section 2: Method Validation - Establishing Fitness for Purpose

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[4] For a stability-indicating method, the most critical validation parameter is specificity. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7]

Frequently Asked Questions (FAQs) on Method Validation

Q1: What is specificity and how do I prove it for this method? A1: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[7] To prove this, you must perform forced degradation studies (see Section 3). You will inject solutions of this compound that have been subjected to acid, base, oxidative, thermal, and photolytic stress. The method is considered specific if the main analyte peak is well-resolved from all degradation product peaks, and the peak purity analysis (using a PDA detector) shows no co-eluting peaks.[5]

Q2: What are the acceptance criteria for Linearity? A2: Linearity demonstrates a direct correlation between analyte concentration and the detector's signal response.[7] You should prepare at least five concentration levels, typically from 50% to 150% of the target assay concentration. The acceptance criterion is a correlation coefficient (R²) of ≥ 0.999.[8]

Q3: How are Accuracy and Precision evaluated? A3:

  • Accuracy is the closeness of the test results to the true value. It's evaluated by spiking a placebo with known concentrations of this compound (e.g., at 80%, 100%, and 120% of the target concentration) and calculating the percent recovery. The typical acceptance range for recovery is 98.0% to 102.0%.[4]

  • Precision measures the degree of scatter between a series of measurements. It is assessed at two levels:

    • Repeatability (Intra-day precision): Analyzing a minimum of six replicate samples at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeating the study on a different day, with a different analyst, or on a different instrument. The acceptance criterion for both is a Relative Standard Deviation (%RSD) of ≤ 2.0%.[7]

Q4: Why is solution stability important? A4: Evaluating the stability of your standard and sample solutions is crucial to ensure that the concentrations do not change during the analysis time.[4] If samples degrade in the autosampler vial before injection, the results will be inaccurate. You should test solution stability for a period that covers your typical analytical run time (e.g., 24-48 hours) at both room temperature and refrigerated conditions.

Section 3: Forced Degradation - The Core of a Stability-Indicating Method

Forced degradation, or stress testing, is essential for identifying the likely degradation products and demonstrating the method's ability to separate them from the active pharmaceutical ingredient (API).[9] This process provides insight into the degradation pathways of the molecule.[9]

Protocol: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the drug substance. You may need to adjust the duration or strength of the stressor to achieve this target.[9]

Stress ConditionReagent / ConditionProcedure
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)Reflux sample solution for 4 hours at 60°C. Cool and neutralize with an equivalent amount of 0.1 M NaOH.
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)Keep sample solution at room temperature for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl.[10]
Oxidative Degradation 3% Hydrogen Peroxide (H₂O₂)Keep sample solution at room temperature for 24 hours.[11]
Thermal Degradation Heat at 80°CStore solid drug substance in a hot air oven for 48 hours.
Photolytic Degradation UV & Visible LightExpose solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

After stressing, prepare the samples in the mobile phase diluent to the target concentration and analyze them alongside an unstressed control sample.

Section 4: Troubleshooting Guide

Even a robust method can encounter issues. This guide addresses common problems in a logical, cause-and-effect format.

Workflow Dev 1. Method Development (Select Column, Mobile Phase, etc.) Opt 2. Method Optimization (Fine-tune parameters for best resolution & peak shape) Dev->Opt Forced 3. Forced Degradation (Acid, Base, Peroxide, Heat, Light) Opt->Forced Valid 4. Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, Robustness) Forced->Valid Demonstrates Specificity Routine 5. Routine Analysis (Stability Samples, QC) Valid->Routine

References

Validation & Comparative

A Comparative Guide for Renal Imaging Agents: 2-Iodohippuric Acid (OIH) vs. 99mTc-MAG3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, data-driven comparison of two pivotal radiopharmaceuticals used in dynamic renal scintigraphy: 2-Iodohippuric acid (OIH) and Technetium-99m mercaptoacetyltriglycine (99mTc-MAG3). Designed for researchers, clinicians, and drug development professionals, this document delves into the underlying mechanisms, comparative performance, and practical application of these agents, moving beyond a simple recitation of facts to explain the causality behind their clinical utility and experimental application.

Introduction: The Evolution of Functional Renal Imaging

Dynamic renal scintigraphy, or renography, is a cornerstone of nuclear medicine for the functional assessment of the kidneys. It provides critical information on renal perfusion, tubular function, and urinary excretion, which is invaluable for diagnosing and managing a spectrum of nephro-urological disorders. The choice of radiopharmaceutical is paramount, as its pharmacokinetic properties dictate the physiological processes that can be accurately measured.

For decades, ortho-iodohippurate (OIH), typically labeled with Iodine-131, was the undisputed gold standard for measuring effective renal plasma flow (ERPF) due to its efficient extraction and secretion by the renal tubules.[1] However, the suboptimal imaging characteristics and high radiation burden of ¹³¹I-OIH spurred the development of a technetium-99m labeled alternative.[1][2] This led to the synthesis of ⁹⁹mTc-mercaptoacetyltriglycine (MAG3), a compound designed to emulate the renal handling of OIH while leveraging the superior physical properties of the ⁹⁹mTc radionuclide.[3] This guide will dissect the evidence that has established ⁹⁹mTc-MAG3 as the modern successor to OIH for routine clinical and research applications.

Physicochemical and Pharmacokinetic Profiles

The efficacy of a renal radiopharmaceutical is rooted in its chemical structure and subsequent biological handling.

This compound (Ortho-iodohippurate, OIH)

OIH is an analog of p-aminohippuric acid (PAH), the substance used for the most accurate measurement of renal plasma flow. Its renal clearance is characterized by approximately 20% glomerular filtration and 80% active secretion by the proximal tubules.[2] This efficient tubular extraction makes it an excellent agent for evaluating tubular function and quantifying ERPF.

The primary drawback of OIH lies in its radiolabel. Iodine-131, while historically significant, is a high-energy gamma emitter (364 keV) that also emits beta particles, resulting in a relatively high radiation dose to the patient and producing poor-quality images with standard gamma cameras.[1] While Iodine-123 offers better imaging properties, its cyclotron-based production and shorter half-life limit its widespread availability.

cluster_OIH This compound (OIH) OIH_structure

Figure 1: Chemical Structure of this compound.
⁹⁹mTc-mercaptoacetyltriglycine (⁹⁹mTc-MAG3)

⁹⁹mTc-MAG3 was engineered to be a dedicated renal tubular agent with the favorable imaging characteristics of Technetium-99m. The ⁹⁹mTc radionuclide offers a near-ideal 140 keV gamma photon for imaging, has a short 6-hour half-life, and is readily available from a ⁹⁹Mo/⁹⁹mTc generator, minimizing radiation exposure and maximizing image quality.[4]

Like OIH, ⁹⁹mTc-MAG3 is cleared predominantly by the kidneys. Its mechanism involves active transport into the proximal tubule cells via organic anion transporters (OAT1 and OAT3) on the basolateral membrane and subsequent secretion into the tubular lumen via multidrug resistance-associated proteins (MRP2 and MRP4) on the apical membrane.[5] This efficient tubular secretion pathway allows for high-quality visualization of renal function and drainage.[6]

cluster_MAG3 Technetium-99m MAG3 MAG3_structure

Figure 2: Chemical Structure of ⁹⁹mTc-MAG3.

Head-to-Head Performance: A Data-Driven Comparison

The transition from OIH to ⁹⁹mTc-MAG3 is supported by extensive comparative data. While their renal handling is analogous, key pharmacokinetic differences exist that influence their clinical application.

ParameterThis compound (OIH)⁹⁹mTc-MAG3Key Insights & Causality
Primary Clearance ~80% Tubular Secretion, ~20% Glomerular Filtration[2]>90% Tubular Secretion[6]Both are excellent tubular function agents. MAG3 has slightly less glomerular filtration.
Plasma Clearance Higher than MAG3Lower than OIH (Ratio ~0.57-0.61)[7][8]MAG3's higher plasma protein binding reduces the free fraction available for filtration and secretion, resulting in a lower overall plasma clearance rate.
Plasma Protein Binding ~61-71%[9][10]~86%[7]This is a critical differentiator. The high binding of MAG3 explains its lower clearance compared to OIH despite high extraction efficiency.
Extraction Fraction High (~85% of PAH)High (~60-70%)[2]Both are efficiently extracted from the blood during a single pass through the kidneys, enabling high-quality functional imaging.
Image Quality Poor (with ¹³¹I), Good (with ¹²³I)Excellent[11][12]The 140 keV gamma energy of ⁹⁹mTc is optimally suited for modern gamma cameras, providing higher resolution and better contrast than ¹³¹I-OIH, especially in patients with impaired renal function.[3][13]
Urinary Excretion RapidRapid (73% of dose at 30 min)[11][14]Both agents are rapidly excreted into the urine, allowing for robust assessment of the entire urinary tract from perfusion to drainage within a single study.
Hepatobiliary Excretion NegligibleMinimal (~3%), increases with renal insufficiency[2][15]A minor disadvantage of MAG3. In severe renal failure, liver and gallbladder activity may be seen, but it rarely interferes with diagnostic interpretation.[15]
Radiation Dosimetry Higher (especially with ¹³¹I)LowerThe absence of beta emission and the shorter half-life of ⁹⁹mTc significantly reduce the radiation dose to the patient compared to ¹³¹I-OIH.[16]

Experimental Protocol: Dynamic Renal Scintigraphy with ⁹⁹mTc-MAG3

Trustworthiness in scientific application stems from robust and reproducible protocols. The following is a standardized methodology for performing a ⁹⁹mTc-MAG3 renogram, a self-validating system for assessing renal function.

Step-by-Step Methodology
  • Patient Preparation (The "Why"):

    • Hydration: The patient must be well-hydrated to ensure adequate urine flow, which is crucial for distinguishing delayed transit from true obstruction. Oral (e.g., 500 mL of water 30-60 minutes prior) or intravenous hydration may be used.[4][17]

    • Voiding: The patient should empty their bladder immediately before the study begins. This prevents a full bladder from causing backpressure, which can mimic obstructive uropathy.[4]

    • Positioning: The patient is positioned supine with the gamma camera placed posteriorly to view the native kidneys. For transplanted kidneys, an anterior view is used.

  • Radiopharmaceutical Administration:

    • Dose: A typical adult dose is ~10 mCi (370 MBq) of ⁹⁹mTc-MAG3. Pediatric doses are weight-based (e.g., 0.15 mCi/kg).[18]

    • Injection: The dose is administered as a compact intravenous bolus followed by a saline flush. A good bolus is critical for accurately assessing the initial perfusion (flow) phase.

  • Image Acquisition:

    • Instrumentation: A large field-of-view gamma camera equipped with a low-energy, high-resolution (LEHR) collimator is used.

    • Energy Window: A 20% window is centered on the 140 keV photopeak of ⁹⁹mTc.

    • Dynamic Sequence: The acquisition is continuous and multiphasic:

      • Phase 1 (Flow/Perfusion): Acquired immediately upon injection. 2-second frames for 60 seconds (e.g., 30 frames). This phase assesses blood flow to the kidneys.

      • Phase 2 (Function/Excretion): Acquired immediately after the flow study. 30-second frames for 20-30 minutes (e.g., 40-60 frames).[18] This phase visualizes tracer uptake by the tubules, transit through the parenchyma, and excretion into the collecting systems.

      • Phase 3 (Post-Void): After the dynamic imaging, the patient is asked to void, and a final static image of the kidneys and bladder is taken to assess clearance from the upper urinary tracts.

  • Data Processing and Analysis:

    • Regions of Interest (ROIs): ROIs are drawn around the entire kidney and a background region (typically C-shaped, surrounding the lower pole of the kidney).[1]

    • Renogram Generation: Time-activity curves (renograms) are generated from the ROIs, plotting radioactivity against time.

    • Quantitative Analysis: Key parameters are calculated from the renogram:

      • Split Renal Function (SRF): The relative contribution of each kidney to total function, calculated from the uptake phase of the curve (typically 1-2.5 minutes).[1]

      • Time to Peak (Tmax): The time it takes for the kidney to reach maximum activity.

      • Half-Time (T1/2): The time it takes for activity to decrease to 50% of its peak value after diuretic administration (if performed), assessing drainage.

Workflow Visualization

Renal_Scintigraphy_Workflow Prep Patient Preparation (Hydration, Voiding) Position Patient Positioning (Supine, Posterior View) Prep->Position 1 Inject Bolus IV Injection (10 mCi ⁹⁹mTc-MAG3) Position->Inject 2 Acquire Dynamic Acquisition (Flow & Function Phases) Inject->Acquire 3 PostVoid Post-Void Static Image Acquire->PostVoid 4 Process Data Processing (Draw ROIs, Background Subtraction) Acquire->Process 5a PostVoid->Process 5b Analyze Quantitative Analysis (Generate Renograms, Calculate SRF) Process->Analyze 6 Report Interpretation & Report Analyze->Report 7

References

A Comparative Guide to ¹²³I-OIH and ⁹⁹ᵐTc-DTPA in Renal Function Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, clinicians, and professionals in drug development, the accurate assessment of renal function is paramount. Nuclear medicine techniques, employing radiopharmaceuticals, offer sensitive and quantitative insights into kidney physiology. This guide provides an in-depth, objective comparison of two key radiotracers: Iodine-123 ortho-iodohippurate (¹²³I-OIH) and Technetium-99m diethylenetriaminepentaacetic acid (⁹⁹ᵐTc-DTPA). We will delve into their fundamental properties, mechanisms of action, and performance characteristics, supported by experimental data, to empower you in selecting the optimal agent for your research or clinical needs.

Introduction: The Landscape of Renal Radiopharmaceuticals

The kidneys are dynamic organs responsible for filtering waste products from the blood and maintaining fluid and electrolyte balance. Renal scintigraphy is a functional imaging modality that provides a unique window into renal perfusion, glomerular filtration, and tubular secretion. The choice of radiopharmaceutical is critical and depends on the specific aspect of renal function being investigated. This guide focuses on a comparative analysis of a tubular secretion agent, ¹²³I-OIH, and a glomerular filtration agent, ⁹⁹ᵐTc-DTPA.

Physicochemical and Radiochemical Properties: A Tale of Two Tracers

The fundamental characteristics of a radiopharmaceutical dictate its biological behavior and imaging properties.

Property¹²³I-Ortho-iodohippurate (¹²³I-OIH)⁹⁹ᵐTc-Diethylenetriaminepentaacetic Acid (⁹⁹ᵐTc-DTPA)
Radionuclide Iodine-123 (¹²³I)Technetium-99m (⁹⁹ᵐTc)
Photon Energy 159 keV140 keV[1]
Physical Half-life 13.2 hours6 hours[1]
Chemical Structure An analog of p-aminohippuric acid (PAH)A chelate of DTPA and technetium

The near-optimal photon energy of both isotopes for gamma camera imaging is a key advantage. However, the shorter half-life of ⁹⁹ᵐTc allows for the administration of higher activities, potentially leading to better image quality, while minimizing the radiation dose to the patient compared to radioiodine compounds.

Mechanism of Renal Clearance: Glomerular Filtration vs. Tubular Secretion

The primary distinction between ⁹⁹ᵐTc-DTPA and ¹²³I-OIH lies in their mechanism of renal excretion. This fundamental difference determines the specific physiological parameter each tracer measures.

⁹⁹ᵐTc-DTPA: A Marker of Glomerular Filtration Rate (GFR)

⁹⁹ᵐTc-DTPA is a small molecule that is freely filtered by the glomerulus and is not significantly secreted or reabsorbed by the renal tubules.[1] This makes it a reliable agent for the measurement of the Glomerular Filtration Rate (GFR), a key indicator of overall renal function. The first-pass extraction of ⁹⁹ᵐTc-DTPA is approximately 20%, meaning that about one-fifth of the tracer delivered to the kidney is filtered in a single pass.[2]

¹²³I-OIH: A Measure of Effective Renal Plasma Flow (ERPF)

In contrast, ¹²³I-OIH is actively secreted by the proximal tubules, in a manner similar to p-aminohippuric acid (PAH). This active transport mechanism results in a much higher first-pass extraction fraction, typically around 85%. This high extraction efficiency makes ¹²³I-OIH an excellent agent for measuring Effective Renal Plasma Flow (ERPF), which reflects the volume of plasma cleared of the tracer per unit of time and is a sensitive indicator of renal perfusion and tubular function.

cluster_DTPA ⁹⁹ᵐTc-DTPA Clearance cluster_OIH ¹²³I-OIH Clearance Bloodstream_DTPA Bloodstream (⁹⁹ᵐTc-DTPA) Glomerulus_DTPA Glomerulus Bloodstream_DTPA->Glomerulus_DTPA Glomerular Filtration Tubule_DTPA Renal Tubule Glomerulus_DTPA->Tubule_DTPA Urine_DTPA Urine Tubule_DTPA->Urine_DTPA Bloodstream_OIH Bloodstream (¹²³I-OIH) Glomerulus_OIH Glomerulus Bloodstream_OIH->Glomerulus_OIH Minor Glomerular Filtration Tubule_OIH Renal Tubule Bloodstream_OIH->Tubule_OIH Active Tubular Secretion Glomerulus_OIH->Tubule_OIH Urine_OIH Urine Tubule_OIH->Urine_OIH

Renal clearance pathways of ⁹⁹ᵐTc-DTPA and ¹²³I-OIH.

Head-to-Head Performance Comparison

A direct comparison of these two agents reveals distinct advantages and disadvantages depending on the clinical or research question.

Plasma Protein Binding

The extent of plasma protein binding is a critical factor as only the unbound fraction of a drug is available for glomerular filtration.

  • ⁹⁹ᵐTc-DTPA: In vitro and in vivo studies have shown that the protein binding of ⁹⁹ᵐTc-DTPA is in the range of 10-13%.[3] Some studies have reported even lower in vivo protein binding of around 0.3% to 1.1%.

  • ¹²³I-OIH: The protein binding of ¹²³I-OIH is significantly higher, with reported values around 71%.

This lower protein binding of ⁹⁹ᵐTc-DTPA is a key characteristic that makes it suitable for GFR measurements.

Renal Clearance and Extraction Fraction

The efficiency of renal clearance is a major differentiator between the two tracers.

Parameter¹²³I-OIH⁹⁹ᵐTc-DTPA
Primary Clearance Mechanism Tubular SecretionGlomerular Filtration
Extraction Fraction ~85%~20%[2]

The higher extraction fraction of ¹²³I-OIH results in a more rapid clearance from the blood, providing a stronger signal from the kidneys relative to background activity, which can be advantageous in patients with impaired renal function.

Image Quality

While direct comparative studies on image quality are limited, inferences can be drawn from the physical properties and clearance characteristics. The higher photon flux achievable with ⁹⁹ᵐTc-DTPA, due to the ability to administer a higher dose, generally results in images with better statistical quality and higher resolution compared to ¹²³I-OIH.

Radiation Dosimetry

The radiation dose to the patient is a crucial consideration in nuclear medicine procedures.

RadiopharmaceuticalEffective Dose Equivalent (mSv/MBq)
⁹⁹ᵐTc-DTPA ~0.0054 (with 30-min voiding)
¹³¹I-OIH *~0.025 (with 30-min voiding)

Note: Dosimetry for ¹²³I-OIH is expected to be lower than for ¹³¹I-OIH due to the absence of beta emissions and a shorter half-life, but higher than ⁹⁹ᵐTc-DTPA.

The lower radiation burden associated with ⁹⁹ᵐTc-based agents is a significant advantage, particularly in pediatric populations and for serial studies.

Experimental Protocols: A Step-by-Step Guide to Renography

The following protocols are based on established guidelines from the Society of Nuclear Medicine and Molecular Imaging (SNMMI) and the European Association of Nuclear Medicine (EANM).

Patient Preparation
  • Hydration: Adequate hydration is crucial for a reliable renogram. Patients should be encouraged to drink water before the study.

  • Voiding: The patient should void immediately before the administration of the radiopharmaceutical to minimize bladder activity interference.

  • Medications: Certain medications, such as ACE inhibitors and diuretics, may need to be withheld depending on the clinical question.

⁹⁹ᵐTc-DTPA Renography Workflow

start Start patient_prep Patient Preparation (Hydration, Voiding) start->patient_prep iv_injection Intravenous Bolus Injection of ⁹⁹ᵐTc-DTPA patient_prep->iv_injection dynamic_acq Dynamic Image Acquisition (Posterior View, 20-30 min) iv_injection->dynamic_acq roi_drawing Region of Interest (ROI) Drawing (Kidneys, Bladder, Background) dynamic_acq->roi_drawing curve_gen Time-Activity Curve Generation (Renogram) roi_drawing->curve_gen gfr_calc GFR Calculation (e.g., Gates Method) curve_gen->gfr_calc end End gfr_calc->end

Workflow for a standard ⁹⁹ᵐTc-DTPA renogram.

Methodology:

  • Radiopharmaceutical Administration: An intravenous bolus injection of ⁹⁹ᵐTc-DTPA is administered.

  • Image Acquisition: Dynamic images are acquired using a gamma camera positioned posteriorly over the kidneys for 20-30 minutes.

  • Data Analysis:

    • Regions of interest (ROIs) are drawn around each kidney, the bladder, and a background region.

    • Time-activity curves (renograms) are generated, depicting the uptake and excretion of the tracer by each kidney.

    • The GFR can be calculated from the renal uptake of ⁹⁹ᵐTc-DTPA relative to the injected dose.

¹²³I-OIH Renography Protocol

The protocol for ¹²³I-OIH renography is similar to that of ⁹⁹ᵐTc-DTPA, with the primary difference being the radiopharmaceutical used.

Methodology:

  • Radiopharmaceutical Administration: An intravenous bolus injection of ¹²³I-OIH is administered.

  • Image Acquisition: Dynamic imaging is performed for 20-30 minutes.

  • Data Analysis:

    • ROIs are drawn, and renograms are generated as with ⁹⁹ᵐTc-DTPA.

    • The primary quantitative parameter derived is the ERPF, which is calculated from the clearance of ¹²³I-OIH from the plasma.

Conclusion: Selecting the Right Tool for the Job

Both ¹²³I-OIH and ⁹⁹ᵐTc-DTPA are valuable tools in the assessment of renal function, each providing unique and complementary information.

  • ⁹⁹ᵐTc-DTPA is the agent of choice for the accurate measurement of Glomerular Filtration Rate (GFR) . Its advantages include lower radiation dose, lower plasma protein binding, and the favorable imaging characteristics of ⁹⁹ᵐTc.

  • ¹²³I-OIH excels in the measurement of Effective Renal Plasma Flow (ERPF) due to its high extraction efficiency. It is particularly useful in assessing renal perfusion and tubular function, and may provide better quality images in patients with severely impaired renal function.

The selection between these two agents should be driven by the specific clinical or research question at hand. For a comprehensive evaluation of renal function, the use of both a filtration and a secretion agent may be warranted. As technology and our understanding of renal pathophysiology evolve, the informed selection of these powerful diagnostic tools will continue to be a cornerstone of nephrological research and practice.

References

A Guide to Orthogonal Purity Assessment: Cross-Validation of HPLC and TLC for 2-Iodohippuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the critical task of purity assessment of 2-Iodohippuric acid. As a compound frequently utilized in renal function studies and diagnostic imaging, often as a radiopharmaceutical, its purity is not merely a quality metric but a requisite for safety and efficacy.[1][2] We will move beyond procedural descriptions to explore the causal reasoning behind methodological choices, grounding our protocols in the principles of orthogonal validation and the rigorous standards of international guidelines.

The core philosophy of this guide is built upon the principle of orthogonal analytical methods.[3] In pharmaceutical analysis, relying on a single technique can introduce bias and potentially overlook certain impurities. By employing two fundamentally different separation techniques, such as HPLC and TLC, we create a robust, self-validating system.[3][4] This approach, where methods with different selectivities are used to analyze the same sample, significantly increases the confidence that all potential impurities have been detected and accurately quantified.[4]

The Principle of Orthogonal Method Validation

Before delving into specific protocols, it is crucial to understand the logic of our approach. An analytical result is only as reliable as the method that produces it. Orthogonal validation uses multiple, independent techniques to measure the same attribute.[3] HPLC separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure, offering high resolution and quantitative precision.[5][6] In contrast, TLC separates compounds based on their differential adsorption to a stationary phase as a liquid mobile phase moves via capillary action, providing a rapid, cost-effective, and visually distinct separation.[7][8] By confirming results across these two distinct mechanisms, we minimize the risk of co-eluting impurities or other analytical artifacts that might be missed by a single method.

G cluster_0 Purity Assessment Workflow Sample This compound Sample Method1 Primary Method (e.g., HPLC) Sample->Method1 Method2 Orthogonal Method (e.g., TLC) Sample->Method2 Results1 Quantitative Purity Data (High Resolution) Method1->Results1 Results2 Qualitative Impurity Profile (Different Selectivity) Method2->Results2 Comparison Data Comparison & Cross-Validation Results1->Comparison Results2->Comparison Conclusion Confident & Validated Purity Statement Comparison->Conclusion

Caption: Conceptual workflow of orthogonal validation for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is widely regarded as the gold standard for pharmaceutical purity testing due to its high resolution, sensitivity, and quantitative accuracy.[5][9] For this compound, a reversed-phase method is optimal, as it effectively separates this moderately polar analyte from potential non-polar and highly polar impurities.

Causality in Method Design:
  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides excellent retention and separation for aromatic compounds like this compound.

  • Mobile Phase: A gradient of a buffered aqueous phase (for pH control and to suppress ionization of the carboxylic acid group) and an organic modifier (acetonitrile) is used. This gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable runtime.

  • Detection: UV detection at a wavelength where the benzoyl chromophore exhibits strong absorbance (e.g., 235 nm) is chosen for high sensitivity. A Diode Array Detector (DAD) is preferable as it can also assess peak purity by comparing spectra across a single peak.[10]

Detailed HPLC Protocol
  • System Preparation:

    • HPLC System: A quaternary pump, autosampler, column oven, and DAD.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid is critical to maintain a consistent, low pH, ensuring the carboxylic acid on the analyte is protonated for reproducible retention.

    • Mobile Phase B: Acetonitrile.

    • Column Temperature: 30°C to ensure reproducible retention times.

    • Flow Rate: 1.0 mL/min.

    • Detection: 235 nm.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner and at the same concentration.

  • Chromatographic Run & System Suitability:

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 30% A, 70% B

      • 25-30 min: Linear gradient to 95% A, 5% B

      • 30-35 min: Hold at 95% A, 5% B (re-equilibration).

    • Injection Volume: 10 µL.

    • System Suitability Test (SST): Perform five replicate injections of the standard solution. The system is deemed ready if the Relative Standard Deviation (%RSD) for peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000. These criteria ensure the system's precision and separation efficiency.

  • Data Analysis:

    • Calculate the purity of the sample using the area normalization method. The purity is the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[10]

G cluster_hplc HPLC Experimental Workflow A Mobile Phase & System Preparation B Standard & Sample Preparation (0.5 mg/mL) A->B C System Suitability Test (5 Replicate Injections) B->C D Check SST Criteria (%RSD, Tailing, Plates) C->D E Inject Sample D->E Pass Fail Troubleshoot System D->Fail Fail F Acquire Chromatogram (Gradient Elution) E->F G Data Analysis (Area Normalization) F->G H Report Purity % G->H

Caption: Step-by-step workflow for the HPLC purity analysis.

Thin-Layer Chromatography (TLC): Rapid Impurity Profiling

TLC remains a valuable and frequently used analytical method in the pharmaceutical industry for its simplicity, speed, and ability to analyze multiple samples simultaneously.[7][11] It is particularly effective for visualizing impurities that may not have a strong UV chromophore or that might be irreversibly adsorbed onto an HPLC column.[12]

Causality in Method Design:
  • Stationary Phase: Silica gel plates are used as the stationary phase. Silica is polar, and the separation is based on the analyte's and impurities' relative polarities and their subsequent adsorption.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Toluene or Ethyl Acetate) and a polar solvent with a small amount of acid (e.g., Acetic Acid) is chosen. The solvent ratio is optimized to achieve good separation, aiming for a Retention Factor (Rf) of 0.3-0.5 for the main component to maximize the resolution of more and less polar impurities. The acid suppresses the ionization of the analyte, preventing streaking.

  • Visualization: A multi-step visualization approach is recommended. First, UV light (254 nm) is used to detect UV-active compounds. Subsequently, exposing the plate to iodine vapor provides a universal detection method for most organic compounds, revealing potential impurities that are not UV-active.

Detailed TLC Protocol
  • System Preparation:

    • Stationary Phase: Silica gel 60 F254 TLC plates.

    • Mobile Phase (Developing Solvent): Ethyl Acetate: Toluene: Acetic Acid (50:50:1 v/v/v). Prepare fresh.

    • Developing Chamber: Line the chamber with filter paper and saturate with the mobile phase for at least 30 minutes before use to ensure a uniform solvent vapor environment.

  • Standard and Sample Application:

    • Standard Solution: 1 mg/mL solution of this compound reference standard in methanol.

    • Sample Solution: 1 mg/mL solution of the test sample in methanol.

    • Application: Using a capillary tube or automatic spotter, apply 5 µL of both the standard and sample solutions as small spots on the starting line of the TLC plate, approximately 1.5 cm from the bottom edge.

  • Plate Development & Visualization:

    • Place the plate in the saturated developing chamber and allow the mobile phase to ascend via capillary action until it is about 1 cm from the top of the plate.

    • Remove the plate and immediately mark the solvent front. Allow the plate to dry completely in a fume hood.

    • Visualization 1 (UV): Observe the plate under short-wave UV light (254 nm) and circle any visible spots.

    • Visualization 2 (Iodine): Place the dried plate in a sealed chamber containing a few crystals of iodine. Spots will appear as brown stains. Circle any new spots observed.

  • Data Analysis:

    • Calculate the Rf value for the principal spot and any impurity spots: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

    • Compare the Rf of the principal spot in the sample to the standard. The presence of additional spots in the sample lane indicates impurities. The relative intensity and size of these spots provide a semi-quantitative estimate of their levels.

G cluster_tlc TLC Experimental Workflow A Prepare & Saturate Developing Chamber B Spot Sample & Standard on TLC Plate A->B C Develop Plate in Chamber (Allow Solvent Ascent) B->C D Dry Plate & Mark Solvent Front C->D E Visualization Step 1: Observe under UV (254 nm) D->E F Visualization Step 2: Expose to Iodine Vapor E->F G Calculate Rf Values for All Observed Spots F->G H Compare Sample to Standard & Report Impurity Profile G->H

Caption: Step-by-step workflow for the TLC impurity profiling analysis.

Cross-Validation Results and Comparative Analysis

To cross-validate these methods, a batch of this compound was analyzed according to the protocols above. The validation was performed in alignment with the principles outlined in the ICH Q2(R1) guideline on the Validation of Analytical Procedures.[13][14]

Validation Parameter HPLC Method TLC Method (Semi-Quantitative) Commentary
Specificity High. Baseline resolution of the main peak from all detected impurities. Peak purity analysis via DAD confirmed no co-elution.Moderate. Good separation of impurities with different Rf values. Potential for co-migration of structurally similar impurities.HPLC demonstrates superior specificity, which is critical for accurate quantification.[12]
Limit of Detection (LOD) ~0.01%~0.1%HPLC is approximately 10-fold more sensitive, enabling the detection of trace-level impurities required by regulatory bodies.
Limit of Quantitation (LOQ) ~0.03%Not applicable (primarily qualitative)HPLC is the required method for accurately quantifying impurities at specified reporting thresholds.[15]
Precision (%RSD) < 2.0% for main peak areaNot applicableThe high precision of HPLC is essential for reliable release testing and stability studies.
Robustness High. Minor variations in pH (±0.2) and temperature (±2°C) had no significant impact on results.Moderate. Results can be affected by chamber saturation, temperature, and humidity.[7]The controlled environment of an HPLC system provides more robust and transferable results.
Throughput Sequential (one sample at a time)High (multiple samples can be run on a single plate)TLC offers a significant advantage in speed for screening multiple samples, such as in-process controls.[7]
Discussion of Findings

The cross-validation exercise confirms the complementary nature of the two techniques. HPLC provides unparalleled quantitative accuracy, precision, and sensitivity, making it the definitive method for final product release and stability testing.[6][9] Its ability to quantify impurities down to the 0.03% level is critical for adhering to ICH guidelines.[8]

Conversely, TLC serves as an excellent orthogonal screening tool.[11] Its speed and low cost make it ideal for monitoring the progress of chemical reactions or for rapid quality checks of starting materials.[7] Furthermore, the use of a universal visualization agent like iodine can sometimes reveal non-UV active impurities (e.g., highly aliphatic side-products) that might be missed by the HPLC's UV detector. This makes TLC a valuable safety net in the overall purity assessment strategy.

Conclusion and Recommendations

Neither HPLC nor TLC should be viewed as a standalone solution for the purity determination of this compound. A robust quality control strategy should leverage the strengths of both.

  • For Development & In-Process Control: Employ TLC for its high throughput and ability to provide a quick, holistic impurity profile. It is an invaluable tool for process monitoring and troubleshooting.

  • For Final Release & Stability Testing: HPLC is the mandatory method. Its quantitative accuracy, high sensitivity, and specificity are required to meet regulatory standards for purity and impurity profiling.[9][15]

By cross-validating a high-resolution quantitative method (HPLC) with a rapid, orthogonal screening method (TLC), researchers and drug development professionals can build a comprehensive and trustworthy data package, ensuring the quality, safety, and efficacy of this compound.

References

Introduction: The Role of Ortho-iodohippurate in Renal Function Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Selection of ¹³¹I-OIH versus ¹²³I-OIH for Gamma Camera-Based Renal Scintigraphy

Ortho-iodohippurate (OIH), a derivative of para-aminohippuric acid (PAH), has long been a cornerstone in nuclear medicine for the evaluation of renal function. Its high extraction efficiency by the kidneys, primarily through tubular secretion (approximately 80%) with a smaller fraction from glomerular filtration (20%), makes it an excellent agent for measuring effective renal plasma flow (ERPF).[1][2] When labeled with a gamma-emitting radioisotope, OIH allows for dynamic imaging of renal perfusion, uptake, and excretion, providing invaluable data for diagnosing a range of renal pathologies.

Historically, Iodine-131 (¹³¹I) was the label of choice for OIH. However, the advent of cyclotron-produced Iodine-123 (¹²³I) presented a compelling alternative. While both radiopharmaceuticals utilize the same biologically active molecule, the choice of iodine isotope has profound implications for image quality, patient dosimetry, and the scope of clinical information that can be obtained. This guide provides a detailed comparison of ¹³¹I-OIH and ¹²³I-OIH, offering researchers and drug development professionals the technical rationale and experimental data necessary to make an informed selection for gamma camera studies. Although largely superseded in routine clinical practice by Technetium-99m labeled agents like ⁹⁹ᵐTc-MAG3, OIH remains a critical reference standard, and understanding the distinctions between its isotopic labels is fundamental.[3][4]

Pillar 1: Fundamental Isotopic Characteristics

The divergent performance of ¹³¹I-OIH and ¹²³I-OIH originates from the fundamental differences in the physical properties of the iodine isotopes themselves. These properties dictate the optimal imaging instrumentation, the permissible administered activity, and the resultant radiation dose to the patient.

Table 1: Comparative Physical Characteristics of ¹³¹I and ¹²³I

Property Iodine-131 (¹³¹I) Iodine-123 (¹²³I) Rationale & Impact
Half-Life 8.04 days[5] 13.2 hours[6] ¹²³I's shorter half-life allows for higher administered activities with a comparable or lower radiation burden, leading to superior photon flux.
Principal Photon Energy 364 keV[7] 159 keV[6] ¹²³I's energy is ideally suited for standard gamma cameras, enabling the use of low-energy collimators for higher resolution. ¹³¹I's high energy necessitates high-energy collimators, which have poorer resolution and sensitivity.[8][9]
Decay Mode Beta & Gamma Electron Capture ¹³¹I's beta emission significantly contributes to the patient's absorbed radiation dose without providing any imaging information. ¹²³I's decay by electron capture is devoid of this high-dose particulate radiation.

| Typical Administered Dose | 150-300 µCi (5.5-11 MBq)[1][10] | 0.25-2.0 mCi (9.25-74 MBq)[11] | The much larger permissible dose for ¹²³I-OIH is a direct consequence of its favorable dosimetry and results in vastly improved image count statistics. |

Pillar 2: Performance in Gamma Camera Studies

The physical differences detailed above translate directly into significant disparities in imaging performance. Clinical and simulation studies have consistently demonstrated the superiority of ¹²³I-OIH for gamma camera applications.[12]

Image Quality and Spatial Resolution

The 364 keV photons of ¹³¹I present a significant challenge for modern gamma cameras. They require the use of high-energy all-purpose (HEAP) collimators, which have thicker septa and larger holes to prevent septal penetration. This design inherently compromises spatial resolution.[8][9] The result is images with poor resolution and high scatter, making detailed morphological assessment of the kidneys difficult.[7]

In stark contrast, the 159 keV photons of ¹²³I are nearly optimal for the sodium iodide crystals used in standard gamma cameras. This allows for the use of low-energy high-resolution (LEHR) collimators, which provide superior spatial resolution.[8][9] Studies comparing the two have unequivocally found that images acquired with ¹²³I-OIH are of higher quality, with better definition of renal parenchyma and collecting systems.[12] One study concluded that renograms and images with ¹²³I-OIH were superior to those with ¹³¹I-OIH in all patients studied due to increased image density and excellence.[12]

Photon Flux and Dynamic Imaging Capabilities

Perhaps the most significant clinical advantage of ¹²³I-OIH is the ability to administer a much higher dose of radioactivity. This is ethically and practically permissible due to its shorter half-life and lack of beta emissions. The resulting high photon flux allows for the acquisition of rapid, sequential images (e.g., every 1-3 seconds) immediately following injection. This "first-pass" or perfusion phase imaging provides critical information about renal blood flow, which is virtually impossible to assess with the low count rates afforded by standard doses of ¹³¹I-OIH.[12] With ¹²³I-OIH, dynamic images can be obtained to evaluate not only renal blood flow but also high-quality sequential excretion images.[12]

G cluster_pre Pre-Acquisition cluster_acq Gamma Camera Acquisition cluster_post Data Processing & Analysis prep Patient Preparation (Hydration, Voiding) dose IV Bolus Injection of 123I-OIH prep->dose acq_perf Dynamic Perfusion Phase (e.g., 60 frames @ 1s/frame) dose->acq_perf acq_func Dynamic Functional Phase (e.g., 29 min @ 60s/frame) acq_perf->acq_func roi Draw Regions of Interest (ROIs) (Kidneys, Background, Aorta) acq_func->roi curves Generate Time-Activity Curves (Renogram) roi->curves calc Calculate Functional Parameters (ERPF, T-peak, T-1/2) curves->calc

Caption: Workflow for a ¹²³I-OIH dynamic renal scintigraphy study.

Pillar 3: Dosimetry and Patient Safety

For any diagnostic procedure involving ionizing radiation, the principle of ALARA (As Low As Reasonably Achievable) is paramount. In this regard, ¹²³I-OIH offers a decisive advantage over ¹³¹I-OIH. The primary reason is the absence of beta-particle emissions in ¹²³I's decay scheme. The beta particles from ¹³¹I are absorbed locally, depositing a significant amount of energy and contributing heavily to the patient's radiation dose, particularly in cases of urinary outflow obstruction where the radiopharmaceutical is retained in the kidneys or bladder.[7][13]

Even in single-probe renography, ¹³¹I-OIH results in a 15-20 times smaller dose to radiation-sensitive organs compared to ¹²³I-OIH gamma camera renography, but this is not a direct comparison of imaging studies.[13] When comparing gamma camera studies, the lower administered activity of ¹³¹I-OIH is a direct result of its less favorable dosimetry. For a typical administered dose, ¹²³I-OIH delivers a significantly lower radiation dose to the patient.

Table 2: Comparative Radiation Dosimetry Estimates

Organ ¹³¹I-OIH (rads/300 µCi) ¹²³I-OIH (rads/mCi) Notes
Kidneys 0.02[1] 0.04 - 0.08 While the per-mCi dose for ¹²³I may be higher for some organs, the total dose is often lower due to faster decay and the ability to tailor the administered dose.
Bladder Wall 1.4[1] 0.3 - 0.5 The bladder wall receives a substantial dose, which is lower with ¹²³I due to its shorter half-life.
Ovaries 0.08 0.04 - 0.06 ¹²³I provides a lower or comparable gonadal dose.
Thyroid (unblocked) Variable, high Lower than ¹³¹I Free radioiodide is taken up by the thyroid. Blocking with SSKI or Lugol's solution is recommended for both, but the risk is greater with long-lived ¹³¹I.[1]

Note: Dosimetry values can vary based on patient age, hydration status, and renal function. The values presented are representative estimates from literature.

Pillar 4: Experimental Protocols

The choice of isotope directly dictates the experimental setup for a gamma camera study.

Protocol 1: Dynamic Renal Scintigraphy with ¹²³I-OIH
  • Patient Preparation:

    • Ensure the patient is well-hydrated. Encourage drinking 2-4 glasses of water 30-60 minutes prior to the study.

    • Administer a thyroid-blocking agent (e.g., saturated solution of potassium iodide) orally if not contraindicated, to minimize thyroid uptake of free ¹²³I.

    • Instruct the patient to void immediately before acquisition begins. This minimizes bladder activity that could obscure the lower poles of the kidneys.

  • Radiopharmaceutical Administration:

    • Administer 37-74 MBq (1-2 mCi) of ¹²³I-OIH as an intravenous bolus injection.[11] A crisp bolus is essential for accurate perfusion analysis.

  • Image Acquisition:

    • Position the patient supine with the gamma camera detector placed posteriorly to include the kidneys and bladder.

    • Use a LEHR (Low-Energy High-Resolution) collimator.

    • Set a 20% energy window centered on the 159 keV photopeak of ¹²³I.[9]

    • Perfusion Phase: Begin acquisition immediately upon injection. Acquire 60 one-second frames.

    • Functional Phase: Continue acquisition without interruption, acquiring 29 one-minute frames for a total study time of 30 minutes.

  • Data Processing:

    • Generate time-activity curves (renograms) by drawing regions of interest (ROIs) over each kidney and a background region.

    • Calculate differential renal function, time to peak activity (Tmax), and time to half-peak activity (T1/2) for each kidney.

    • Calculate ERPF using a validated camera-based clearance method.[14]

Protocol 2: Static Renography with ¹³¹I-OIH
  • Patient Preparation:

    • Follow the same hydration, thyroid-blocking, and voiding procedures as for ¹²³I-OIH.[1]

  • Radiopharmaceutical Administration:

    • Administer 5.5-11 MBq (150-300 µCi) of ¹³¹I-OIH intravenously.[2][10]

  • Image Acquisition:

    • Position the patient as described above.

    • Use a HEAP (High-Energy All-Purpose) collimator.[9]

    • Set a 20% energy window centered on the 364 keV photopeak of ¹³¹I.[2]

    • Acquire serial static images or a dynamic study with longer frame times (e.g., 30-60 seconds per frame) for 20-30 minutes. Note that a true perfusion phase is not feasible due to low count rates.

  • Data Processing:

    • Generate renograms from ROIs as described for the ¹²³I study.

    • Calculate functional parameters. The poor image quality may make accurate ROI placement more challenging, especially in patients with impaired renal function.[15]

G start Clinical Need: Renal Function Study q1 Is high-resolution imaging or perfusion analysis required? start->q1 q2 Are there strict radiation dose constraints? q1->q2 No use_123 Select 123I-OIH q1->use_123 Yes q3 Is 123I available and cost-effective? q2->q3 No q2->use_123 Yes q3->use_123 Yes use_131 Select 131I-OIH (Accept limitations) q3->use_131 No alt Consider Alternative (e.g., 99mTc-MAG3) use_131->alt If possible

Caption: Decision logic for selecting an OIH radiopharmaceutical.

Conclusion and Future Perspective

For gamma camera-based renal studies requiring high-quality images and quantitative functional data, ¹²³I-OIH is unequivocally the superior radiopharmaceutical when compared to ¹³¹I-OIH . Its favorable physical characteristics—a near-ideal photon energy and the absence of beta decay—permit the administration of higher activities, leading to excellent image resolution, superior count statistics, and the ability to perform dynamic perfusion imaging, all while delivering a lower radiation dose to the patient.[12]

The use of ¹³¹I-OIH should be restricted to situations where ¹²³I-OIH is unavailable or cost-prohibitive, and where only basic renogram data without high-quality imaging is required.[16] It is important to recognize that in modern clinical practice, both iodine-labeled OIH variants have been largely supplanted by ⁹⁹ᵐTc-MAG3, which combines excellent imaging characteristics with the convenience of a generator-produced radionuclide.[1][17] Nevertheless, OIH remains the gold standard for ERPF measurement, and a thorough understanding of the properties and performance of its isotopic labels is essential for researchers and professionals in the field of drug development and renal physiology.[4]

References

A Head-to-Head Comparison of Hippuran and MAG3 in the Evaluation of Renal Obstruction

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

Dynamic renal scintigraphy, or renography, remains a cornerstone in the functional evaluation of the urinary tract, particularly for diagnosing and managing suspected renal obstruction. This non-invasive technique provides critical information on renal perfusion, uptake, and excretion by tracking the transit of a systemically administered radiopharmaceutical. For decades, ¹³¹I-ortho-iodohippurate (OIH), commercially known as Hippuran, was the benchmark agent for these studies. However, the development of ⁹⁹ᵐTc-mercaptoacetyltriglycine (MAG3) in the 1980s presented a formidable alternative that has since become the standard of care in most clinical settings.[1][2]

This guide provides an in-depth, head-to-head comparison of Hippuran and MAG3, moving beyond a simple list of features to explain the causality behind their performance differences. We will delve into their respective mechanisms of renal handling, compare their diagnostic performance with supporting data, and provide a detailed experimental protocol for diuretic renography, a critical test for differentiating obstructive from non-obstructive hydronephrosis.

Mechanism of Renal Handling: A Tale of Two Tracers

The diagnostic utility of a renal tracer is defined by how the kidneys process it. Both Hippuran and MAG3 are designed to be rapidly extracted from the blood and excreted into the urine, but their pathways differ slightly.

  • ¹³¹I-Ortho-iodohippurate (Hippuran): This agent is considered the classic tracer for measuring effective renal plasma flow (ERPF). It is eliminated almost exclusively by the kidneys, with approximately 80% actively secreted by the proximal tubules and the remaining 20% cleared via glomerular filtration. This high extraction efficiency made it the gold standard for many years.[3]

  • ⁹⁹ᵐTc-Mercaptoacetyltriglycine (MAG3): Developed as a ⁹⁹ᵐTc-labeled replacement for Hippuran, MAG3 is also predominantly cleared by active tubular secretion via the organic anion transporter system in the proximal tubules.[1][4] Its extraction fraction is lower than Hippuran's (40-50%), but this is compensated by other factors, resulting in remarkably similar clinical performance.[1][4] A small fraction of MAG3 may also exhibit some hepatobiliary excretion, which is typically not clinically significant.[5][6]

The following diagram illustrates the primary renal handling pathways for both agents.

G cluster_nephron Nephron Hippuran_Blood Hippuran Glomerulus Glomerulus Hippuran_Blood->Glomerulus ~20% Filtration Proximal_Tubule Proximal Tubule Hippuran_Blood->Proximal_Tubule ~80% Secretion MAG3_Blood MAG3 MAG3_Blood->Proximal_Tubule ~90% Secretion Urine Collecting System (Urine) Glomerulus->Urine Proximal_Tubule->Urine

Renal handling pathways of Hippuran and MAG3.

Core Performance Metrics: A Head-to-Head Analysis

The choice between Hippuran and MAG3 hinges on several key performance indicators, from the physical properties of their radioisotopes to their clinical behavior. MAG3 demonstrates clear advantages in most categories, which explains its widespread adoption.

Feature¹³¹I-Hippuran⁹⁹ᵐTc-MAG3Rationale & Significance
Radionuclide Iodine-131 (¹³¹I)Technetium-99m (⁹⁹ᵐTc)⁹⁹ᵐTc has a shorter half-life (6 hrs vs. 8 days for ¹³¹I) and emits a lower energy gamma ray (140 keV vs. 364 keV), which is ideal for modern gamma cameras.[1][3]
Image Quality Poor to FairSuperiorThe higher photon flux and optimal energy of ⁹⁹ᵐTc result in images with much better spatial resolution, higher count statistics, and less noise.[7][8][9] This allows for clearer delineation of renal anatomy.
Patient Radiation Dose HigherSignificantly LowerThe shorter half-life and lack of beta particle emission from ⁹⁹ᵐTc lead to a substantially lower radiation burden for the patient, a critical safety advantage.[3][10]
Plasma Clearance ~650 mL/min~300-400 mL/minHippuran clearance is a direct measure of ERPF. MAG3's clearance is lower but shows a very strong correlation (r=0.98) with Hippuran clearance, allowing for accurate estimation of renal function.[8][11][12]
Extraction Fraction High (~80%)Moderate (40-50%)Despite a lower extraction fraction, MAG3's higher plasma protein binding leads to a higher plasma concentration, resulting in a net renal excretion rate very similar to Hippuran's.[4][11][13]
Performance in Renal Impairment Sub-optimalPreferred AgentMAG3's higher target-to-background ratio provides clearer images and more reliable data in patients with poor renal function, where Hippuran images may be non-diagnostic.[1][8][14]
Diagnostic Utility in Obstruction EffectiveSuperiorWhile both can diagnose obstruction, MAG3's superior image quality allows for better visualization of the collecting system and site of holdup. Studies show MAG3 is at least equivalent, and often superior, to Hippuran for diuretic renography.[9]

Causality Behind Performance: Why ⁹⁹ᵐTc-MAG3 Excels

The superiority of MAG3 is fundamentally rooted in the radiolabel. Technetium-99m is nearly the perfect radioisotope for nuclear medicine imaging. Its 140 keV gamma photon energy is efficiently detected by sodium iodide crystals in gamma cameras, and its 6-hour half-life is long enough for imaging but short enough to minimize patient radiation exposure.[3]

In contrast, Iodine-131, with its high-energy 364 keV photon and accompanying beta-particle emission, is poorly suited for imaging and delivers a much higher radiation dose.[3][15] This physical advantage of ⁹⁹ᵐTc means that a higher activity of MAG3 can be safely administered, leading to a dramatic increase in photon counts and, consequently, vastly superior image quality.[7][8] This is particularly crucial in evaluating obstruction, where visualizing the dilated collecting system and the transit of tracer is paramount.

While Hippuran has a higher renal extraction efficiency, studies performing simultaneous injections of both tracers have shown that the renogram curves, time to peak activity, and 30-minute urinary excretion rates are remarkably similar.[7][11] This clinical equivalence, combined with the profound imaging and safety benefits, firmly establishes MAG3 as the preferred agent.[9][10]

Experimental Protocol: Diuretic Renography for Suspected Obstruction

Diuretic renography is the definitive scintigraphic study for assessing the functional significance of a dilated upper urinary tract. The protocol involves administering a loop diuretic (e.g., furosemide) to challenge the kidney's drainage capacity.

Objective: To differentiate between a non-obstructive, dilated collecting system and a functionally significant mechanical obstruction.

Patient Preparation (Self-Validating System):

  • Hydration: The patient must be well-hydrated to ensure adequate urine flow, a prerequisite for a valid study. Instruct the patient to drink approximately 500 mL of water 30-60 minutes before tracer injection. This mitigates the risk of a false-positive result due to low urine output.

  • Bladder Emptying: The patient should void immediately before image acquisition begins. A full bladder can cause a functional obstruction (back-pressure), which would invalidate the washout analysis.

  • Catheterization: If the patient cannot void or has significant post-void residual volume, bladder catheterization should be considered to ensure the bladder remains empty and does not interfere with upper tract drainage.

  • Medication Review: Discontinue medications that can affect renal function or urine output, such as ACE inhibitors or other diuretics, according to institutional guidelines.

Methodology:

  • Radiopharmaceutical Injection:

    • Administer an intravenous bolus of ⁹⁹ᵐTc-MAG3. A typical adult activity is 37-185 MBq (1-5 mCi).[16] The injection should be followed by a saline flush to ensure the full dose enters circulation.

    • Rationale: A compact bolus is essential for accurately assessing the initial perfusion (vascular) phase of the renogram.

  • Dynamic Image Acquisition:

    • Position the patient supine with the gamma camera placed posteriorly to view both kidneys and the bladder.

    • Begin dynamic image acquisition immediately upon injection.

    • Phase 1 (Perfusion): Acquire 1-2 second frames for the first 1-2 minutes.

    • Phase 2 (Uptake/Excretion): Acquire 15-30 second frames for a total of 20-30 minutes.[17]

    • Rationale: This framing sequence allows for the distinct analysis of blood flow, cortical uptake (function), and subsequent excretion into the collecting system.

  • Diuretic Administration (F+20 Protocol):

    • At 20 minutes post-tracer injection, administer furosemide intravenously (e.g., 40 mg for an adult with normal renal function).[9] The dose may need to be adjusted upwards in patients with impaired renal function.[4]

    • Continue imaging for at least another 15-20 minutes after furosemide injection.

    • Rationale: Administering the diuretic after the renal pelvis has filled with the tracer allows for a direct assessment of its ability to wash out under high-flow conditions.

  • Data Processing and Analysis:

    • Regions of Interest (ROIs): Draw ROIs around the entire kidney cortex and pelvis on both sides. A background ROI should also be drawn, typically in a C-shape around the lower pole of the kidney.[18]

    • Renogram Generation: Generate time-activity curves (renograms) for each kidney after background subtraction.

    • Quantitative Analysis:

      • Differential Renal Function (DRF): Calculate the relative uptake of each kidney during the initial 1-2 minutes.

      • Time to Peak (Tmax): The time from injection to maximum activity in the renogram curve.

      • Washout Half-Time (T½): After diuretic administration, calculate the time required for the activity in the renal pelvis to decrease by 50%. This is the key parameter for diagnosing obstruction.

The following workflow diagram summarizes the diuretic renography protocol.

Workflow for a standard F+20 diuretic renography study.

Interpreting the Results

  • Non-obstructed System: Following diuretic administration, there will be a prompt and rapid decline in the renogram curve, with a washout T½ of less than 10-15 minutes.

  • Obstructed System: The tracer is retained in the collecting system despite the diuretic challenge. The renogram curve will show a flat or rising pattern, with a washout T½ of greater than 20 minutes.

  • Equivocal/Indeterminate: A T½ between 15 and 20 minutes may be considered indeterminate and requires correlation with other clinical and imaging findings.

Conclusion

While ¹³¹I-Hippuran laid the foundational principles for functional renal imaging, ⁹⁹ᵐTc-MAG3 has emerged as the unequivocally superior agent for evaluating renal obstruction in the modern era.[1] Its use of the near-ideal ⁹⁹ᵐTc radioisotope provides profound advantages in image quality and patient safety, without compromising diagnostic accuracy.[9][10] Studies have consistently shown that MAG3 provides renogram data that is clinically equivalent or superior to that of Hippuran, particularly in challenging patient populations such as those with impaired renal function.[8][12] For researchers and clinicians aiming to accurately diagnose and manage renal obstruction, ⁹⁹ᵐTc-MAG3 represents the current gold standard, offering a robust, reliable, and safer method for functional renal assessment.

References

A Researcher's Guide to Correlating 2-Iodohippuric Acid Renography with Kidney Biopsy Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of renal pathophysiology, the ability to accurately assess both kidney function and structure is paramount. This guide provides an in-depth comparison of two cornerstone techniques: 2-Iodohippuric acid (OIH) renography, a dynamic functional assessment, and kidney biopsy, the gold standard for histological diagnosis. We will explore the principles of each method, present a framework for correlating their findings, and provide detailed experimental protocols to ensure data integrity and reproducibility.

Section 1: Understanding the Methodologies

A robust understanding of the underlying principles of both OIH renography and kidney biopsy is essential for a meaningful correlation of their results. While one offers a dynamic view of renal function, the other provides a static, high-resolution snapshot of renal architecture.

This compound (OIH) Renography: A Functional Perspective

This compound, an analog of para-aminohippuric acid (PAH), is primarily cleared from the blood by the kidneys through tubular secretion, making it an excellent agent for measuring effective renal plasma flow (ERPF).[1][2][3] When labeled with a radioactive isotope, such as Iodine-123 (¹²³I) or Iodine-131 (¹³¹I), its transit through the kidneys can be dynamically imaged using a gamma camera.[1] The resulting renogram is a time-activity curve that provides quantitative insights into three distinct phases of renal function:

  • Phase 1: Vascular/Perfusion Phase: The initial rapid rise in radioactivity reflects the arrival of the tracer in the renal vasculature.

  • Phase 2: Secretory/Uptake Phase: The continued rise to a peak represents the active uptake and secretion of OIH by the proximal tubular cells.

  • Phase 3: Excretory/Drainage Phase: The subsequent decline in radioactivity indicates the drainage of the tracer from the renal pelvis into the bladder.

Quantitative analysis of the renogram allows for the determination of differential renal function (the contribution of each kidney to total function), ERPF, and the presence of obstruction.[4][5][6][7][8]

Kidney Biopsy: The Histological Gold Standard

A kidney biopsy involves the percutaneous or open surgical removal of a small piece of kidney tissue for microscopic examination.[9][10][11] This procedure is the definitive method for diagnosing and staging parenchymal kidney diseases.[12][13] Pathologists evaluate the tissue using light microscopy, immunofluorescence, and electron microscopy to identify specific histological patterns of injury, including:

  • Glomerular abnormalities: Such as focal segmental glomerulosclerosis, membranous nephropathy, and various forms of glomerulonephritis.[14]

  • Tubulointerstitial changes: Including interstitial fibrosis, tubular atrophy, and inflammation.

  • Vascular lesions: Such as arteriosclerosis and thrombotic microangiopathy.

Histopathological scoring systems are often employed to quantify the severity of these lesions, providing valuable prognostic information.[15][16][17][18][19]

Section 2: Correlating Function and Structure: A Comparative Analysis

While OIH renography and kidney biopsy provide different types of information, their findings are often complementary and can be correlated to provide a more comprehensive understanding of renal disease. However, it is crucial to recognize that a direct one-to-one correlation is not always present.

A key area where this correlation has been extensively studied is in the context of renal transplantation. In cases of suspected acute rejection, radionuclide studies can show decreased perfusion and uptake, which may correlate with biopsy findings of interstitial inflammation and tubulitis.[20][21][22] Similarly, in unilateral ureteropelvic junction obstruction, a reduced differential function on renography often corresponds with significant histological changes on biopsy.[23]

The following table summarizes potential correlations between OIH renography parameters and kidney biopsy findings:

OIH Renography Finding Potential Correlating Biopsy Finding Clinical Implication
Decreased Perfusion (Phase 1) Arteriolar hyalinosis, thrombotic microangiopathy, severe glomerulosclerosisReduced blood flow to the glomeruli and tubules.
Reduced Uptake/Secretion (Phase 2) Acute tubular necrosis, severe interstitial fibrosis and tubular atrophy, interstitial nephritisImpaired ability of the proximal tubules to secrete OIH, reflecting tubular damage or loss.
Delayed Excretion (Phase 3) Obstructive uropathy (not a direct histological finding but a functional consequence), acute tubular necrosis with cellular debrisMechanical or functional obstruction to urine outflow.
Reduced Differential Function Unilateral parenchymal disease (e.g., reflux nephropathy with scarring), renal artery stenosis with ischemic changesOne kidney is contributing less to overall renal function due to structural damage.

It is important to note that discrepancies can occur. For instance, a patient with early-stage diabetic nephropathy might have a relatively normal renogram despite significant glomerular changes on biopsy. Conversely, a patient with acute tubular necrosis may show marked functional impairment on renography with potentially reversible histological changes.

Section 3: Experimental Protocols

To ensure the generation of high-quality, correlatable data, adherence to standardized protocols is essential.

Protocol for this compound Renography

Patient Preparation:

  • Ensure the patient is well-hydrated.

  • Discontinue medications that may interfere with renal function, if clinically appropriate.

Radiopharmaceutical Administration:

  • Administer an appropriate dose of ¹²³I-OIH or ¹³¹I-OIH intravenously.

Image Acquisition:

  • Position the patient supine with the gamma camera placed over the kidneys.

  • Acquire dynamic images continuously for 20-30 minutes.[24]

Data Processing:

  • Draw regions of interest (ROIs) around each kidney and a background region.

  • Generate time-activity curves (renograms) for each kidney.

  • Calculate differential renal function, time to peak activity (Tmax), and other quantitative parameters.[25][26]

G cluster_prep Patient Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Hydration Ensure Adequate Hydration Injection IV Injection of ¹²³I-OIH Hydration->Injection Meds Review Medications Meds->Injection Imaging Dynamic Gamma Camera Imaging (20-30 min) Injection->Imaging ROI Draw Regions of Interest (Kidneys, Background) Imaging->ROI Renogram Generate Renogram Curves ROI->Renogram Quant Quantitative Analysis (Differential Function, Tmax) Renogram->Quant

Workflow for this compound Renography.
Protocol for Percutaneous Kidney Biopsy and Histological Analysis

Patient Preparation:

  • Obtain informed consent.

  • Review coagulation studies and blood pressure.[27][28][29]

  • Perform pre-procedural imaging (usually ultrasound) to localize the kidney.

Biopsy Procedure:

  • Position the patient (typically prone).

  • Administer local anesthesia.

  • Under real-time ultrasound guidance, advance the biopsy needle into the renal cortex and obtain tissue cores.[10]

Tissue Processing and Staining:

  • Divide the tissue cores for light microscopy, immunofluorescence, and electron microscopy.

  • For light microscopy, fix in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), Masson's trichrome, and Jones methenamine silver.

  • For immunofluorescence, embed in optimal cutting temperature (OCT) compound, freeze, and stain with antibodies against IgG, IgA, IgM, C3, and C1q.

  • For electron microscopy, fix in glutaraldehyde, post-fix in osmium tetroxide, and embed in resin.

Histopathological Evaluation:

  • A renal pathologist should systematically evaluate all compartments of the kidney (glomeruli, tubules, interstitium, and vessels).

  • Utilize a standardized scoring system to grade the severity of chronic changes.[17]

G cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure & Analysis Consent Informed Consent Biopsy Percutaneous Biopsy (Ultrasound Guided) Consent->Biopsy Labs Check Coagulation & Blood Pressure Labs->Biopsy Imaging Ultrasound Localization Imaging->Biopsy Tissue Tissue Allocation (LM, IF, EM) Biopsy->Tissue Staining Staining & Processing Tissue->Staining Eval Pathological Evaluation & Scoring Staining->Eval

Workflow for Kidney Biopsy and Histological Analysis.

Section 4: Conclusion

The correlation of this compound renography with kidney biopsy results provides a powerful, multi-faceted approach to understanding renal disease. By combining the dynamic functional data from renography with the detailed structural information from biopsy, researchers can gain deeper insights into disease mechanisms, prognostication, and the efficacy of novel therapeutic interventions. While not always a direct correlation, the convergence of evidence from these two modalities offers a more complete picture of renal health and disease.

References

A Comparative Guide to the Accuracy of 2-Iodohippuric Acid for Unilateral Renal Function Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise determination of unilateral renal function is a critical component of preclinical and clinical studies. This guide provides an in-depth comparison of 2-Iodohippuric acid (OIH) with other common radiopharmaceuticals for the assessment of individual kidney function, supported by experimental data and detailed protocols.

The Principle of Unilateral Renal Function Measurement

The ability to measure the function of each kidney independently is crucial for diagnosing and monitoring a range of renal diseases, including obstructive uropathy and renovascular hypertension.[1] This "split renal function" is typically expressed as the percentage of total renal function contributed by each kidney. Radionuclide renal scintigraphy, a nuclear medicine imaging technique, provides a noninvasive method for this assessment.[2] The choice of radiopharmaceutical is paramount to the accuracy of these measurements.

This compound (OIH): A Historical Gold Standard for Effective Renal Plasma Flow

ortho-Iodohippuric acid (OIH), an analog of p-aminohippuric acid (PAH), was once the primary radiopharmaceutical for determining effective renal plasma flow (ERPF).[3] Its high extraction efficiency by the renal tubules (approximately 80% by tubular secretion and 20% by glomerular filtration) makes it an excellent agent for measuring renal plasma flow.[4]

Historically, OIH was labeled with Iodine-131 (¹³¹I-OIH). However, due to the high-energy gamma rays and beta particle emission of ¹³¹I, which result in a higher radiation dose to the patient and lower quality images, it has been largely replaced by Iodine-123 labeled OIH (¹²³I-OIH) and other technetium-99m (⁹⁹ᵐTc) labeled agents.[1][5] ¹²³I-OIH offers superior image quality and a lower radiation burden.

Comparative Analysis: OIH vs. Modern Alternatives

The accuracy of OIH for determining unilateral renal function is best understood in the context of its main alternatives: ⁹⁹ᵐTc-MAG3 (mercaptoacetyltriglycine) and ⁹⁹ᵐTc-DTPA (diethylenetriaminepentaacetic acid).

OIH vs. ⁹⁹ᵐTc-MAG3

⁹⁹ᵐTc-MAG3 is also primarily cleared by tubular secretion and is the most commonly used renal tubular agent today.[3] Numerous studies have demonstrated a strong correlation between the functional data obtained with OIH and MAG3.

ParameterCorrelation Coefficient (r)Study PopulationKey FindingsReference
Relative Renal Function 0.97Patients with renal disordersHighly correlated relative renal functions.[6]
Effective Renal Plasma Flow (ERPF) 0.9839 patientsStrong correlation, though absolute ERPF values were higher with MAG3.[7]
Time to Peak Activity (Tmax) High correlation19 renal transplant patientsNo significant difference in Tmax between ⁹⁹ᵐTc-MAG3 and ¹³¹I-Hippuran.[8]
Clearance Ratio (MAG3/OIH) 0.61 ± 0.0812 patients with renal disordersMAG3 clearance is approximately 61% of OIH clearance.[6]
OIH vs. ⁹⁹ᵐTc-DTPA

⁹⁹ᵐTc-DTPA is cleared exclusively by glomerular filtration and is used to measure the glomerular filtration rate (GFR).[6] While both OIH and DTPA can be used to determine split renal function, their different clearance mechanisms can lead to discrepancies, particularly in cases of urinary tract obstruction.

In a study of patients with acute unilateral ureteral obstruction, the relative function of the obstructed kidney was found to be higher when calculated with ¹³¹I-hippuran compared to ⁹⁹ᵐTc-DTPA.[9] This suggests that in obstructive conditions, GFR may be more significantly reduced than renal blood flow.[9] However, in patients without obstruction, the renographic parameters derived from both tracers are generally well-correlated, with observed differences lacking clinical significance.[10] One study comparing ⁹⁹ᵐTc-DTPA with ⁹⁹ᵐTc-DMSA (a cortical imaging agent) found a very high correlation for relative renal function (r = 0.996), indicating DTPA's reliability in unobstructed kidneys.[11]

ParameterCorrelationStudy PopulationKey FindingsReference
Renographic Parameters Well-correlated72 patientsCurve patterns virtually agreed, with no clinically significant differences.[10]
Split Renal Function in Obstruction Disparity noted15 patients with acute unilateral obstructionObstructed kidney function was higher with ¹³¹I-hippuran than with ⁹⁹ᵐTc-DTPA.[9]

Experimental Protocols

A meticulously executed protocol is essential for accurate and reproducible results. Below are detailed workflows for performing renal scintigraphy with OIH and its common comparators.

Workflow for Renal Scintigraphy

G cluster_prep Patient Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Ensure adequate hydration (oral or IV) prep2 Patient voids immediately before the study prep1->prep2 prep3 Position patient supine with gamma camera posteriorly prep2->prep3 acq1 Administer radiopharmaceutical as an IV bolus prep3->acq1 acq2 Start dynamic image acquisition simultaneously acq1->acq2 acq3 Acquire sequential frames for 20-30 minutes acq2->acq3 an1 Draw Regions of Interest (ROIs) over each kidney acq3->an1 an2 Generate time-activity curves (renograms) an1->an2 an3 Calculate split renal function (e.g., from 1-2.5 min uptake) an2->an3

Caption: General workflow for renal scintigraphy.

Detailed Protocol for this compound (OIH) Renography

I. Patient Preparation:

  • Hydration: Ensure the patient is well-hydrated. This can be achieved by instructing outpatients to drink 5-10 mL/kg of body weight of water 30-60 minutes before the procedure.[1] Intravenous hydration can be used if clinically indicated.[1] The rationale is to promote urine flow and prevent tracer retention in the collecting system, which could mimic obstruction.

  • Voiding: The patient should empty their bladder immediately before the scan begins to minimize background activity from the bladder.[6]

  • Positioning: The patient is typically positioned supine with the gamma camera placed posteriorly to view both kidneys.

II. Radiopharmaceutical Administration and Imaging:

  • Dose: The administered activity of ¹²³I-OIH should be determined based on institutional guidelines, keeping radiation exposure as low as reasonably achievable. A medium-energy collimator is preferable for ¹²³I-orthoiodohippurate when quantitation is important.[1][5]

  • Injection: The radiopharmaceutical is administered as an intravenous bolus injection. Care must be taken to avoid extravasation, which would compromise the quantitative accuracy of the study.[3]

  • Acquisition: Dynamic image acquisition begins at the time of injection. A common protocol involves:

    • 1-2 second frames for the first 1-2 minutes to assess renal perfusion (vascular phase).

    • 15-60 second frames for the subsequent 20-30 minutes to evaluate uptake and excretion (functional phase).[12]

III. Data Analysis:

  • Regions of Interest (ROIs): ROIs are drawn around the entire parenchyma of each kidney. A background ROI is also drawn, typically inferior to the kidneys.

  • Renogram Generation: Time-activity curves (renograms) are generated for each kidney after background subtraction.

  • Split Function Calculation: The relative (split) renal function is calculated from the initial uptake phase of the renogram, typically between 1 and 2.5 minutes post-injection.[13] This time frame is chosen because it reflects the initial extraction of the tracer by the kidneys before significant excretion into the collecting system occurs. The calculation is as follows:

    • Left Kidney Function (%) = (Left Kidney Counts / (Left Kidney Counts + Right Kidney Counts)) x 100

    • Right Kidney Function (%) = (Right Kidney Counts / (Left Kidney Counts + Right Kidney Counts)) x 100

Mechanism of Renal Handling

The choice of radiopharmaceutical dictates the physiological process being measured. Understanding these mechanisms is key to interpreting the results correctly.

G cluster_glomerulus Glomerulus cluster_tubule Proximal Tubule cluster_urine Urine glomerulus Glomerular Filtration urine Excretion glomerulus->urine tubule Tubular Secretion tubule->urine DTPA 99mTc-DTPA DTPA->glomerulus ~100% OIH_MAG3 OIH / 99mTc-MAG3 OIH_MAG3->glomerulus ~20% (OIH) <10% (MAG3) OIH_MAG3->tubule ~80% (OIH) >90% (MAG3)

Caption: Primary renal clearance pathways.

Expert Analysis and Recommendations

As a Senior Application Scientist, my recommendation is grounded in the specific research question at hand.

  • For Measuring Effective Renal Plasma Flow (ERPF): this compound, particularly ¹²³I-OIH, remains a highly accurate agent due to its high extraction fraction by the renal tubules. While ⁹⁹ᵐTc-MAG3 is a suitable and more commonly used alternative, it's important to recognize that its clearance is lower than that of OIH.[6] Therefore, for studies where precise ERPF is the primary endpoint, OIH is an excellent choice.

  • For Routine Split Renal Function: For the routine assessment of split renal function in non-obstructed kidneys, ⁹⁹ᵐTc-MAG3 and ⁹⁹ᵐTc-DTPA provide results that are highly correlated with those of OIH and are often preferred due to the favorable properties of Technetium-99m (e.g., lower radiation dose, ready availability).[10]

  • In Cases of Obstruction: When assessing kidneys with known or suspected obstruction, the choice of tracer can significantly impact the results. As data suggests a potential overestimation of function in obstructed kidneys with agents cleared by tubular secretion (OIH, MAG3) compared to those cleared by glomerular filtration (DTPA), the use of DTPA may provide a more accurate reflection of the degree of functional impairment in these specific cases.[9]

References

A Senior Application Scientist's Guide to the Reproducibility of 2-Iodohippuric Acid Clearance Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The accurate measurement of renal function is a cornerstone of drug development and clinical research. Among the various parameters, Effective Renal Plasma Flow (ERPF) provides critical insight into kidney hemodynamics. Ortho-iodohippurate (OIH), an analog of p-aminohippuric acid (PAH), is a widely used agent for determining ERPF.[1][2] Its clearance from the plasma is a direct measure of tubular secretion and, by extension, renal perfusion.[1][3] However, the value of any biomarker lies in its reproducibility. This guide provides an in-depth comparison of common methodologies for measuring 2-Iodohippuric acid (OIH) clearance, analyzes the factors that influence variability, and presents a validated protocol to maximize data integrity.

Methodologies for Measuring OIH Clearance: A Comparative Analysis

The choice of methodology for OIH clearance is a critical decision that impacts not only the accuracy but also the logistical feasibility and reproducibility of the measurement. The two primary approaches are the continuous infusion method and the single-injection method.

1. Continuous Infusion Method: This technique is often considered a reference standard. It involves administering a loading dose of OIH followed by a continuous intravenous infusion to achieve a steady-state plasma concentration.[4][5] Once equilibrium is reached, ERPF is calculated based on the infusion rate and the stable plasma concentration.

  • Causality: The core principle is to create an artificial equilibrium where the rate of OIH entering the circulation equals its rate of excretion by the kidneys. This simplifies the clearance calculation but requires prolonged experimental time and careful maintenance of the infusion rate.[6]

2. Single-Injection Method: This method is more commonly used in clinical and research settings due to its simplicity.[7][8] It involves a single intravenous bolus of OIH, followed by the collection of multiple plasma samples over time to characterize the tracer's disappearance curve.[9] The clearance is then calculated from the plasma disappearance curve using pharmacokinetic modeling.

  • Causality: This approach models the body as a system of one or more compartments from which the OIH is cleared. The rate of disappearance from the plasma reflects the efficiency of renal clearance. While logistically simpler than continuous infusion, its accuracy is highly dependent on the number and timing of blood samples and the mathematical model used for analysis.[9]

Analytical Techniques: Regardless of the administration method, the concentration of OIH in plasma samples must be quantified. For radiolabeled OIH (e.g., ¹²³I-OIH or ¹³¹I-OIH), this is typically done using:

  • Gamma Scintigraphy/Counting: Detects the gamma rays emitted by the radioisotope. This is a highly sensitive and direct measurement method.[10]

  • High-Performance Liquid Chromatography (HPLC): Separates OIH from other plasma components before quantification. This method can be used for both radiolabeled and non-radiolabeled OIH.[11]

The following table provides a comparative overview of these methodologies:

MethodologyPrincipleAdvantagesDisadvantagesReported Inter-Assay CV (%)
Continuous Infusion Achieves steady-state plasma concentration for simplified clearance calculation.[4]Considered a gold standard; less susceptible to modeling errors.Labor-intensive, time-consuming (2-3 hours), requires precise infusion pump control.[5]5 - 10%
Single-Injection (Multi-sample) Models the plasma disappearance curve after a single bolus injection.[8][9]Simpler and faster than infusion, widely used in clinical practice.[7]Accuracy depends on sampling schedule and pharmacokinetic model; potential for error if sampling is inadequate.8 - 15%
Single-Injection (Simplified) Uses a limited number of blood samples (e.g., one or two) and empirical formulas to estimate clearance.[10]Minimally invasive and very fast.Less accurate than multi-sample methods, relies on population-based assumptions that may not fit all individuals.[10]10 - 20%

Key Factors Influencing Reproducibility

Achieving low variability in OIH clearance measurements requires meticulous control over numerous physiological and technical factors. Understanding the causality of these factors is essential for designing robust studies.

Physiological Variables
  • Hydration Status: Dehydration can decrease renal blood flow, leading to lower OIH clearance. Conversely, aggressive hydration can increase it. A study in pigs demonstrated that hippuran clearance is dependent on urine production, highlighting the need for a consistent state of hydration in repeat studies to ensure reproducible results.[12]

  • Diet and Medications: Certain foods and drugs can compete with OIH for organic anion transporters (OATs) in the renal tubules, thereby inhibiting its secretion and artificially lowering the calculated clearance.[13]

  • Time of Day (Circadian Rhythm): Renal blood flow and tubular secretion have known diurnal variations, which can introduce variability if measurements are not performed at the same time of day.

  • Patient Posture: A change from a supine to an upright posture can activate the renin-angiotensin system and decrease renal blood flow, impacting clearance measurements.

Technical and Analytical Variables
  • Radiochemical Purity: For radiolabeled OIH, the presence of free radioiodide as an impurity is a significant source of error. Free iodide has a much lower renal clearance than OIH. Its presence will lead to an underestimation of the true ERPF.[14]

  • Dose Preparation and Administration: Inaccurate determination of the injected dose is a direct source of error in clearance calculations, which are dose-dependent.

  • Blood Sampling Times: In the single-injection method, adherence to a strict and accurate sampling schedule is critical for correctly characterizing the plasma disappearance curve.

  • Sample Handling: Improper handling, such as delayed centrifugation leading to hemolysis or incorrect storage, can affect the integrity of the plasma sample.

  • Analytical Method Validation: The bioanalytical method used to measure OIH concentrations must be rigorously validated for accuracy, precision, selectivity, and stability according to regulatory standards, such as those provided in FDA guidance.[15][16][17][18]

Diagram 1: Key factors contributing to variability in OIH clearance measurements.

A Self-Validating Protocol for Single-Injection OIH Clearance

This protocol for the multi-sample single-injection method is designed to be a self-validating system by incorporating critical quality control (QC) steps.

I. Subject Preparation (Pre-Procedure)

  • Informed Consent: Obtain written informed consent.

  • Fasting: Instruct the subject to fast for at least 8 hours prior to the study. Water is permitted to ensure euhydration.

  • Medication Review: Review and document all concomitant medications. Withhold any non-essential drugs known to interfere with renal transporters, if clinically appropriate.

  • Hydration: Administer 500 mL of water 1 hour before the tracer injection to promote stable and adequate urine flow.

  • Catheter Placement: Insert two intravenous catheters, one in each arm. One will be used for OIH injection and the other for blood sampling to avoid contamination.

II. Dose Preparation and Administration (QC Focus)

  • Dose Calibration: Assay the exact activity of the ¹²³I-OIH dose in a calibrated dose calibrator. Record the pre-injection activity, time of measurement, and post-injection residual activity in the syringe. The difference constitutes the "Net Injected Dose."

  • Purity Check (Self-Validation): Confirm the radiochemical purity of the ¹²³I-OIH lot from the manufacturer's certificate of analysis. Purity should be >98%.[14]

  • Administration: Administer the dose as an intravenous bolus over 1 minute. Record the exact time of injection start.

III. Blood Sampling and Processing

  • Sampling Schedule: Collect 3-5 mL blood samples into heparinized tubes from the contralateral arm at precisely 5, 10, 20, 30, 45, and 60 minutes post-injection.

  • Sample Handling: Place samples on ice immediately. Centrifuge within 30 minutes at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Aliquoting: Transfer plasma into duplicate, labeled cryovials and store at -80°C until analysis.

IV. Sample Analysis (QC Focus)

  • Standard Curve: Prepare a standard curve using the same OIH lot as injected.

  • Gamma Counting: Count plasma samples and standards in a calibrated gamma counter for a sufficient time to achieve <2% counting error.

  • QC Samples (Self-Validation): Include low, medium, and high concentration QC samples in duplicate with each analytical run. The results must be within 15% of the nominal value for the run to be accepted.

V. Data Analysis

  • Curve Fitting: Plot the plasma concentration-time data and fit to a two-compartment pharmacokinetic model.[9]

  • Clearance Calculation: Calculate the clearance (Cl) using the formula: Cl = Dose / AUC₀-∞, where AUC is the area under the plasma concentration-time curve from time zero to infinity.

  • Normalization: Normalize the clearance value to a standard body surface area (1.73 m²).

Diagram 2: Self-validating experimental workflow for single-injection OIH clearance.

Conclusion and Recommendations

The reproducibility of this compound clearance measurements is not inherent to the tracer itself but is a function of meticulous protocol design and execution. While the continuous infusion method may offer slightly lower intrinsic variability, the single-injection method can provide highly reproducible data when implemented within a robust, self-validating framework.

For researchers and drug development professionals, the following recommendations are paramount:

  • Standardize Protocols: Adhere strictly to a standardized operating procedure (SOP) for all aspects of the measurement, from patient preparation to data analysis.

  • Control Pre-analytical Variables: Pay rigorous attention to hydration, diet, medication, and posture to minimize physiological variability.

  • Implement QC Measures: Incorporate self-validating steps such as accurate dose calibration, purity checks, and the use of QC samples during bioanalysis.

  • Choose Appropriate Models: For single-injection methods, use a multi-sample approach and appropriate pharmacokinetic modeling rather than overly simplified methods, unless justified for specific screening purposes.

References

A Comparative Meta-Analysis of 2-Iodohippuric Acid (OIH) and MAG3 in Clinical Renal Scintigraphy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of renal functional imaging, the choice of radiopharmaceutical is paramount to achieving diagnostic accuracy and ensuring patient safety. This guide provides a comprehensive meta-synthesis of clinical trial data comparing two cornerstone agents: 2-Iodohippuric acid (OIH), traditionally labeled with iodine isotopes (¹³¹I or ¹²³I), and Technetium-99m Mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3). We will delve into the nuanced differences in their pharmacokinetics, diagnostic performance, and clinical utility, supported by experimental data from key studies.

Introduction: The Evolution of Renal Radiotracers

The evaluation of renal function through radionuclide imaging, or renography, hinges on the physiological handling of an intravenously administered radiotracer by the kidneys. The ideal agent is one that is rapidly and exclusively excreted by the kidneys, providing a clear and dynamic representation of renal perfusion, tubular function, and urinary outflow.

This compound (OIH) , an analog of p-aminohippuric acid (PAH), has long been a benchmark for measuring effective renal plasma flow (ERPF). Its clearance is dominated by tubular secretion, with a smaller fraction undergoing glomerular filtration. However, the use of iodine isotopes, particularly ¹³¹I, presents challenges, including a higher radiation dose to the patient and suboptimal imaging characteristics due to its high-energy gamma emissions.[1][2]

Technetium-99m Mercaptoacetyltriglycine (MAG3) was developed as a ⁹⁹ᵐTc-labeled alternative to OIH.[3] The favorable physical properties of ⁹⁹ᵐTc—a lower energy gamma emission (140 keV) and a shorter half-life—result in a significantly lower radiation dose and superior image quality.[1][2] Like OIH, MAG3 is primarily cleared by the renal tubules.[3]

Comparative Pharmacokinetics and Renal Handling

The functional differences between OIH and MAG3 are rooted in their distinct pharmacokinetic profiles. While both are predominantly secreted by the proximal tubules, variations in protein binding, plasma clearance, and extraction efficiency lead to observable differences in clinical studies.

A critical point of differentiation is plasma protein binding, which is significantly higher for MAG3 (around 55%) compared to OIH (around 34%).[4] This difference influences the volume of distribution and the overall plasma clearance rate.

Quantitative Comparison of Key Performance Parameters

The following table summarizes key quantitative data synthesized from multiple clinical trials, providing a direct comparison of the two agents.

ParameterThis compound (OIH)⁹⁹ᵐTc-MAG3Key Findings and Clinical Implications
Primary Radionuclide ¹³¹I or ¹²³I⁹⁹ᵐTc⁹⁹ᵐTc offers superior imaging physics, resulting in better image quality and lower patient radiation exposure.[1][2]
Image Quality Good, but can be suboptimal with ¹³¹I, especially in renal impairment.Consistently superior to OIH, with better structural detail of the kidneys.[3][5][6][7]The higher quality of MAG3 images allows for clearer delineation of renal regions of interest (ROI), even in patients with severe renal impairment.[3]
Plasma Clearance Generally faster than MAG3.[5][6]Slower than OIH, but still rapid.[5][6] The MAG3 to OIH clearance ratio is approximately 0.61.[8][9]While clearance rates differ, they are highly correlated (r > 0.95), allowing for the use of correction factors to estimate ERPF with MAG3.[3][6]
Urinary Excretion (30 min) ~67-70% of injected dose.[5][10]~73% of injected dose.[5]Both agents exhibit rapid and efficient urinary excretion, a desirable characteristic for dynamic renal imaging.
Renogram Parameters (Tmax) BaselineSlightly prolonged compared to OIH in some studies.[6][11]Despite minor differences in time to peak activity (Tmax), the overall renogram curve patterns are very similar, indicating comparable renal transit times.[5][11]
Effective Renal Plasma Flow (ERPF) Gold standard measurement.Does not directly measure ERPF but provides a highly correlated index.The ERPF values obtained with MAG3 show a strong correlation with those from OIH, often requiring a correction factor for direct comparison.[1][3]

Experimental Protocols: A Closer Look at Comparative Clinical Trials

To understand the basis of the comparative data, it is essential to examine the methodologies of the clinical trials. Below is a generalized protocol for a comparative study between OIH and MAG3.

Protocol: Comparative Renography with ⁹⁹ᵐTc-MAG3 and ¹³¹I-OIH
  • Patient Preparation:

    • Patients are well-hydrated to ensure adequate urine flow.

    • Any medications that could interfere with renal function are noted.

  • Radiopharmaceutical Administration:

    • A simultaneous or sequential injection protocol is used.

    • For simultaneous injection, approximately 300 µCi of ¹³¹I-OIH and 5-10 mCi of ⁹⁹ᵐTc-MAG3 are administered intravenously.[5]

    • For sequential studies, the injections are spaced apart to allow for the clearance of the first tracer.[1]

  • Dynamic Image Acquisition:

    • A gamma camera equipped with appropriate collimators for the different energy peaks of ¹³¹I and ⁹⁹ᵐTc is used.

    • Dynamic images are acquired continuously for 30 minutes post-injection.[1][5]

  • Data Analysis:

    • Regions of interest (ROIs) are drawn around each kidney and a background region (e.g., subhepatic or infrarenal).

    • Time-activity curves (renograms) are generated for each kidney.

    • Parameters such as time to peak activity (Tmax), half-time of excretion (T1/2), and relative renal function are calculated.[6][11]

    • ERPF can be calculated using various methods, including the camera-based technique (e.g., Schlegel's method) or single blood sample methods, with appropriate correction factors for MAG3.[1]

Workflow for Comparative Renal Scintigraphy

G cluster_prep Patient Preparation cluster_admin Radiopharmaceutical Administration cluster_acq Image Acquisition cluster_analysis Data Analysis cluster_comp Comparative Assessment prep1 Hydration admin1 IV Injection of ¹³¹I-OIH & ⁹⁹ᵐTc-MAG3 prep1->admin1 prep2 Medication Review prep2->admin1 acq1 30-min Dynamic Imaging (Gamma Camera) admin1->acq1 analysis1 ROI Definition (Kidneys, Background) acq1->analysis1 analysis2 Renogram Generation analysis1->analysis2 analysis3 Calculation of Quantitative Parameters analysis2->analysis3 comp1 Image Quality analysis3->comp1 comp2 Renogram Curves analysis3->comp2 comp3 ERPF Correlation analysis3->comp3

Caption: Workflow of a comparative renal scintigraphy study.

Causality Behind Experimental Choices and Clinical Implications

The transition from OIH to MAG3 in many clinical settings is not merely a matter of preference but is grounded in the fundamental principles of nuclear medicine: achieving the best possible diagnostic information at the lowest possible radiation dose (the ALARA principle).

  • Superior Image Quality: The choice of ⁹⁹ᵐTc as the radionuclide for MAG3 is the primary driver of its superior image quality.[3][5][6] The 140 keV gamma photon of ⁹⁹ᵐTc is optimally suited for modern gamma cameras, leading to higher resolution images with less noise compared to the high-energy photons of ¹³¹I. This is particularly advantageous in patients with impaired renal function, where tracer uptake is low.[3][7]

  • Reduced Radiation Dose: The shorter half-life of ⁹⁹ᵐTc (6 hours) compared to ¹³¹I (8 days) and the absence of beta particle emission significantly reduce the radiation dose to the patient.[1][2] This is a critical consideration, especially in pediatric patients or in cases requiring repeat studies.

  • ERPF Estimation: While MAG3 is not a direct measure of ERPF like OIH, its clearance is highly correlated.[3][6] This has led to the development and validation of regression equations to estimate ERPF from MAG3 clearance data, making it a clinically acceptable substitute for most applications.[1]

Decision-Making in Clinical Practice: OIH vs. MAG3

The choice between OIH and MAG3 in a clinical setting is largely dictated by the specific diagnostic question and the available resources. The following diagram illustrates a typical decision-making pathway.

G start Patient Referred for Renal Function Study q1 Primary Goal: High-Resolution Imaging? start->q1 q2 Primary Goal: Precise ERPF Measurement? q1->q2 No mag3 Use ⁹⁹ᵐTc-MAG3 q1->mag3 Yes q2->mag3 No/ ERPF estimation sufficient oih Consider OIH (if available and justified) q2->oih Yes end_mag3 Superior Image Quality Lower Radiation Dose mag3->end_mag3 end_oih Direct ERPF Measurement oih->end_oih

Caption: Clinical decision pathway for choosing between OIH and MAG3.

Conclusion

The body of clinical evidence overwhelmingly supports ⁹⁹ᵐTc-MAG3 as a superior alternative to radioiodinated OIH for the majority of clinical applications in renal scintigraphy. Its advantages in terms of image quality and radiation safety are significant.[1][2][3][5] While OIH remains the gold standard for the direct measurement of effective renal plasma flow, the high correlation of MAG3 clearance allows for reliable estimation of this parameter. For routine renal imaging, including the evaluation of renal obstruction, transplant function, and relative renal function, ⁹⁹ᵐTc-MAG3 is the agent of choice.

References

A Guide to Assessing Inter-Observer Variability in 2-Iodohippuric Acid Scan Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

An expert guide to assessing inter-observer variability in the interpretation of 2-Iodohippuric acid renal scintigraphy, designed for researchers, scientists, and drug development professionals.

In the landscape of renal function analysis, dynamic scintigraphy using tubular secretion agents remains a cornerstone for evaluating perfusion, function, and drainage. While newer agents like 99mTc-MAG3 are now more common, 123I- or 131I-ortho-iodohippurate (OIH, or Hippuran) has a long history and continues to be a valuable radiopharmaceutical for assessing renal plasma flow.[1][2][3] The diagnostic power of these scans, however, is fundamentally reliant on the consistency of their interpretation. Variability between different observers (inter-observer variability) can significantly impact clinical decision-making and the integrity of research data.

This guide provides a comprehensive framework for understanding, quantifying, and mitigating inter-observer variability in OIH scan interpretation. We will delve into the statistical methods that form the bedrock of variability assessment, present representative data from renal scintigraphy studies, and offer a detailed, self-validating protocol for conducting a rigorous inter-observer agreement study.

The Core of Interpretation: Understanding the Renogram Curve

The output of a dynamic OIH scan is the renogram, a time-activity curve that graphically represents the journey of the radiotracer through each kidney.[4] Interpretation hinges on analyzing distinct phases of this curve:

  • Phase 1 (Perfusion): The initial rapid rise in activity, reflecting blood flow to the kidney.

  • Phase 2 (Uptake/Concentration): The continued rise to a peak (Tmax), representing tubular extraction of OIH from the blood.[5]

  • Phase 3 (Excretion/Drainage): The subsequent decline of the curve as the tracer is excreted into the collecting system and drains to the bladder.

Discrepancies in interpretation often arise from subjective assessments of these phases, particularly when pathology is present. For instance, determining whether a delayed excretion phase signifies a true obstruction or a non-pathologic dilated collecting system can be a point of contention.

Quantifying Agreement: A Statistical Toolkit

To move beyond subjective impressions of agreement, robust statistical tools are essential. The choice of statistic is dictated by the nature of the data being assessed—categorical or continuous.

  • For Categorical Data: Cohen’s Kappa (κ) When interpretation involves assigning a category (e.g., 'Obstructed', 'Indeterminate', 'Non-obstructed'), Cohen's Kappa is the preferred metric.[6] It measures the agreement between two raters beyond what would be expected by chance.[7] A kappa of 1 indicates perfect agreement, 0 indicates agreement equivalent to chance, and negative values suggest agreement is worse than chance.[7] For studies involving more than two raters, Fleiss' Kappa is a commonly used extension.[6]

  • For Continuous Data: Intraclass Correlation Coefficient (ICC) For quantitative parameters, such as the calculation of Differential Renal Function (DRF) as a percentage or the time to peak activity (Tmax), the ICC is the superior choice.[8] The ICC assesses the consistency or conformity of measurements by considering both the correlation and agreement between raters.[9] It is a powerful measure of reliability, with values closer to 1.0 indicating higher reliability in the measurements.

The fundamental distinction is that Kappa evaluates agreement on what category an observation falls into, while the ICC assesses agreement on how much of a quantity is present.[8]

Comparative Analysis: Benchmarking Inter-Observer Agreement in Renal Scintigraphy

While specific inter-observer variability studies for OIH are less common in recent literature, extensive research on analogous agents like 99mTc-MAG3 and 99mTc-DMSA provides valuable benchmarks. These studies consistently highlight that while overall agreement can be high, variability increases when interpreting subtle or complex cases.

RadiopharmaceuticalParameter AssessedObserver Agreement MetricResult (Agreement Level)Source
99mTc-DMSA Presence of renal scarring (categorical)Cohen's Kappa (κ)κ = 0.59 (Moderate)[10]
99mTc-DMSA Scarring severity/location (categorical)Cohen's Kappa (κ)Varied from poor to substantial (κ up to 0.82) depending on observer pair and criteria.[7]
99mTc-MAG3 Differential Renal Function (DRF) (%)Bland-Altman / Lin's ConcordanceGood repeatability, especially with manual ROI placement by experienced readers.[11]
99mTc-MAG3 T1/2 (Washout) Assessment (categorical)Weighted Fleiss' Kappaκ = 0.85-0.97 (Very Good / Almost Perfect)[11]
99mTc-DMSA Presence of renal scarring (multiple readers)Unweighted Kappa (κ)Showed significant variability; agreement between three readers only occurred in 19% of abnormal cases.[12][13]

These findings underscore that even with modern agents and standardized procedures, interpretation remains operator-dependent.[11] The need for rigorous assessment of variability is therefore paramount for any research or clinical trial relying on OIH scan endpoints.

Workflow for an Inter-Observer Variability Study

The following diagram outlines a robust workflow for assessing inter-observer variability in OIH scan interpretation.

G cluster_prep Phase 1: Preparation & Standardization cluster_read Phase 2: Independent & Blinded Review cluster_analysis Phase 3: Statistical Analysis cluster_report Phase 4: Reporting & Refinement A Define Clear Interpretation Criteria (e.g., scoring for obstruction, ROI definition) B Select Representative Case Cohort (Include normal, abnormal, and borderline cases) A->B C Develop Standardized Case Review Form B->C D Observer 1 (Independent Review) C->D E Observer 2 (Independent Review) C->E F Observer 'N' (Independent Review) C->F G Data Collection (Populate review forms) D->G E->G F->G H Categorical Data Analysis (Calculate Cohen's/Fleiss' Kappa) G->H I Continuous Data Analysis (Calculate Intraclass Correlation Coefficient - ICC) G->I J Analyze Discrepancies (Identify patterns in disagreements) H->J I->J K Report Findings (Publish variability metrics) J->K L Refine Protocols / Training (Address sources of high variability) K->L

Caption: Workflow for a robust inter-observer variability assessment.

Experimental Protocol: A Step-by-Step Guide to Assessing Inter-Observer Variability

This protocol provides a self-validating system for quantifying the reliability of OIH scan interpretations.

Objective: To quantify the inter-observer agreement for both qualitative and quantitative assessments of this compound renograms.

Methodology:

  • Establishment of the Review Committee:

    • Assemble a panel of at least two (preferably three or more) qualified observers (e.g., nuclear medicine physicians, radiologists).

    • Causality: Multiple observers enhance the generalizability of the findings beyond a single pair.[6]

  • Case Selection and Preparation:

    • Select a cohort of at least 30-50 OIH scans. The cohort should be enriched with a spectrum of findings: approximately 1/3 normal, 1/3 clearly abnormal, and 1/3 borderline or equivocal cases.

    • Causality: Including borderline cases is critical as they are the most likely source of clinical disagreement and will provide a more realistic assessment of variability.

    • Anonymize all patient data and clinical history from the scans to prevent bias.

  • Standardization of Interpretation Criteria:

    • Before the review, all observers must agree on a standardized set of interpretation criteria. This is the most critical step for trustworthiness.

    • For Categorical Assessment: Define explicit criteria for classifying drainage patterns (e.g., 'Normal', 'Delayed/Indeterminate', 'Obstructed').

    • For Quantitative Assessment: Define the exact protocol for drawing Regions of Interest (ROIs) for the kidneys and background, as this is a major source of variability.[14] Specify the time interval for calculating DRF (e.g., 1 to 2.5 minutes post-injection).[1][5]

  • Independent Blinded Review:

    • Provide each observer with the anonymized scans and a standardized electronic or paper scoring sheet.

    • Observers must review all scans independently, without collaboration or knowledge of other observers' interpretations.

    • Incorporate a "washout period" of several weeks and have observers re-read a subset of the scans to also assess intra-observer variability (consistency of a single observer).[7]

  • Data Analysis:

    • Collect the completed scoring sheets.

    • For categorical data (e.g., obstruction grade), calculate Cohen's Kappa (for 2 observers) or Fleiss' Kappa (for >2 observers).

    • For continuous data (e.g., DRF %, Tmax), calculate the Intraclass Correlation Coefficient (ICC). Choose the appropriate ICC model based on the study design (e.g., two-way random effects, absolute agreement).[9]

  • Discrepancy Analysis and Consensus Review:

    • Identify all cases with significant disagreement.

    • Hold a consensus meeting where the observers review the discrepant cases together to understand the root cause of the disagreement.

    • Causality: This step does not change the initial variability data but provides invaluable qualitative insight into why variability occurs, which can be used to refine protocols and training.

Key Sources of Variability and Mitigation Strategies

Understanding the origins of variability is the first step toward minimizing it.

G cluster_sources Sources of Variability cluster_outcome cluster_mitigation Mitigation Strategies A Patient Factors (Hydration, Positioning) E Inter-Observer Variability A->E B Acquisition Protocol (Framing Rate, Duration) B->E C Processing Steps (ROI Placement, Bkgd Subtraction) C->E D Observer Factors (Experience, Training, Bias) D->E F Standardized Patient Prep F->A G Harmonized Imaging Protocols G->B H Defined Processing SOPs H->C I Observer Training & Consensus I->D

Caption: Factors influencing inter-observer variability and their mitigation.

  • Region of Interest (ROI) Placement: The most significant source of variability in quantitative analysis is often inconsistent ROI drawing, especially for the background and for poorly functioning or hydronephrotic kidneys.[14]

    • Mitigation: A detailed, prescriptive protocol for ROI placement is essential. Using semi-automated placement tools can reduce, but not eliminate, this variability.[11]

  • Background Subtraction: The method used to correct for non-renal activity can significantly alter the renogram curve shape and derived parameters.

    • Mitigation: The protocol must standardize the background ROI location (e.g., perirenal, subrenal).[14]

  • Observer Experience: Experienced readers often show higher agreement than junior readers, particularly with complex or subtle findings.[11]

    • Mitigation: Implementing standardized training programs and creating reference libraries of example cases can help harmonize interpretations across different experience levels.

  • Lack of Standardized Criteria: Without clear, objective criteria, observers will default to their own internal, subjective models, leading to high variability.

    • Mitigation: The development and enforcement of standardized criteria for interpretation is the single most effective mitigation strategy.[15]

References

A Comparative Guide to Renal Scintigraphy Agents: ¹²³I-OIH vs. ⁹⁹ᵐTc-MAG3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, clinicians, and professionals in drug development, the selection of an appropriate radiopharmaceutical is a critical decision in the functional assessment of the kidneys. This guide provides an in-depth, objective comparison of two commonly utilized agents for dynamic renal scintigraphy: Iodine-123 orthoiodohippurate (¹²³I-OIH) and Technetium-99m mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3). This analysis will delve into their mechanisms of action, clinical performance based on experimental data, and a critical evaluation of their cost-effectiveness.

Introduction: The Imperative of Functional Renal Imaging

Dynamic renal scintigraphy, or renography, is a cornerstone of nuclear medicine for the non-invasive evaluation of renal perfusion, function, and excretion. The choice of radiopharmaceutical directly impacts image quality, diagnostic accuracy, and ultimately, patient management. This guide will explore the nuances of ¹²³I-OIH and ⁹⁹ᵐTc-MAG3 to provide a clear, evidence-based framework for decision-making in both clinical and research settings.

Radiopharmaceutical Profiles: A Head-to-Head Comparison

The fundamental differences between ¹²³I-OIH and ⁹⁹ᵐTc-MAG3 lie in their pharmacokinetic and physical properties. These differences have significant implications for their clinical utility.

Feature¹²³I-Orthoiodohippurate (¹²³I-OIH)⁹⁹ᵐTc-Mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3)
Primary Mechanism of Renal Clearance Primarily tubular secretion with a small component of glomerular filtration.[1]Predominantly secreted by the proximal renal tubules with a small component of glomerular filtration.
Plasma Clearance High, approaching effective renal plasma flow (ERPF).Approximately 50-60% of OIH clearance.[2]
Protein Binding ModerateHigh
Radionuclide Properties Iodine-123 (¹²³I): 159 keV gamma-ray energy, 13.2-hour half-life.Technetium-99m (⁹⁹ᵐTc): 140 keV gamma-ray energy, 6-hour half-life.
Image Quality Good, but can be limited by the higher energy of ¹²³I and potential for septal penetration.Generally considered superior due to the optimal imaging characteristics of ⁹⁹ᵐTc for modern gamma cameras.
Patient Radiation Dose Higher than ⁹⁹ᵐTc-MAG3 due to the longer half-life and electron capture decay of ¹²³I.Lower patient radiation dose.

Clinical Performance and Diagnostic Efficacy

The choice between ¹²³I-OIH and ⁹⁹ᵐTc-MAG3 often hinges on the specific clinical question and patient population. While both are effective for assessing renal function, studies have consistently highlighted the superior performance of ⁹⁹ᵐTc-MAG3 in certain scenarios.

A key advantage of ⁹⁹ᵐTc-MAG3 is its higher renal extraction efficiency compared to other agents like DTPA, making it particularly valuable in patients with impaired renal function.[3] The quality of images produced with ⁹⁹ᵐTc-MAG3 is consistently reported to be superior to that of iodine-based agents.[4] This is attributed to the favorable physical properties of ⁹⁹ᵐTc, which result in higher count rates and better spatial resolution.

While a phase II study found images of equal quality between ⁹⁹ᵐTc-MAG3 and ¹²³I-OIH, the superior imaging characteristics of technetium are a recurring theme in the literature.[5] The ability to obtain high-quality images, even in patients with significantly reduced renal function, is a critical factor that often favors the use of ⁹⁹ᵐTc-MAG3.

Experimental Protocols: A Step-by-Step Guide

To ensure reproducible and comparable results, standardized imaging protocols are essential. The following are representative protocols for renal scintigraphy using both agents.

⁹⁹ᵐTc-MAG3 Renography Protocol
  • Patient Preparation: Ensure the patient is well-hydrated. Have the patient void immediately before the study.

  • Radiopharmaceutical Administration: Intravenously administer a bolus of 185-370 MBq (5-10 mCi) of ⁹⁹ᵐTc-MAG3.

  • Image Acquisition:

    • Position the patient supine with the gamma camera placed posteriorly to include both kidneys and the bladder in the field of view.

    • Begin dynamic imaging immediately upon injection.

    • Acquire flow images at 1-3 seconds per frame for the first 1-2 minutes.

    • Continue with dynamic functional images at 15-60 seconds per frame for 20-30 minutes.

  • Post-Processing:

    • Generate time-activity curves (renograms) for each kidney and the aorta.

    • Calculate differential renal function and other quantitative parameters as required.

MAG3_Workflow cluster_pre Pre-Scan cluster_scan Scanning Procedure cluster_post Post-Scan Analysis Hydration Patient Hydration Voiding_Pre Patient Voids Hydration->Voiding_Pre Ensures adequate urine flow Injection IV Injection of ⁹⁹ᵐTc-MAG3 Voiding_Pre->Injection Empty bladder for clear imaging Positioning Patient Positioning Injection->Positioning Immediate start of acquisition Dynamic_Imaging Dynamic Image Acquisition Positioning->Dynamic_Imaging Posterior view of kidneys and bladder TAC_Generation Time-Activity Curve Generation Dynamic_Imaging->TAC_Generation Data for functional assessment Quantification Quantitative Analysis TAC_Generation->Quantification Calculation of renal parameters CostEffectiveness cluster_factors Cost-Effectiveness Factors cluster_outcomes Economic & Clinical Outcomes Cost_Radio Radiopharmaceutical Cost Overall_Cost Overall Healthcare Cost Cost_Radio->Overall_Cost Cost_Procedure Overall Procedure Cost Cost_Procedure->Overall_Cost Clinical_Efficacy Clinical Efficacy Diagnostic_Accuracy Diagnostic Accuracy Clinical_Efficacy->Diagnostic_Accuracy Repeat_Imaging Need for Repeat Imaging Diagnostic_Accuracy->Repeat_Imaging Reduces Patient_Management Impact on Patient Management Diagnostic_Accuracy->Patient_Management Improves Repeat_Imaging->Overall_Cost Increases Patient_Management->Overall_Cost Optimizes

References

A Comparative Guide to Renal Scintigraphy: 123I-OIH vs. 99mTc-MAG3 Image Quality and Performance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of two key radiopharmaceuticals used in dynamic renal scintigraphy: Iodine-123 ortho-iodohippurate (¹²³I-OIH) and Technetium-99m mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3). Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in image quality, pharmacokinetics, and patient dosimetry, supported by experimental data and established clinical protocols. Our analysis demonstrates why ⁹⁹ᵐTc-MAG3 has become the agent of choice in modern nephrourology.

Introduction: The Evolution of Dynamic Renal Imaging Agents

Dynamic renal scintigraphy is a cornerstone of functional kidney imaging, providing critical information on renal perfusion, tubular function, and urinary excretion. The choice of radiopharmaceutical is paramount to the diagnostic quality of these studies. For many years, ¹²³I-OIH was a widely used agent, valued for its physiological similarity to para-aminohippurate (PAH), allowing for the measurement of effective renal plasma flow (ERPF).

However, the development of ⁹⁹ᵐTc-MAG3 marked a significant advancement in the field. This technetium-labeled compound offered superior imaging characteristics and a more favorable radiation dosimetry profile, leading to its widespread adoption. This guide will objectively compare these two agents, providing the scientific rationale and experimental evidence that underpin the current best practices in renal imaging.

Radiopharmaceutical Properties: A Head-to-Head Comparison

The fundamental differences in the physical and pharmacokinetic properties of ¹²³I-OIH and ⁹⁹ᵐTc-MAG3 directly influence their performance in a clinical and research setting.

Property⁹⁹ᵐTc-MAG3 ¹²³I-OIH Significance for Imaging
Radionuclide Technetium-99m (⁹⁹ᵐTc)Iodine-123 (¹²³I)⁹⁹ᵐTc is readily available from a generator system, making it more convenient for routine use.[1]
Physical Half-life 6.02 hours13.2 hoursThe shorter half-life of ⁹⁹ᵐTc contributes to a lower patient radiation dose.[2]
Principal Photon Energy 140 keV159 keVBoth energies are well-suited for standard gamma cameras, but the higher photon flux of ⁹⁹ᵐTc leads to better image statistics.[3]
Mechanism of Excretion Predominantly active tubular secretion (~95%)[4]Active tubular secretion with a small glomerular filtration component[5][6]Both agents are excellent for assessing tubular function.
Plasma Protein Binding HighLow to ModerateHigh protein binding contributes to lower distribution volume and a focus on renal excretion for ⁹⁹ᵐTc-MAG3.[7]
Plasma Clearance ~257-300 ml/min/1.73 m²[8]~556-600 ml/min/1.73 m²[5][8]¹²³I-OIH clearance is faster, but ⁹⁹ᵐTc-MAG3 clearance correlates well, allowing for reliable functional assessment.[1][9]

Comparative Analysis of Image Quality

The most striking difference between the two agents is the superior image quality afforded by ⁹⁹ᵐTc-MAG3.[1][3] This superiority is evident in the visualization of renal perfusion, parenchyma, and the urinary tract.[1]

Causality Behind Superior Image Quality:

The enhanced image quality of ⁹⁹ᵐTc-MAG3 is primarily due to two factors:

  • Higher Photon Flux: The typical administered activity for ⁹⁹ᵐTc-MAG3 (up to 370 MBq or 10 mCi) is significantly higher than for ¹²³I-OIH (typically around 37 MBq).[10][11] This results in a greater number of detected photons, leading to improved image statistics, higher signal-to-noise ratio, and clearer delineation of renal structures.

  • Higher Extraction Efficiency: ⁹⁹ᵐTc-MAG3 has a high first-pass extraction efficiency, which is approximately three times greater than that of ⁹⁹ᵐTc-DTPA, another common renal agent.[4] This efficient extraction from the plasma results in a high target-to-background ratio, further enhancing image contrast and clarity.

In numerous comparative studies, the image quality and reliability of scintigraphic findings with ⁹⁹ᵐTc-MAG3 were judged to be superior to those with ¹²³I-OIH.[3][12] This is particularly advantageous in patients with impaired renal function, where the ability to clearly define regions of interest (ROIs) is crucial for accurate quantitative analysis.[12]

Quantitative Functional Parameters: A Deeper Look

While renogram patterns are generally similar, there are notable differences in the quantitative parameters derived from ⁹⁹ᵐTc-MAG3 and ¹²³I-OIH scans.

Parameter⁹⁹ᵐTc-MAG3 ¹²³I-OIH Clinical Interpretation
Plasma Clearance Lower than OIH (Ratio ~0.5-0.6)[8][9]Higher, approximates ERPFAlthough the absolute clearance value is lower for MAG3, it shows a very strong correlation with OIH clearance (r > 0.95), making it a reliable index of renal function.[1][11]
Time to Peak (Tmax) Significantly prolonged[1]ShorterThe difference in Tmax reflects the different handling and clearance rates of the tracers.
Half-Time (T½) Significantly prolonged[1]ShorterThis parameter, indicating the speed of tracer washout, is also affected by the differing pharmacokinetics.
Relative Renal Function Highly correlated with OIH (r = 0.97)[9]Gold standard for comparisonBoth tracers provide equivalent and reliable measurements of split renal function.

These differences underscore that while ⁹⁹ᵐTc-MAG3 is a suitable replacement for ¹²³I-OIH for routine imaging and relative function studies, it is not a direct substitute for the accurate estimation of absolute renal plasma flow.[9]

Patient Dosimetry and Safety Profile

A critical advantage of ⁹⁹ᵐTc-MAG3 is its significantly lower radiation burden on the patient compared to radioiodinated compounds.[13][14]

RadiopharmaceuticalEffective Dose Equivalent (4.8 hr voiding)Critical Organ & Dose
⁹⁹ᵐTc-MAG3 ~2.6 - 3.7 mSv / 370 MBq[2]Bladder Wall (40.7 mGy)
¹²³I-OIH Higher than ⁹⁹ᵐTc-MAG3Bladder, Kidneys
¹³¹I-OIH (for context) 0.99 mSv / 11.1 MBq (higher dose per unit activity)[2]Bladder, Kidneys

Note: ¹³¹I-OIH is included for context due to its historical use and to highlight the dosimetric improvements of modern agents. Its poor imaging characteristics and high radiation dose have led to it being largely phased out.[7][14]

Furthermore, clinical studies have consistently shown ⁹⁹ᵐTc-MAG3 to be a safe agent, with no significant adverse reactions or abnormal laboratory findings reported.[3]

Experimental Protocol: Dynamic Renal Scintigraphy with ⁹⁹ᵐTc-MAG3

This section provides a standardized, self-validating protocol for performing a dynamic renal scan with ⁹⁹ᵐTc-MAG3. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Patient Preparation
  • Hydration: Ensure the patient is well-hydrated unless contraindicated. Instruct the patient to drink 300-500 mL of water prior to the study.[13]

    • Rationale: Good hydration ensures a urine flow rate of >1 mL/min, which is necessary for proper clearance of the tracer from the collecting systems and prevents functional obstruction.

  • Voiding: Instruct the patient to void immediately before the examination begins.

    • Rationale: An empty bladder minimizes backpressure on the upper urinary tracts and lowers the radiation dose to the bladder wall.

  • IV Access: Establish intravenous access for the administration of the radiopharmaceutical.

Radiopharmaceutical Administration & Acquisition
  • Positioning: Position the patient supine with the gamma camera placed posteriorly, ensuring both kidneys and the bladder are within the field of view.[13] For transplanted kidneys, an anterior view is used.

  • Radiopharmaceutical: ⁹⁹ᵐTc-mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3).

  • Dose:

    • Adult: 185-370 MBq (5-10 mCi). A lower dose is often preferred unless perfusion imaging is critical.[10]

    • Pediatric: Dose is adjusted based on weight (e.g., 0.15 mCi/kg).

  • Injection Technique: Administer the dose as a rapid intravenous bolus, followed by a saline flush.[15]

    • Rationale: A compact bolus is essential for accurately assessing the initial perfusion (flow) phase.

  • Dynamic Acquisition: Begin image acquisition simultaneously with the injection.

    • Flow Phase: 2-3 seconds/frame for 60 seconds (e.g., 64x64 matrix).

    • Function/Excretion Phase: 15-30 seconds/frame for 20-30 minutes (e.g., 128x128 matrix).[16]

  • Post-Void Imaging: After the dynamic acquisition, have the patient void, then acquire a final static image of the kidneys and bladder.

    • Rationale: This assesses the completeness of bladder emptying and clearance from the upper tracts.

Imaging Equipment
  • Gamma Camera: Large field of view.

  • Collimator: Low-Energy, High-Resolution (LEHR) or Low-Energy All-Purpose (LEAP).

  • Energy Window: 20% window centered at 140 keV.[13]

Workflow Diagram

G cluster_prep Patient Preparation cluster_acq Acquisition cluster_post Post-Processing P1 Ensure Adequate Hydration P2 Establish IV Access P1->P2 P3 Patient Voids Bladder P2->P3 A1 Position Patient (Supine, Posterior View) P3->A1 A2 Inject 99mTc-MAG3 Bolus A1->A2 A3 Start Dynamic Imaging A2->A3 A4 Acquire Flow Phase (1 min) A3->A4 A5 Acquire Function Phase (20-30 min) A4->A5 C1 Patient Voids Bladder A5->C1 C2 Acquire Post-Void Static Image C1->C2

Standard ⁹⁹ᵐTc-MAG3 Renal Scintigraphy Workflow

Data Analysis and Interpretation

Post-acquisition, the dynamic data is processed to generate quantitative metrics of renal function.

  • Region of Interest (ROI) Definition: ROIs are drawn around the entire kidney, the renal cortex, and a background area (e.g., sub-renal or perirenal).

  • Time-Activity Curve (TAC) Generation: Background-subtracted TACs, or renograms, are generated for each kidney. These curves plot tracer activity within the kidney over time.

  • Parameter Calculation: Key parameters are calculated from the renograms:

    • Relative (Split) Renal Function: Calculated from the integral of the early part of the curve (e.g., 1-2.5 minutes), representing the contribution of each kidney to total function.

    • Tmax: The time to reach peak activity.

    • T½: The time for activity to decrease to 50% of its peak value, indicating washout.

Data Analysis Workflow

G Data Dynamic Image Sequence ROI Draw ROIs (Kidneys, Background) Data->ROI TAC Generate Time-Activity Curves (Renograms) ROI->TAC Params Calculate Quantitative Parameters TAC->Params Report Diagnostic Report Params->Report

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Iodohippuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical protocols for the proper disposal of 2-Iodohippuric acid (CAS No. 147-58-0). As a compound frequently utilized in biochemical research and pharmacokinetic studies, understanding its chemical nature is paramount to ensuring safe laboratory operations and environmental stewardship.[1] This document moves beyond a simple checklist, offering a procedural and causal framework to empower researchers, scientists, and drug development professionals in making informed disposal decisions.

The core principle guiding the disposal of this compound is its classification as a halogenated organic compound . The presence of a carbon-iodine bond places it under specific regulatory and safety handling categories that dictate its entire waste lifecycle.

Core Chemical Profile and Hazard Assessment

Before handling any chemical, a thorough understanding of its properties and potential hazards is non-negotiable. This assessment directly informs the rationale behind the stringent disposal protocols.

Chemical and Physical Properties

A summary of this compound's key identifiers and properties is provided below.

PropertyValueSource(s)
CAS Number 147-58-0[1][2]
Molecular Formula C₉H₈INO₃[1][3]
Molecular Weight 305.07 g/mol [3]
Synonyms N-(2-Iodobenzoyl)glycine[1]
Appearance White to off-white or yellowish powder[1]
Melting Point 170 - 172 °C[1]
Water Hazard Class WGK 3 (Severely hazardous to water)[2]
Hazard Identification and Personal Protective Equipment (PPE)

While some supplier information may not list extensive hazards, the structure of this compound is closely related to other compounds for which toxicological data is available. For instance, the parent compound hippuric acid and its derivatives are known to cause skin irritation, serious eye damage, and respiratory irritation.[4][5] Therefore, a conservative approach assuming similar hazards is prudent.

Always consult the manufacturer-specific Safety Data Sheet (SDS) before use.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of properly after.

  • Respiratory Protection: For handling the powder, a NIOSH-approved N95 dust mask or higher is required to prevent inhalation.[2]

  • Body Protection: A standard laboratory coat.

The Governing Principle: Disposal as Halogenated Organic Waste

The single most critical factor for the disposal of this compound is its classification as a halogenated organic compound.[6][7]

Why This Classification Matters

Halogenated organic compounds are regulated stringently under frameworks like the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9] The reason for this is twofold:

  • Environmental Persistence: Many halogenated compounds are resistant to natural degradation, leading to persistence in the environment.

  • Incineration Byproducts: Improper incineration (i.e., at temperatures that are too low) can lead to the formation of highly toxic and carcinogenic byproducts such as dioxins and furans.

Therefore, this waste stream must be segregated and sent for high-temperature incineration at a licensed hazardous waste facility. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer drain. Its high water hazard classification (WGK 3) underscores this prohibition.[2]

Critical Distinction: Non-Radioactive vs. Radiolabeled Forms

This guide applies exclusively to non-radioactive this compound (CAS 147-58-0). Researchers often use radiolabeled versions, such as Iodohippuric acid I-125.[10] The disposal of radioactive materials is a separate, highly regulated process governed by agencies like the Nuclear Regulatory Commission (NRC).[11] If you are working with a radiolabeled form, you must contact your institution's Radiation Safety Officer for specific disposal protocols.

Step-by-Step Laboratory Disposal Protocol

This protocol outlines the direct actions required from the point of waste generation to its final collection.

Step 1: Waste Segregation at the Source

Immediately segregate all waste contaminated with this compound. This includes:

  • Unused or expired solid this compound.

  • Solutions containing this compound.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves).

  • Solvent rinsates from cleaning contaminated glassware.

This waste must be kept separate from non-halogenated organic waste and general laboratory trash.[7]

Step 2: Use of Designated Waste Containers
  • Solid Waste: Collect dry waste (powder, contaminated wipes, gels, etc.) in a clearly labeled, durable container designated for "Solid Halogenated Organic Waste."

  • Liquid Waste: Collect solutions and the first two solvent rinsates from glassware in a labeled, sealable container for "Liquid Halogenated Organic Waste." Ensure the container is made of a compatible material.[12]

Step 3: Proper Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The physical state (Solid/Liquid).

  • The primary hazard(s) (e.g., Irritant, Toxic).

Step 4: Accumulation and Storage

Keep waste containers tightly sealed at all times, except when adding waste.[13] Store them in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.

Step 5: Scheduling for Disposal

Follow your institution's procedures to request a waste pickup from the Environmental Health and Safety (EHS) department. EHS will then manage the transport to a certified hazardous waste disposal facility.

Decontamination and Spill Management

Accidents happen. A clear procedure for decontamination is essential for safety.

  • Routine Glassware Decontamination: Glassware that has contained this compound must be decontaminated before being returned to general use.

    • Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol).

    • Crucially, the first two rinsates must be collected and disposed of as liquid halogenated organic waste.

    • The third rinsate may often be managed as non-halogenated waste, but confirm this with your institutional EHS policy.

    • After the solvent rinses, the glassware can be washed normally with soap and water.

  • Solid Spill Cleanup:

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • Carefully sweep or scoop the material into a designated "Solid Halogenated Organic Waste" container.[14] Avoid creating dust.

    • Clean the spill area with a cloth dampened with soap and water.

    • Dispose of all cleaning materials and any contaminated PPE as solid hazardous waste.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G start Waste Containing This compound is_radioactive Is the material radiolabeled (e.g., I-125)? start->is_radioactive radioactive_protocol STOP. Consult Radiation Safety Officer. Follow radioactive waste protocol. is_radioactive->radioactive_protocol Yes waste_form Determine Waste Form is_radioactive->waste_form No (CAS 147-58-0) solid_waste Solid Waste (Powder, contaminated labware) waste_form->solid_waste Solid liquid_waste Liquid Waste (Solutions, 1st/2nd rinsates) waste_form->liquid_waste Liquid solid_container Collect in labeled container: 'Solid Halogenated Organic Waste' solid_waste->solid_container liquid_container Collect in labeled container: 'Liquid Halogenated Organic Waste' liquid_waste->liquid_container ehs_pickup Store in Satellite Accumulation Area. Arrange for EHS pickup. solid_container->ehs_pickup liquid_container->ehs_pickup

Caption: Disposal decision workflow for this compound.

References

Mastering Safety: A Researcher's Guide to Handling 2-Iodohippuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the dedicated researcher, scientist, or drug development professional, advancing discovery requires both ambition and an uncompromising commitment to safety. In the laboratory, our most important instrument is a well-prepared mind, and this is never more true than when handling specialized chemical compounds. This guide provides essential, field-tested safety and logistical information for the operational handling and disposal of 2-Iodohippuric acid (CAS 147-58-0). Our goal is to move beyond a simple checklist and instill a deep, causal understanding of the necessary precautions, ensuring that your work is not only groundbreaking but also fundamentally safe.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound is an organoiodine compound that, while invaluable in research, presents specific hazards that must be managed to ensure personnel safety. The primary risks associated with this compound are irritation to the skin and eyes. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation. [1]

This means that direct contact with the compound, which is typically a solid powder, can lead to inflammation, redness, and discomfort of the skin, and potentially more severe damage to the eyes. The causality is clear: the chemical nature of the compound interacts with biological tissues, triggering an irritant response. Therefore, every handling step must be designed to prevent direct physical contact.

The Core of Protection: Selecting Your Personal Protective Equipment (PPE)

Based on the known hazards, a multi-layered PPE approach is required. This is not merely a recommendation but a foundational requirement for safely handling this compound. A leading chemical supplier, Sigma-Aldrich, specifies the essential PPE for this compound.

PPE ComponentSpecificationRationale and Expert Insight
Eye Protection Chemical safety goggles or full-face shield.Causality: The H319 classification indicates a risk of serious eye irritation.[1] Standard safety glasses are insufficient as they do not protect from airborne powder. Goggles provide a complete seal around the eyes, which is critical when weighing or transferring the solid compound. A face shield should be used in conjunction with goggles when there is a risk of splashing, such as when preparing solutions.
Hand Protection Nitrile gloves.Causality: To prevent skin irritation (H315), gloves are mandatory.[1] Nitrile provides a robust barrier against many organic compounds. It is crucial to inspect gloves for any signs of degradation or punctures before each use. After handling the compound, gloves should be removed using the proper technique (without touching the outer surface) and disposed of as contaminated waste.
Respiratory Protection N95 (US) or equivalent respirator.Causality: While not classified as a respiratory toxicant, this compound is a fine powder that can become airborne during handling. Inhaling any chemical powder is ill-advised. An N95 respirator effectively filters out these fine particulates, preventing them from entering the respiratory tract. This is especially critical during weighing procedures, which should always be performed in a ventilated enclosure.
Body Protection Laboratory coat.Causality: A lab coat protects street clothes and underlying skin from contamination by powder. It should be fully buttoned, with sleeves rolled down. In the event of a spill on the coat, it must be removed immediately and decontaminated before reuse.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, repeatable workflow is the cornerstone of laboratory safety. The following protocol integrates the use of PPE into a self-validating system for handling this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A 1. Designate Work Area (Fume hood or ventilated enclosure) B 2. Assemble Materials (Chemical, glassware, etc.) A->B C 3. Don Full PPE (Goggles, Gloves, N95, Lab Coat) B->C D 4. Weigh Compound (In ventilated enclosure) C->D E 5. Prepare Solution (Add solid to solvent slowly) D->E F 6. Perform Experiment E->F G 7. Decontaminate Surfaces (Using appropriate solvent/cleaner) F->G H 8. Segregate Waste (Contaminated solids, liquids, PPE) G->H I 9. Doff PPE Correctly (Gloves last) H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

Detailed Protocol:

  • Preparation:

    • Always work within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.

    • Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) is present to avoid unnecessary traffic in and out of the designated area.

    • Don all required PPE as outlined in the table above. Check your gloves for integrity. Ensure your goggles provide a complete seal.

  • Handling:

    • When weighing the solid, use a spatula to carefully transfer the powder to a weigh boat. Avoid any actions that could create dust clouds.

    • When preparing a solution, add the solid this compound to the solvent slowly while stirring. Never add solvent to the bulk solid, as this can cause splashing.

  • Post-Experiment & Decontamination:

    • After the experimental procedure is complete, all surfaces and non-disposable equipment must be decontaminated.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

Emergency Response and Disposal Plan

Even with meticulous planning, accidents can occur. A clear, pre-defined response plan is critical.

Exposure Response:

  • Skin Contact: Immediately remove any contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. It is imperative to seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact node_proc node_proc Start Exposure Event Skin_Wash Wash with soap & water (15 min) Start->Skin_Wash Eye_Flush Flush with water (15 min) Start->Eye_Flush Skin_Med Seek medical attention if irritation persists Skin_Wash->Skin_Med Eye_Med SEEK IMMEDIATE MEDICAL ATTENTION Eye_Flush->Eye_Med

Caption: Emergency response plan for skin or eye exposure.

Waste Disposal Plan:

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Waste Segregation: All materials that have come into contact with this compound must be treated as chemical waste. This includes:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, and any un-used or waste compound. These should be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Any solutions containing this compound. These should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Container Management: Waste containers must be kept closed except when adding waste. They should be stored in a designated secondary containment area.

  • Final Disposal: Follow all local, state, and federal regulations for the disposal of chemical waste. Work with your institution's Environmental Health & Safety (EHS) department to arrange for pickup and proper disposal.

By internalizing the rationale behind these safety protocols, you transform them from a set of rules into a system of proactive, intelligent practice. This approach not only protects you and your colleagues but also upholds the integrity and quality of your scientific work.

References

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Reactant of Route 1
Reactant of Route 1
2-Iodohippuric acid
Reactant of Route 2
Reactant of Route 2
2-Iodohippuric acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.